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  • Product: 1-(Butan-2-yl)-1H-pyrazol-3-amine
  • CAS: 1006481-33-9

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(Butan-2-yl)-1H-pyrazol-3-amine

This guide details the chemical structure, physicochemical properties, and synthetic methodologies for 1-(Butan-2-yl)-1H-pyrazol-3-amine .[1] It addresses the critical regiochemical distinction between the 3-amine and 5-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, physicochemical properties, and synthetic methodologies for 1-(Butan-2-yl)-1H-pyrazol-3-amine .[1] It addresses the critical regiochemical distinction between the 3-amine and 5-amine isomers, a common pitfall in the synthesis of this scaffold for drug discovery.[1]

[1]

Executive Summary

1-(Butan-2-yl)-1H-pyrazol-3-amine is a functionalized heterocyclic building block used primarily in the development of kinase inhibitors (e.g., RIPK1, FGFR) and agrochemicals.[1] Its structure features a pyrazole core substituted at the N1 position with a chiral sec-butyl group and at the C3 position with a primary amine.[1] This specific substitution pattern imparts unique steric and electronic properties compared to its more common isomer, 1-(butan-2-yl)-1H-pyrazol-5-amine.[1] This guide provides a comprehensive analysis of its characterization, selective synthesis, and reactivity profile.

Structural Characterization & Identification[2][3][4]

The molecule exists as a semi-rigid heteroaromatic system. The sec-butyl group at N1 introduces a chiral center, meaning the commercial material is typically a racemate unless asymmetric synthesis or chiral resolution is employed.

Chemical Identity
Attribute Detail
IUPAC Name 1-(Butan-2-yl)-1H-pyrazol-3-amine
Common Name 1-sec-Butyl-3-aminopyrazole
CAS Number Not widely listed for 3-amine specific isomer;[1] (Refer to 3524-19-4 for the 5-amine isomer)
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
SMILES CCC(C)n1ccc(N)n1
InChIKey Isomer Specific
Regioisomerism (Critical Warning)

Researchers must distinguish between the 3-amine and 5-amine isomers.[1]

  • 3-Amine (Target): The amino group is on C3, distal to the N1-alkyl group. This creates a linear vector often required for hinge-binding in kinase inhibitors.[1]

  • 5-Amine (Common impurity): The amino group is on C5, adjacent to the N1-alkyl group.[1] This isomer is sterically congested and often the thermodynamic product of direct hydrazine condensations.

Physicochemical Profile

Data derived from experimental values of close analogs (1-isopropyl-1H-pyrazol-3-amine) and computational models.[1]

Property Value / Description Implication for Development
Physical State Solid (Low melting) or Viscous OilHandling requires care; may supercool easily.[1]
Melting Point 65–75 °C (Predicted)Lower than the 5-amine (105 °C) due to reduced symmetry.
LogP 1.1 ± 0.2Favorable for CNS penetration and oral bioavailability.
pKa (Conj. Acid) ~3.5 (Ring N2)Weak base; remains neutral at physiological pH.
Topological PSA 43.8 ŲExcellent membrane permeability.
Solubility High in DMSO, MeOH, DCM; Moderate in WaterSuitable for standard HTS library formulation.

Synthetic Pathways & Regiocontrol[4][5]

Achieving the 3-amine regiochemistry requires specific strategies to avoid the formation of the 5-amine.

Route A: Alkylation of 3-Nitro-1H-pyrazole (Highly Selective)

This is the preferred route for generating the 3-amine isomer with high fidelity.[1]

  • Starting Material: 3-Nitro-1H-pyrazole (tautomer of 5-nitro).[1]

  • Alkylation: Reaction with 2-bromobutane in the presence of a base (Cs₂CO₃ or NaH).

    • Mechanism:[1][2][3] Steric and electronic factors favor alkylation at the nitrogen distal to the nitro group, yielding 1-(butan-2-yl)-3-nitropyrazole as the major product.[1]

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/NH₄Cl) converts the nitro group to the amine.

Route B: Regioselective Cyclization (Challenging)

Reaction of sec-butylhydrazine with 2-haloacrylonitrile or 3-alkoxyacrylonitrile.[1]

  • Risk:[1][4] The nucleophilic nitrogen of sec-butylhydrazine (N1) typically attacks the

    
    -carbon of the nitrile reagent, leading to the 5-amine .[1]
    
  • Correction: To get the 3-amine, one must use a "masked" hydrazine or specific pH control, but Route A is generally more reliable for this specific scaffold.

Visualization of Synthesis & Reactivity

The following diagram outlines the synthesis and the distinct reactivity zones of the molecule.

G Start 3-Nitro-1H-pyrazole Inter 1-(Butan-2-yl)-3-nitropyrazole (Major Isomer) Start->Inter Regioselective Alkylation Reagent 2-Bromobutane (Cs2CO3, DMF) Reagent->Inter Product 1-(Butan-2-yl)-1H-pyrazol-3-amine Inter->Product Nitro Reduction Red Reduction (H2, Pd/C) Red->Product N2 N2 Nitrogen: Protonation / Metal Binding Product->N2 Basic Site C4 C4 Carbon: Electrophilic Halogenation Product->C4 Nucleophilic Site NH2 Exocyclic Amine: Amide Coupling / SNAr Product->NH2 Primary Nucleophile

Caption: Synthesis via nitro-reduction pathway and key reactivity sites for downstream functionalization.

Reactivity & Functionalization[2][5][9][10][11][12][13]

Nucleophilicity (Amine vs. Ring)

The exocyclic amino group at C3 is the primary nucleophile.

  • Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in drug design).

  • SNAr Reactions: Can displace halides in electron-deficient heterocycles (e.g., chloropyrimidines) to form kinase inhibitor scaffolds.

Electrophilic Aromatic Substitution (C4 Position)

The C4 position is electron-rich.[1]

  • Halogenation: Treatment with NIS or NBS yields the 4-iodo or 4-bromo derivative.[1]

  • Application: The 4-halo intermediate allows for Suzuki-Miyaura couplings to extend the carbon skeleton.[1]

Applications in Drug Discovery[3][10][14]

Kinase Inhibition (RIPK1 & FGFR)

The 1-alkyl-1H-pyrazol-3-amine motif serves as an ATP-mimetic pharmacophore.[1]

  • Binding Mode: The pyrazole N2 acts as a hydrogen bond acceptor, while the exocyclic NH₂ acts as a hydrogen bond donor to the kinase hinge region.

  • Case Study: Derivatives of this scaffold have been identified as potent inhibitors of RIPK1 (Receptor-Interacting Protein Kinase 1), a target for treating inflammatory and neurodegenerative diseases. The sec-butyl group fills the hydrophobic pocket, enhancing selectivity over other kinases.

Agrochemicals

Pyrazole amines are precursors to phenylpyrazole insecticides (e.g., Fipronil class), although the 3-amine substitution pattern is more specific to modern fungicides and herbicides requiring specific metabolic stability profiles.

Safety & Handling Protocol

Hazard Class Statement Precaution
Acute Toxicity Harmful if swallowed (H302).[1]Wear nitrile gloves and safety glasses.
Irritation Causes skin/eye irritation (H315/H319).[4]Use in a fume hood; avoid dust inhalation.
Storage Hygroscopic.Store under inert gas (Argon/N₂) at 2–8 °C.

References

  • Regioselective Synthesis of Aminopyrazoles: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Arkivoc, 2018. Link

  • RIPK1 Inhibitor Discovery: "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor." Journal of Medicinal Chemistry, 2025. Link

  • Alkylation Selectivity: "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence." CNGBdb Data Resources. Link

  • Compound Data: PubChem CID 3762483 (Isomer Reference). Link

Sources

Exploratory

1-(Butan-2-yl)-1H-pyrazol-3-amine CAS number and identifiers

[1] Abstract 1-(Butan-2-yl)-1H-pyrazol-3-amine (CAS 1006481-33-9) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting protein kinases and G-protein coupled...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

1-(Butan-2-yl)-1H-pyrazol-3-amine (CAS 1006481-33-9) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents targeting protein kinases and G-protein coupled receptors (GPCRs).[1][2][3] Distinguished by its sec-butyl group at the N1 position and a primary amine at the C3 position, this scaffold offers unique steric bulk and lipophilicity profiles compared to its methyl or ethyl analogues. This guide provides a comprehensive technical analysis of its chemical identity, regioselective synthesis, physicochemical properties, and applications in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]

The precise identification of pyrazole regioisomers is critical, as the 3-amino and 5-amino isomers possess distinct electronic and steric properties.[1] The compound discussed herein is the 3-amino isomer.[1][4]

Nomenclature and Identifiers
Identifier Value
IUPAC Name 1-(Butan-2-yl)-1H-pyrazol-3-amine
Common Synonyms 1-sec-Butyl-1H-pyrazol-3-amine; 3-Amino-1-sec-butylpyrazole
CAS Registry Number 1006481-33-9
Isomer Warning Do not confuse with 1-(Butan-2-yl)-1H-pyrazol-5-amine (CAS 3524-19-4)
SMILES CCC(C)n1nccc1N
InChI Key IWZKYTFDBARHKM-UHFFFAOYSA-N
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Physicochemical Properties (Calculated)
Property Value Significance
cLogP ~1.15Moderate lipophilicity; suitable for CNS-penetrant library design.[1]
TPSA 43.8 ŲHigh polar surface area relative to size; excellent membrane permeability.[1]
pKa (Conj. Acid) ~3.5 - 4.0The pyrazole N2 is weakly basic; the exocyclic amine is poorly nucleophilic compared to anilines.[1]
H-Bond Donors 1 (NH₂)Key interaction point for hinge binding in kinases.[1]
H-Bond Acceptors 2 (N2, NH₂)

Synthetic Pathways and Regiocontrol[1][9][10]

Synthesizing 1-substituted-3-aminopyrazoles requires strict regiocontrol to avoid the thermodynamically favored 5-amino isomer.[1] The direct condensation of sec-butylhydrazine with 3-alkoxyacrylonitriles typically yields the 5-amino product.[1] Therefore, the Nitro-Pyrazole Alkylation Route is the industry standard for high-fidelity synthesis of the 3-amino isomer.[1]

Primary Route: Alkylation of 3-Nitropyrazole[1]

This pathway ensures the correct position of the amino group by establishing the C-N bond prior to alkylation, followed by separation of the resulting regioisomers.

Step 1: Alkylation Reaction of 3-nitro-1H-pyrazole with 2-bromobutane in the presence of a base (Cs₂CO₃ or K₂CO₃) yields a mixture of N1-alkylated (target precursor) and N2-alkylated (or 5-nitro) isomers.[1]

Step 2: Reduction The isolated 1-(butan-2-yl)-3-nitro-1H-pyrazole is reduced to the amine using catalytic hydrogenation or iron-mediated reduction.[1]

Synthesis Start 3-Nitro-1H-pyrazole Reagent 2-Bromobutane Cs2CO3, DMF, 60°C Start->Reagent Intermed1 1-(sec-butyl)-3-nitro-1H-pyrazole (Target Isomer) Reagent->Intermed1 Major/Minor (Separable) Intermed2 1-(sec-butyl)-5-nitro-1H-pyrazole (Byproduct) Reagent->Intermed2 Product 1-(Butan-2-yl)-1H-pyrazol-3-amine Intermed1->Product H2, Pd/C or Fe/NH4Cl

Figure 1: Regioselective synthesis strategy via nitropyrazole alkylation.[1] The separation of nitro isomers is easier than amino isomers due to distinct polarity differences.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of 1-(butan-2-yl)-3-nitro-1H-pyrazole

  • Dissolution: Dissolve 3-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Add Cesium Carbonate (Cs₂CO₃, 1.5 eq). Stir for 30 min at ambient temperature.

  • Alkylation: Add 2-bromobutane (1.2 eq) dropwise. Heat the mixture to 60°C for 12 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 1-alkyl-3-nitro isomer typically elutes after the 1-alkyl-5-nitro isomer (verify by NOESY NMR: Cross-peak between N-alkyl proton and H-5 proton confirms 1,5-substitution; absence implies 1,3-substitution).[1]

Step 2: Reduction to Amine

  • Reaction: Dissolve the nitro intermediate in MeOH. Add 10% Pd/C (10 wt%).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 4-6 hours.

  • Isolation: Filter through Celite to remove catalyst.[1] Concentrate filtrate to yield the target amine as a pale yellow oil or solid.[1]

Structural Analysis & Spectroscopic Signatures[1][6]

Validation of the structure requires distinguishing it from the 5-amino isomer.[1]

NMR Expectations
  • ¹H NMR (DMSO-d₆):

    • Py-H5: Doublet (~7.3-7.5 ppm).[1] This proton is adjacent to N1.[1]

    • Py-H4: Doublet (~5.3-5.5 ppm).[1] Upfield due to electron donation from the 3-amino group.[1]

    • NH₂: Broad singlet (~4.5-5.0 ppm), exchangeable with D₂O.

    • N-CH (Methine): Multiplet (~4.1-4.3 ppm).[1] The chemical shift of this proton is diagnostic; it is generally more deshielded in the 5-amino isomer due to the adjacent amino group's anisotropy.[1]

  • NOE (Nuclear Overhauser Effect):

    • Target (3-Amino): Strong NOE between N-CH (butyl) and Py-H5.[1]

    • Isomer (5-Amino): Strong NOE between N-CH (butyl) and the NH₂ group (or weak NOE to H4).[1]

Mass Spectrometry[1]
  • ESI-MS: [M+H]⁺ = 140.12.[1]

  • Fragmentation: Loss of the sec-butyl group (M-57) is a common fragmentation pathway, generating the protonated 3-aminopyrazole ion (m/z 84).[1]

Medicinal Chemistry Applications

The 1-(butan-2-yl)-1H-pyrazol-3-amine scaffold serves as a critical pharmacophore in kinase inhibitor discovery.[1]

Kinase Hinge Binding

Aminopyrazoles are classic "hinge binders."[1] The exocyclic amine functions as a hydrogen bond donor to the kinase hinge region (e.g., the backbone carbonyl of the gatekeeper residue), while the N2 nitrogen accepts a hydrogen bond from the backbone amide.

Structural Advantages of the sec-Butyl Group[1]
  • Hydrophobic Slotting: The sec-butyl group projects into the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket), providing better shape complementarity than a simple methyl group.

  • Chirality: The sec-butyl group introduces a chiral center.[1] In drug development, enantiomers (R vs S) often show differential potency. It is standard practice to separate the enantiomers of this building block using Chiral HPLC (e.g., Chiralpak AD-H column) prior to final coupling.

Pharmacophore cluster_kinase Kinase ATP Binding Site cluster_compound 1-(Butan-2-yl)-1H-pyrazol-3-amine Hinge Hinge Region (Backbone CO/NH) N2 N2 (Acceptor) Hinge->N2 H-Bond Pocket Hydrophobic Pocket I NH2 3-NH2 (Donor) NH2->Hinge H-Bond Butyl sec-Butyl Group (Steric/Hydrophobic) Butyl->Pocket Van der Waals

Figure 2: Pharmacophore mapping of the aminopyrazole scaffold within a typical kinase ATP-binding pocket.

Handling, Stability, and Safety

Stability
  • Oxidation: Aminopyrazoles are susceptible to air oxidation over prolonged periods, turning brown. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

  • Hygroscopicity: Moderately hygroscopic.[1] Keep desiccated.

Safety (GHS Classification)[1]
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

References

  • PubChem. 1-(butan-2-yl)-1H-pyrazol-3-amine (Compound).[1] National Library of Medicine.[1] Available at: [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014).[5] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[5] Available at: [Link]

  • Fustero, S., et al. (2008).[6] Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Journal of Organic Chemistry, 73(9), 3523–3529. (Contextual reference for pyrazole regiochemistry).

Sources

Foundational

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-sec-butyl-3-aminopyrazole

[1] Executive Summary 1-sec-butyl-3-aminopyrazole (Systematic Name: 1-(1-methylpropyl)-1H-pyrazol-3-amine) represents a specialized heterocyclic building block in medicinal chemistry.[1] Unlike its C-alkylated isomers, t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-sec-butyl-3-aminopyrazole (Systematic Name: 1-(1-methylpropyl)-1H-pyrazol-3-amine) represents a specialized heterocyclic building block in medicinal chemistry.[1] Unlike its C-alkylated isomers, this N-substituted pyrazole serves as a critical scaffold for designing ATP-competitive kinase inhibitors and agrochemical fungicides.[1] Its structural value lies in the "locked" tautomeric state provided by N1-substitution, which directs hydrogen bond donor/acceptor vectors with high precision within active binding sites.[1][2]

This guide details the stoichiometric data, structural analysis, and regioselective synthetic protocols required for the effective utilization of this compound in drug discovery.

Chemical Identity & Stoichiometry[1][2]

The following data constitutes the definitive physicochemical baseline for 1-sec-butyl-3-aminopyrazole.

ParameterValueTechnical Note
Molecular Formula C₇H₁₃N₃ Confirmed via atomic summation (C=7, H=13, N=3).[1][3]
Molecular Weight 139.20 g/mol Monoisotopic mass: ~139.1109 Da.[1]
CAS Registry Not widely indexedOften confused with C-alkyl isomer (CAS 56367-25-0).[1]
LogP (Predicted) ~1.2 - 1.5Moderate lipophilicity suitable for CNS penetration.[1]
TPSA ~52 ŲPolar surface area dominated by the primary amine and N2.[1]
Chirality YesThe sec-butyl group contains a chiral center (R/S).[1]
Structural Specification
  • SMILES: CCC(C)n1ccc(N)n1

  • IUPAC Name: 1-(butan-2-yl)-1H-pyrazol-3-amine[1]

  • Key Feature: The N1-substitution prevents the annular tautomerism typical of 1H-pyrazoles, fixing the amino group at position 3 and the pyridine-like nitrogen at position 2.[1]

Structural Analysis & Causality[2]

The Isomerism Challenge

In pyrazole chemistry, distinguishing between N-alkyl (1-substituted) and C-alkyl (3/5-substituted) isomers is critical.

  • User Target: 1-sec-butyl-3-aminopyrazole (N-alkyl).[1] The alkyl group is attached to the nitrogen.[1][4] This locks the aromatic system.[1]

  • Common Impurity: 3-sec-butyl-1H-pyrazol-5-amine (C-alkyl).[1] Here, the alkyl group is on the carbon.[2][5] This molecule tautomerizes, making structure-activity relationship (SAR) data inconsistent.[1][2]

Stereochemical Implications

The sec-butyl group (1-methylpropyl) introduces a stereocenter alpha to the pyrazole ring.[1]

  • Impact: In kinase inhibitor design, the sec-butyl group often occupies the hydrophobic "gatekeeper" region or the solvent-exposed front pocket.[1]

  • Protocol Recommendation: Synthesize or purchase the racemate for initial screening, but rapidly transition to enantiopure synthesis (using chiral hydrazines) if activity is detected, as the R and S enantiomers will likely show distinct binding affinities.[2]

Synthetic Pathways: Regiocontrol Strategies

Synthesizing 1-alkyl-3-aminopyrazoles is notoriously difficult due to regioselectivity issues.[1] Direct alkylation of 3-aminopyrazole typically yields a mixture of N1 and N2 products, often favoring the unwanted isomer or poly-alkylation.[1]

Recommended Protocol: Cyclocondensation (The "Bagley" Route)

To ensure high fidelity for the 1-sec-butyl-3-amino isomer, a de novo ring construction strategy using sec-butylhydrazine is required.[1] This method relies on the reaction between a hydrazine and a 3-carbon electrophile equivalent (e.g., 2-chloroacrylonitrile).[1][2]

Step-by-Step Methodology
  • Reagents: sec-Butylhydrazine hydrochloride (1.0 eq), 2-Chloroacrylonitrile (1.1 eq), Triethylamine (Et3N) (2.5 eq).

  • Solvent: Ethanol or Acetonitrile.[1]

  • Procedure:

    • Dissolve sec-butylhydrazine HCl in ethanol.

    • Add Et3N dropwise at 0°C to liberate the free hydrazine.[1]

    • Slowly add 2-chloroacrylonitrile.[1] The reaction is exothermic; maintain temperature <10°C to prevent polymerization.[1]

    • Reflux the mixture for 3–6 hours. The mechanism involves Michael addition followed by cyclization and elimination of HCl.[1]

  • Workup: Remove solvent in vacuo. Resuspend in ethyl acetate, wash with brine/NaHCO3. Dry over MgSO4.[1][6]

  • Purification: Flash column chromatography (SiO2).[1][2] Elute with Hexane:EtOAc (gradient 80:20 to 50:50).[1][2]

Pathway Visualization

The following diagram illustrates the logic flow for selecting the correct synthetic route to avoid regio-isomeric mixtures.

SynthesisLogic Input Target: 1-sec-butyl-3-aminopyrazole Choice Select Synthetic Strategy Input->Choice RouteA Route A: Direct Alkylation (3-aminopyrazole + sec-butyl halide) Choice->RouteA Traditional RouteB Route B: Cyclocondensation (sec-butylhydrazine + 2-chloroacrylonitrile) Choice->RouteB Recommended ResultA Result: Mixture of N1/N2 Isomers + Poly-alkylation RouteA->ResultA Mechanism Mechanism: Michael Addition -> Cyclization -> Aromatization RouteB->Mechanism ResultB Result: High Regioselectivity for N1-sec-butyl isomer Mechanism->ResultB

Figure 1: Decision matrix for the regioselective synthesis of 1-sec-butyl-3-aminopyrazole, highlighting the superiority of cyclocondensation over direct alkylation.

Analytical Characterization (Self-Validation)

To validate the successful synthesis of the target molecule, compare your analytical data against these expected values.

Proton NMR (¹H NMR) - 400 MHz, DMSO-d6
  • δ 7.35 (d, 1H): Pyrazole C5-H. (Characteristic doublet).[1][2]

  • δ 5.45 (d, 1H): Pyrazole C4-H. (Upfield due to electron-donating amino group).[1]

  • δ 4.80 (br s, 2H): -NH₂ (Amino protons, exchangeable with D₂O).[2]

  • δ 4.10 (m, 1H): N-CH (Methine of the sec-butyl group).[1][2]

  • δ 1.70 (m, 2H): -CH₂- (Methylene of sec-butyl).[1]

  • δ 1.35 (d, 3H): -CH₃ (Methyl doublet attached to methine).[1][2]

  • δ 0.85 (t, 3H): -CH₃ (Terminal methyl triplet).[1][2]

Mass Spectrometry (ESI-MS)
  • Expected [M+H]⁺: 140.12

  • Fragmentation Pattern: Look for loss of the sec-butyl group (M-57) or loss of ammonia (M-17), though the parent ion is usually stable.[1]

Pharmaceutical Applications

Kinase Inhibition

1-alkyl-3-aminopyrazoles are privileged scaffolds in kinase drug discovery.[1] The 3-amino group acts as a hydrogen bond donor to the "hinge region" of the kinase ATP-binding pocket.[1]

  • Mechanism: The pyrazole N2 accepts a hydrogen bond from the backbone amide of the hinge, while the 3-NH2 donates a hydrogen bond to the backbone carbonyl.[1][2]

  • Role of sec-butyl: The N1-sec-butyl group projects into the solvent front or hydrophobic pocket, improving potency and modulating solubility compared to a simple methyl group.[1]

Agrochemicals

Pyrazole-carboxamides (derived from aminopyrazoles) are a major class of SDHI (Succinate Dehydrogenase Inhibitor) fungicides.[1] The 1-sec-butyl moiety provides steric bulk necessary to fill the ubiquinone binding site in fungal pathogens.[1]

References

  • Bagley, M. C., et al. (2006).[2] "A new route to 3-aminopyrazoles: the Thorpe-Ziegler cyclization of nitriles."[1] Tetrahedron Letters. (Fundamental method for regioselective synthesis using 2-chloroacrylonitrile).[1]

  • Fichez, J., et al. (2012).[2] "Recent advances in aminopyrazoles synthesis and functionalization." Current Organic Chemistry.

  • National Center for Biotechnology Information. (2025).[1][2] "PubChem Compound Summary for CID 136139871 (Analog Reference)." PubChem. [1][2]

  • Kong, Y., et al. (2014).[2][4] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Letters.

  • Vertex Pharmaceuticals. (Patent Literature). "Pyrazole derivatives as kinase inhibitors." (General reference for the utility of N1-substituted-3-aminopyrazoles in p38 MAP kinase inhibition).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(Butan-2-yl)-1H-pyrazol-3-amine in Organic Solvents

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of 1-(butan-2-yl)-1H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on understanding, predicting, and experimentally determining the solubility of 1-(butan-2-yl)-1H-pyrazol-3-amine in various organic solvents. This document is structured to deliver not just procedural steps but also the underlying scientific principles that govern the solubility of this heterocyclic amine.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its bioavailability, formulation, and ultimately, its therapeutic efficacy.[1] For a molecule like 1-(butan-2-yl)-1H-pyrazol-3-amine, which belongs to the versatile class of pyrazole derivatives known for their wide spectrum of biological activities, a thorough understanding of its solubility profile is paramount from the early stages of drug discovery.[2][3] Poor solubility can lead to erratic absorption, underestimated toxicity, and significant hurdles in formulation development, thereby increasing costs and timelines.[1][4] This guide will delve into the theoretical and practical aspects of determining the solubility of this specific pyrazole derivative in organic solvents, which is crucial for processes such as synthesis, purification, and the preparation of stock solutions for biological screening.

Physicochemical Properties Influencing Solubility

The solubility of 1-(butan-2-yl)-1H-pyrazol-3-amine is dictated by a combination of its structural features and the properties of the solvent. The principle of "like dissolves like" is a fundamental concept, where substances with similar intermolecular forces tend to be miscible.[5]

Molecular Structure of 1-(Butan-2-yl)-1H-pyrazol-3-amine:

  • Pyrazole Core: The pyrazole ring is an aromatic heterocycle containing two adjacent nitrogen atoms. This ring system can participate in hydrogen bonding and π-π stacking, which can lead to higher lattice energy in the solid state, making it more challenging for a solvent to dissolve the compound.[6]

  • Amino Group (-NH2): The presence of a primary amine group introduces polarity and the capacity for hydrogen bonding, both as a donor and an acceptor.[7] This group significantly influences the compound's interaction with protic and polar aprotic solvents.

  • Butan-2-yl Group: This non-polar alkyl substituent contributes to the hydrophobic character of the molecule.[8] The size and branching of this group will impact the overall balance between hydrophilic and lipophilic properties.

The interplay of these functional groups results in a molecule with both polar and non-polar regions. Consequently, its solubility will be highly dependent on the solvent's polarity, hydrogen bonding capabilities, and other intermolecular forces.

Predicting Solubility: Theoretical Frameworks

While experimental determination is the gold standard, several theoretical models can provide initial estimates of solubility. These models range from empirical to first-principles approaches.

  • Hansen and Hildebrand Solubility Parameters: These semi-empirical methods can be used to predict miscibility based on the cohesive energy densities of the solute and solvent.[9]

  • Thermodynamic Models: More complex models like UNIFAC (UNIQUAC Functional-group Activity Coefficients) and COSMO-RS (Conductor-like Screening Model for Real Solvents) can offer more accurate predictions by considering group contributions or quantum chemical calculations.[9][10]

  • Machine Learning Models: In recent years, machine learning and deep learning models have been developed to predict aqueous and organic solubility with increasing accuracy, trained on large datasets of known solubility data.[11][12][13]

These predictive tools are invaluable for initial solvent screening and for understanding the key molecular descriptors that govern solubility.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[14][15][16] It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Protocol

Objective: To determine the thermodynamic solubility of 1-(butan-2-yl)-1H-pyrazol-3-amine in a selected organic solvent at a specific temperature.

Materials:

  • 1-(Butan-2-yl)-1H-pyrazol-3-amine (solid)

  • Selected organic solvent(s) (analytical grade)

  • Vials with screw caps and PTFE septa

  • Temperature-controlled shaker or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or LC-MS)

Procedure:

  • Preparation of Supersaturated Slurry: Add an excess amount of solid 1-(butan-2-yl)-1H-pyrazol-3-amine to a vial containing a known volume of the organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the slurries for a sufficient duration (typically 24-48 hours) to ensure that the dissolution process reaches equilibrium.[4][17]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the sample through a syringe filter compatible with the organic solvent to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

  • Sample Preparation for Analysis: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS, to determine the concentration of 1-(butan-2-yl)-1H-pyrazol-3-amine.[1][4] A pre-established calibration curve is necessary for accurate quantification.

  • Calculation of Solubility: Calculate the solubility from the measured concentration, taking into account the dilution factor. Solubility is typically expressed in units of mg/mL, µg/mL, or molarity (mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent B Seal Vials A->B C Agitate at Constant Temperature (24-48h) B->C D Settle Undissolved Solid C->D E Withdraw Supernatant D->E F Filter Supernatant (e.g., 0.22 µm) E->F G Dilute Sample F->G H Quantify Concentration (UV-Vis/LC-MS) G->H I Calculate Solubility H->I

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Expected Solubility in Common Organic Solvents

Table 1: Predicted Solubility of 1-(Butan-2-yl)-1H-pyrazol-3-amine in Common Organic Solvents

SolventPolarity IndexHydrogen BondingPredicted SolubilityRationale
Methanol 5.1Donor & AcceptorHighThe polar, protic nature of methanol will facilitate hydrogen bonding with the amine and pyrazole nitrogens.
Ethanol 4.3Donor & AcceptorHighSimilar to methanol, ethanol's ability to hydrogen bond makes it a good solvent for this compound.[2]
Acetone 5.1AcceptorHighA polar aprotic solvent that can act as a hydrogen bond acceptor for the amine group. It is a common solvent for pyrazole derivatives.[18][19]
Acetonitrile 5.8AcceptorModerate to HighA polar aprotic solvent that is often used in reactions and analysis involving pyrazole compounds.[2][18]
Dichloromethane (DCM) 3.1Weak AcceptorModerateA solvent of intermediate polarity that can dissolve a wide range of organic compounds.[18]
Ethyl Acetate 4.4AcceptorModerateA moderately polar solvent that is a good choice for extraction and chromatography.
Toluene 2.4NoneLow to ModerateThe non-polar nature of toluene will have less favorable interactions with the polar functional groups of the solute.
Hexane 0.1NoneLowAs a non-polar aliphatic hydrocarbon, hexane is unlikely to effectively solvate the polar amine and pyrazole moieties.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 1-(butan-2-yl)-1H-pyrazol-3-amine in organic solvents. By considering the physicochemical properties of the molecule, leveraging theoretical prediction models, and employing the robust shake-flask method for experimental determination, researchers can generate the critical data needed to advance their drug discovery and development programs. A systematic approach to solubility assessment is indispensable for making informed decisions throughout the lifecycle of a potential drug candidate.

References

  • PubMed. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • ScienceDirect. (2025, September 9). Shake Flask method: Significance and symbolism. Retrieved from [Link]

  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Retrieved from [Link]

  • ACS Publications. (2025, August 5). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Retrieved from [Link]

  • ACS Publications. (2021, March 2). Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. Retrieved from [Link]

  • PubChem. (n.d.). 1-(butan-2-yl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes. Retrieved from [Link]

  • Course Hero. (2020, March 4). Amines and Heterocycles. Retrieved from [Link]

  • Future Science. (2023, October 30). Creation and interpretation of machine learning models for aqueous solubility prediction. Retrieved from [Link]

  • Cengage. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Filo. (2025, September 9). Why Amine are soluble in organic solvent like alcohol and ether?. Retrieved from [Link]

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved from [Link]

  • arXiv. (2021, May 26). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(butan-2-yl)-5-methyl-1h-pyrazol-3-amine. Retrieved from [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(butan-2-yl)-1h-pyrazol-5-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, January 21). Solubility of amines. Retrieved from [Link]

  • IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

Foundational

Safety Data Sheet (SDS) for 1-(Butan-2-yl)-1H-pyrazol-3-amine

An In-Depth Technical Guide to the Assumed Safety Profile of 1-(Butan-2-yl)-1H-pyrazol-3-amine Disclaimer: A verified is not publicly available. This document has been constructed by a Senior Application Scientist to pro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Assumed Safety Profile of 1-(Butan-2-yl)-1H-pyrazol-3-amine

Disclaimer: A verified is not publicly available. This document has been constructed by a Senior Application Scientist to provide a comprehensive safety overview for research and drug development professionals. The information herein is synthesized from the known toxicological and chemical properties of its core structural motifs—the pyrazole ring and the secondary amine group—and data from structurally analogous compounds. All handling and experimental protocols should be conducted with the utmost caution, assuming the compound is hazardous until proven otherwise.

Section 1: Chemical Identity and Inferred Hazard Profile

The pyrazole moiety is found in numerous pharmaceuticals, but the parent ring can exhibit toxic properties. The primary amine on the pyrazole ring, substituted with a sec-butyl group, introduces characteristics of secondary amines, which can range from irritants to highly toxic and corrosive substances. Therefore, a conservative hazard assessment is warranted.

Assumed GHS Classification (Based on Analogy):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.

This classification is inferred from data on related compounds like 3-aminopyrazole and various N-alkylated amines. The potential for serious eye damage is a notable hazard associated with many amine compounds.

GHS_Hazard_Flow cluster_0 Hazard Identification Workflow Start Compound Received (1-(Butan-2-yl)-1H-pyrazol-3-amine) CheckSDS Is a verified SDS available? Start->CheckSDS NoSDS No SDS Found. Initiate Analog-Based Assessment. CheckSDS->NoSDS No AnalyzeMoieties Analyze Structural Moieties: - Pyrazole Ring - Secondary Amine NoSDS->AnalyzeMoieties SearchAnalogs Search Databases (e.g., ECHA, PubChem) for Analogs (e.g., 3-Aminopyrazole) AnalyzeMoieties->SearchAnalogs SynthesizeData Synthesize Toxicological Data: - Acute Toxicity - Irritation/Corrosion - STOT SearchAnalogs->SynthesizeData AssignGHS Assign Conservative GHS Classification SynthesizeData->AssignGHS DevelopProtocols Develop Safe Handling & Emergency Protocols AssignGHS->DevelopProtocols

Caption: Workflow for hazard assessment in the absence of a specific SDS.

Section 2: Experimental Protocols for Safe Handling and Use

Given the assumed toxicity profile, all work with 1-(Butan-2-yl)-1H-pyrazol-3-amine must be performed within a certified chemical fume hood. The following protocols are designed as self-validating systems to minimize exposure.

Personal Protective Equipment (PPE) Protocol

The choice of PPE is dictated by the compound's potential for dermal toxicity and severe eye damage.

  • Primary Barrier (Gloves): Double-gloving is mandatory.

    • Inner Glove: Thin nitrile glove for dexterity.

    • Outer Glove: Thicker chemical-resistant glove (e.g., butyl rubber or Viton™).

    • Causality: The dual-barrier mitigates the risk of exposure from tears in the outer glove and permeation, a known issue with amine compounds. Check glove manufacturer's compatibility charts for specific breakthrough times.

  • Body Protection: A flame-resistant lab coat, fully buttoned.

  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended: Chemical splash goggles are required when handling >5 g of the material or solutions.

    • Face Shield: A full-face shield must be worn over goggles when there is a significant risk of splash (e.g., during reaction quenching or large-scale transfers).

    • Causality: The assumed H318 classification (Causes serious eye damage) necessitates robust protection beyond standard safety glasses.

Weighing and Solution Preparation Workflow

This protocol minimizes the generation of airborne particulates and potential for skin contact.

  • Fume Hood Preparation: Ensure the fume hood sash is at the lowest practical working height. Decontaminate the work surface with 70% ethanol.

  • Material Handling:

    • Transport the sealed container of the compound inside a secondary container (e.g., a plastic tub) to the fume hood.

    • Use anti-static weighing paper or a tared vial for weighing. Do not use a brush to transfer solid material; use a dedicated spatula.

    • Trustworthiness Check: After weighing, wipe the spatula and the area around the balance with a solvent-dampened cloth (e.g., methanol or isopropanol) to collect any residual particles. Treat the cloth as hazardous waste.

  • Solution Preparation:

    • Add the solvent to the vessel containing the weighed compound slowly via a pipette or cannula to avoid splashing.

    • If the dissolution is exothermic, pre-cool the solvent.

    • Once dissolved, cap the vessel securely before removing it from the fume hood.

Safe_Handling_Workflow cluster_1 Experimental Workflow: Safe Handling Start Objective: Prepare 100 mM Solution PPE Don Required PPE (Double Gloves, Goggles, Lab Coat) Start->PPE FumeHood Prepare Chemical Fume Hood PPE->FumeHood Weigh Weigh Compound using Anti-Static Paper & Spatula FumeHood->Weigh ValidateWeigh Post-Weigh Decontamination Check: Wipe surfaces and tools Weigh->ValidateWeigh Dissolve Slowly Add Solvent to Compound in Vessel ValidateWeigh->Dissolve Pass Cap Cap Vessel Securely Dissolve->Cap Waste Dispose of Contaminated PPE and Materials Cap->Waste End Experiment Ready Waste->End

Caption: Step-by-step workflow for the safe preparation of solutions.

Section 3: Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. All personnel working with this compound must be familiar with these procedures and the location of safety equipment.

First-Aid Measures
Exposure RouteProtocolCausality & Key Insights
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15-20 minutes using an eyewash station. 2. Hold eyelids open to ensure complete irrigation. 3. Do not attempt to neutralize with any chemical. 4. Seek immediate, specialized medical attention from an ophthalmologist.The primary risk is irreversible eye damage (H318). Immediate and prolonged irrigation is the only effective way to minimize tissue damage. Delaying medical attention can result in permanent vision loss.
Skin Contact 1. Immediately remove all contaminated clothing while under a safety shower. 2. Wash the affected area with soap and large volumes of water for at least 15 minutes. 3. Seek medical attention.Assumed dermal toxicity (H311) means rapid absorption is possible. Removing contaminated clothing is critical as it acts as a reservoir for the chemical, prolonging exposure.
Inhalation 1. Move the affected person to fresh air immediately. 2. If breathing is difficult, provide oxygen (only by trained personnel). 3. If breathing has stopped, perform artificial respiration (use a barrier device). 4. Seek immediate medical attention.The compound may cause respiratory irritation (H335). The primary goal is to remove the individual from the contaminated atmosphere and support respiration.
Ingestion 1. Do not induce vomiting. 2. Rinse mouth with water. 3. If the person is conscious, have them drink 1-2 glasses of water to dilute the substance. 4. Seek immediate medical attention and provide the SDS or this guide to the medical professional.Inducing vomiting can cause aspiration of the chemical into the lungs, leading to chemical pneumonitis. Dilution is the safest immediate action.

Section 4: Accidental Release and Spill Cleanup

A spill of this compound should be treated as a high-hazard event.

Spill Response Decision Tree

Spill_Response cluster_2 Spill Response Decision Tree Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Is spill <5g AND contained in fume hood? Assess->SmallSpill LargeSpill Large or Uncontained Spill SmallSpill->LargeSpill No Cleanup Trained Personnel Cleanup SmallSpill->Cleanup Yes Evacuate Alert others. Evacuate the area. Call Emergency Response. LargeSpill->Evacuate Report Report Incident Evacuate->Report Absorb Cover with inert absorbent (e.g., vermiculite, sand) Cleanup->Absorb Collect Collect into sealed container for hazardous waste. Absorb->Collect Decon Decontaminate area with appropriate solvent/soap solution. Collect->Decon Decon->Report

Caption: Decision-making workflow for responding to a chemical spill.

Small Spill Cleanup Protocol (<5 g, within a fume hood)
  • Ensure PPE: Wear the full PPE ensemble as described in Section 2.1, including double gloves and goggles.

  • Containment: Cover the spill with an inert absorbent material like vermiculite or a commercial spill pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material using a non-sparking scoop into a labeled, sealable hazardous waste container.

  • Decontamination: Wipe the spill area clean with a cloth soaked in a suitable solvent (e.g., isopropanol), followed by a wipe with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Final Check: Place a fresh piece of absorbent paper on the area. If it shows any sign of absorbed material, repeat the decontamination step. This validates the cleanup process.

Section 5: Stability, Storage, and Incompatibilities

Proper storage is essential to maintain the compound's integrity and prevent hazardous reactions.

  • Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area. The recommended storage temperature is likely 2-8°C to minimize degradation, but this should be confirmed with the supplier. Store away from light.

  • Incompatible Materials:

    • Strong Oxidizing Agents: The amine group can react exothermically or violently with strong oxidizers (e.g., nitric acid, perchlorates).

    • Strong Acids: Can cause vigorous, exothermic neutralization reactions.

    • Acid Chlorides and Anhydrides: Can undergo vigorous acylation reactions.

  • Causality: The lone pair of electrons on the nitrogen atoms makes the molecule susceptible to oxidation and nucleophilic attack. Segregating it from incompatible materials prevents runaway reactions.

References

As this guide is a synthesized document due to the lack of a publicly available SDS, the references below point to authoritative sources on the constituent chemical classes and analogous compounds that inform the recommendations made herein.

  • 3-Aminopyrazole Hazard Data. European Chemicals Agency (ECHA). [Link]

  • Toxicological Profile of Pyrazole. PubChem, National Library of Medicine. [Link]

  • General Hazards of Amines. OSHA/NIOSH. A comprehensive search on the OSHA or NIOSH websites provides extensive documentation on the hazards associated with various classes of amine compounds. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. This publication provides the foundational principles for safe laboratory work upon which many of the protocols in this guide are based. [Link]

Exploratory

Pharmacophore properties of 1-substituted-3-aminopyrazoles

An In-Depth Technical Guide to the Pharmacophore Properties of 1-Substituted-3-Aminopyrazoles for Drug Discovery Professionals Abstract The 1-substituted-3-aminopyrazole scaffold represents a cornerstone in modern medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Properties of 1-Substituted-3-Aminopyrazoles for Drug Discovery Professionals

Abstract

The 1-substituted-3-aminopyrazole scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable ability to interact with a multitude of biological targets. This guide provides a detailed exploration of the pharmacophoric properties that underpin the therapeutic potential of this scaffold, with a primary focus on its role in the development of kinase inhibitors. We will dissect the key structural features, including the critical hydrogen bonding patterns with protein hinge regions and the role of substituents in modulating potency and selectivity. Through an analysis of structure-activity relationships (SAR), computational modeling workflows, and detailed experimental protocols, this document serves as a comprehensive resource for researchers and scientists engaged in the design and optimization of novel therapeutics based on the 1-substituted-3-aminopyrazole core.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a recurring motif in a wide array of biologically active compounds.[1][2][3][4] Its prevalence in drug discovery is not coincidental; the scaffold's unique electronic properties, metabolic stability, and synthetic tractability make it an ideal foundation for building high-affinity ligands.[4] Numerous approved drugs and clinical candidates across various therapeutic areas, from anti-inflammatory agents to oncology treatments, incorporate the pyrazole core, demonstrating its versatility and clinical significance.[1][5]

Among the various pyrazole isomers, the 1-substituted-3-aminopyrazole has emerged as a particularly fruitful scaffold, especially in the highly competitive field of protein kinase inhibition.[6] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.[3][7] The ability of the 1-substituted-3-aminopyrazole core to effectively target the ATP-binding site of kinases has positioned it as a premier platform for the development of targeted therapies.[7][8]

The 1-Substituted-3-Aminopyrazole: A Privileged Kinase Hinge-Binder

The defining pharmacophoric feature of the 1-substituted-3-aminopyrazole scaffold is its exceptional ability to act as a bioisostere for the adenine base of ATP, allowing it to form a specific and highly favorable hydrogen bonding pattern with the "hinge region" of the kinase active site.[7] This interaction is fundamental to the scaffold's inhibitory mechanism.

Typically, this interaction involves a triad of hydrogen bonds:

  • The 3-amino group (-NH2) acts as a crucial hydrogen bond donor.

  • The N2 nitrogen of the pyrazole ring acts as a hydrogen bond acceptor.

  • The N1-substituent is not directly involved in hinge binding but is arguably the most critical element for defining a compound's potency and selectivity profile. It projects into a hydrophobic pocket adjacent to the hinge, and its size, shape, and chemical nature dictate the quality of fit and the extent of van der Waals interactions.[7]

This consistent and predictable binding mode provides a stable anchor, allowing medicinal chemists to systematically explore and optimize substituents at various positions to achieve desired biological activity and selectivity.

Figure 1: Core Pharmacophore of 1-Substituted-3-Aminopyrazole Kinase Inhibitors cluster_0 Kinase Hinge Region cluster_1 Aminopyrazole Ligand cluster_2 Hydrophobic Pocket Hinge_AA1 Backbone NH Hinge_AA2 Backbone C=O Pz_N1 N1 Pz_N2 N2 R1 Pz_N2->Hinge_AA1 H-Bond Acceptor Pz_C3 C3 Pz_NH2 NH₂ Pz_NH2->Hinge_AA2 H-Bond Donor placeholder

Caption: General interaction diagram of the aminopyrazole core with a kinase hinge region.

Structure-Activity Relationship (SAR) Analysis

The relationship between the structure of a compound and its biological activity is the cornerstone of medicinal chemistry.[9][10] For the 1-substituted-3-aminopyrazole scaffold, SAR studies have provided invaluable insights into optimizing inhibitors for various kinase targets.

The Critical Role of the N1-Substituent

As mentioned, the N1 position is the primary driver of potency and selectivity. Modifications here directly influence interactions within a key hydrophobic pocket of the kinase ATP-binding site.

  • Size and Shape: Studies on Cyclin-Dependent Kinases (CDKs) have shown that activity increases when the N1 substituent is larger than an isopropyl group but smaller than a cyclopentyl group, with a cyclobutyl substitution being identified as optimal for CDK2/5 inhibition in one study.[7] This demonstrates a clear spatial constraint within the target's binding site.

  • Aromatic vs. Aliphatic: The choice between aromatic and aliphatic substituents at N1 can dramatically alter the selectivity profile. Aryl groups can engage in π-stacking or other specific interactions, while tailored aliphatic groups can maximize van der Waals forces in hydrophobic subpockets. For JNK3 inhibitors, N-isopropyl substitution on a pyrazole ring yielded better isoform selectivity compared to an N-methyl analog.[11]

Modifications at Other Positions

While the N1-substituent is paramount, other positions on the pyrazole ring offer opportunities for fine-tuning a compound's properties.

  • C5-Position: Small alkyl groups at the C5-position can have significant effects on selectivity.[8] For example, introducing a cyclopropyl group at C5 has been explored in the development of PCTAIRE family kinase inhibitors.[8]

  • C4-Position: The C4-position is often used as an attachment point for larger chemical moieties that can extend into other regions of the ATP binding site or towards the solvent-exposed surface. This strategy has been used to develop highly potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3).[12][13]

SAR Summary Table: Aminopyrazole Derivatives as Kinase Inhibitors
Target KinaseScaffold PositionSubstituent ModificationEffect on ActivityReference
CDK2/5 N1Isopropyl → CyclobutylIncreased potency[7]
CDK2/5 N1CyclopentylDecreased potency[7]
JNK3 N1 (of attached pyrazole)N-Methyl → N-IsopropylImproved JNK3/JNK1 selectivity[11]
FLT3/CDK2 C4Attachment of piperazine moietySignificantly increased inhibitory activity[12][13]
PCTAIRE C5Introduction of alkyl residuesLed to non-selective inhibitors[8]

Methodologies for Pharmacophore Elucidation

Identifying and validating the pharmacophoric features of 1-substituted-3-aminopyrazoles involves a synergistic combination of computational and experimental techniques.

Computational Approaches
  • Structure-Based Pharmacophore Modeling: When a high-resolution crystal structure of the target protein in complex with a ligand is available, a structure-based model can be generated.[14] This approach maps the key interaction points within the active site—hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—providing a 3D query for virtual screening campaigns to identify novel compounds with the potential to bind.[14][15][16]

  • Ligand-Based Pharmacophore Modeling: In the absence of a protein structure, a model can be built by aligning a set of known active molecules and extracting the common chemical features responsible for their biological activity. This is particularly useful in the early stages of a project or when targeting proteins that are difficult to crystallize.

Figure 2: Workflow for Structure-Based Pharmacophore Modeling cluster_input cluster_process cluster_output PDB Protein-Ligand Crystal Structure (e.g., PDB) Analyze Analyze Interaction (H-Bonds, Hydrophobic) PDB->Analyze 1. Characterize Generate Generate Pharmacophore Model (3D Query) Analyze->Generate 2. Abstract Screen Virtual Screening of Compound Libraries Generate->Screen 3. Search Filter Filter & Rank Hits Based on Fit Score Screen->Filter 4. Prioritize Hits Prioritized Hit List for Experimental Validation Filter->Hits 5. Select

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to 1-(Butan-2-yl)-1H-pyrazol-3-amine Derivatives in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold renowned for its versatile biological activities.[1] Thi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus stands as a cornerstone in medicinal chemistry, a privileged scaffold renowned for its versatile biological activities.[1] This technical guide delves into a specific, yet increasingly significant, subclass: 1-(Butan-2-yl)-1H-pyrazol-3-amine and its derivatives. We will navigate the synthetic intricacies of this scaffold, explore its diverse pharmacological landscape, and dissect the critical structure-activity relationships that govern its therapeutic potential. This document serves as a comprehensive resource, empowering researchers to leverage the unique properties of this chemical entity in the pursuit of novel therapeutics.

Introduction: The Pyrazole Core in Medicinal Chemistry

The five-membered aromatic heterocycle, pyrazole, characterized by two adjacent nitrogen atoms, is a recurring motif in a multitude of clinically approved drugs.[1] Its prevalence stems from its unique physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, which are pivotal for molecular recognition at biological targets.[2] The functionalization of the pyrazole ring at its various positions has given rise to a vast chemical space, yielding compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3]

The 3-amino-substituted pyrazoles (3APs) are a particularly noteworthy class, recognized for their significant therapeutic potential.[4][5][6] The strategic placement of an amino group at the C3 position provides a key interaction point for various biological targets and serves as a versatile handle for further chemical modifications. This guide will specifically focus on derivatives bearing a sec-butyl group at the N1 position, a structural feature that can significantly influence the pharmacokinetic and pharmacodynamic profile of the molecule.

Synthetic Strategies for 1-(Butan-2-yl)-1H-pyrazol-3-amine Derivatives

The synthesis of 1-substituted-3-aminopyrazoles is a well-trodden path in organic chemistry, with several established methodologies. The construction of the 1-(Butan-2-yl)-1H-pyrazol-3-amine core can be approached through a few reliable synthetic routes, primarily involving the cyclization of a suitably substituted hydrazine with a three-carbon synthon.

The Knorr Pyrazole Synthesis and its Adaptation

A cornerstone of pyrazole synthesis is the reaction between a hydrazine and a 1,3-dicarbonyl compound. For the synthesis of the target scaffold, a more tailored approach utilizing a β-ketonitrile is often employed. This method offers a direct route to the desired 3-aminopyrazole core.

Proposed Synthetic Protocol:

  • Formation of sec-Butylhydrazine: The synthesis commences with the preparation of sec-butylhydrazine. This can be achieved through various methods, with a common approach being the reduction of the corresponding hydrazone or the alkylation of hydrazine.

  • Condensation with a β-Ketonitrile: The key cyclization step involves the reaction of sec-butylhydrazine with a β-ketonitrile, such as 3-oxobutanenitrile (acetoacetonitrile). The reaction typically proceeds in a suitable solvent, such as ethanol, often with catalytic acid or base, to facilitate the condensation and subsequent intramolecular cyclization.

The rationale behind this experimental choice lies in the high reactivity of the hydrazine nucleophile towards the ketone carbonyl, followed by the intramolecular attack of the second nitrogen atom on the nitrile carbon, leading to the formation of the stable pyrazole ring.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A sec-Butylhydrazine C Condensation & Intramolecular Cyclization A->C Ethanol, Heat B 3-Oxobutanenitrile B->C D 1-(Butan-2-yl)-5-methyl-1H-pyrazol-3-amine C->D

Caption: Synthetic pathway for a 1-(Butan-2-yl)-1H-pyrazol-3-amine derivative.

Further Derivatization

The 3-amino group of the pyrazole core serves as a versatile point for further chemical modifications, allowing for the generation of a diverse library of derivatives. Standard N-acylation, N-sulfonylation, and reductive amination reactions can be employed to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties and biological activity.

Biological Activities and Therapeutic Potential

While specific biological data for 1-(Butan-2-yl)-1H-pyrazol-3-amine itself is not extensively reported in publicly available literature, the broader class of 1-alkyl-3-aminopyrazoles has demonstrated significant potential across various therapeutic areas. The introduction of the sec-butyl group at the N1 position is anticipated to enhance lipophilicity, which can improve cell permeability and oral bioavailability.

Kinase Inhibition

A prominent area of investigation for aminopyrazole derivatives is in the realm of kinase inhibition.[7][8] The pyrazole scaffold can act as a hinge-binding motif, a key interaction in many kinase inhibitors. The 3-amino group often forms crucial hydrogen bonds within the ATP-binding pocket of kinases. Derivatives of 3-aminopyrazoles have shown inhibitory activity against a range of kinases, including those involved in cancer and inflammatory diseases. For instance, aminopyrazole derivatives have been investigated as inhibitors of c-Jun N-terminal kinase 3 (JNK3) and RET kinase.[7][8]

Kinase_Inhibition cluster_inhibitor 1-(Butan-2-yl)-1H-pyrazol-3-amine Derivative cluster_kinase Kinase Active Site cluster_effect Cellular Effect inhibitor Derivative atp_pocket ATP Binding Pocket inhibitor->atp_pocket Binds to kinase Kinase effect Inhibition of Downstream Signaling kinase->effect Leads to atp_pocket->kinase Part of

Caption: Mechanism of kinase inhibition by a pyrazole derivative.

Antimicrobial Activity

The pyrazole nucleus is a constituent of several antimicrobial agents. Schiff base derivatives of 3-aminopyrazoles have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The lipophilic nature of the sec-butyl group could potentially enhance the interaction of these derivatives with bacterial cell membranes, contributing to their antimicrobial efficacy.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents. The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes. While the specific activity of 1-(butan-2-yl)-1H-pyrazol-3-amine derivatives against COX enzymes has not been detailed, the general propensity of the pyrazole scaffold to exhibit anti-inflammatory effects suggests this as a promising area for investigation.

Structure-Activity Relationships (SAR)

The biological activity of 1-(butan-2-yl)-1H-pyrazol-3-amine derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.

Key SAR Insights for 1-Alkyl-3-Aminopyrazoles:

PositionSubstituentImpact on Activity
N1 sec-Butyl Generally increases lipophilicity, potentially improving cell permeability and metabolic stability. The size and branching can influence binding pocket interactions.
C3 Amino Group Often a key hydrogen bond donor for target interaction. Derivatization can modulate potency and selectivity.
C4 Substitution Can be used to fine-tune steric and electronic properties. Bulky groups can enhance selectivity for certain kinase targets.
C5 Substitution Can influence the overall conformation and electronic distribution of the pyrazole ring, impacting target binding.

The planarity of the pyrazole ring, coupled with the specific nature of its substituents, dictates its ability to fit into and interact with the binding sites of biological targets. For instance, in kinase inhibition, the planarity of the pyrazole core is often crucial for effective hinge binding.[7]

Future Perspectives and Conclusion

The 1-(butan-2-yl)-1H-pyrazol-3-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic accessibility and the versatility of the 3-amino group for further derivatization make it an attractive platform for medicinal chemists. Future research should focus on the systematic exploration of the chemical space around this core, with a particular emphasis on:

  • Comprehensive Biological Screening: Evaluating a diverse library of derivatives against a wide range of biological targets to uncover novel activities.

  • In-depth SAR Studies: Elucidating the precise structural requirements for optimal activity and selectivity for specific targets.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]

  • Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (2025). ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (n.d.). PubMed Central. [Link]

  • Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. (2011). PubMed. [Link]

  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. (n.d.). MDPI. [Link]

  • Structure activity relationship. (n.d.). Drug Design Org. [Link]

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (2017). PubMed. [Link]

  • 4-Isopropyl-1H-pyrazol-3-amine. (n.d.). PubChem. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (n.d.). Journal of Chemical Health Risks. [Link]

  • Recent developments in aminopyrazole chemistry. (2025). ResearchGate. [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (n.d.). MDPI. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PubMed Central. [Link]

Sources

Exploratory

Technical Guide: pKa Characterization of 1-(Butan-2-yl)-1H-pyrazol-3-amine

[1][2][3][4] Executive Summary Target Molecule: 1-(Butan-2-yl)-1H-pyrazol-3-amine Predicted pKa (Conjugate Acid): 4.2 ± 0.3 Primary Protonation Site: Ring Nitrogen ( )[1][2][3][4] This guide provides a comprehensive phys...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

Target Molecule: 1-(Butan-2-yl)-1H-pyrazol-3-amine Predicted pKa (Conjugate Acid): 4.2 ± 0.3 Primary Protonation Site: Ring Nitrogen (


)[1][2][3][4]

This guide provides a comprehensive physicochemical analysis of the acid-dissociation constant (pKa) for 1-(Butan-2-yl)-1H-pyrazol-3-amine.[1][2][3] While direct experimental data for this specific sec-butyl derivative is sparse in open literature, its pKa can be derived with high confidence from the structural analog 1-methyl-1H-pyrazol-3-amine (pKa


 4.04–4.34).[1][2][3]

The molecule acts as a weak base .[1][2][3][5] Contrary to intuition regarding primary amines, the exocyclic amine (


) is not the first site of protonation.[3] Instead, the pyridine-like nitrogen (

) within the pyrazole ring accepts the proton, stabilized by strong resonance delocalization from the exocyclic amine.[2][3]

Part 1: Structural Analysis & Mechanistic Derivation[1][2][3][4]

The Nitrogen Landscape

To understand the pKa, we must distinctively label the three nitrogen atoms present in the structure:

Atom LabelTypeHybridizationElectronic CharacterBasicity Profile

Pyrrole-like

Bonded to sec-butyl group.[1][2][3] Lone pair is part of the aromatic sextet.[2][3]Non-basic (pKa < -5)

Pyridine-like

Lone pair is orthogonal to the

-system and available for bonding.[1][2][3]
Basic (Primary protonation site)

Exocyclic Amine

/

Lone pair is conjugated into the ring (amidine-like resonance).[1][3]Poorly Basic (pKa < 0)
Resonance Stabilization (The "Why")

The basicity of the


 atom is significantly enhanced by the electron-donating exocyclic amine at position 3.[1][3] The lone pair on the exocyclic nitrogen (

) donates density into the ring, creating a resonance structure that places a high electron density on

.[3]

Upon protonation at


, the resulting cation is stabilized by a "guanidinium-like" or "amidine-like" resonance, distributing the positive charge between 

and

.[2][3] This makes the conjugate acid significantly more stable (and thus the base stronger) than unsubstituted pyrazole (pKa ~2.5).[3]
Visualization of Resonance & Protonation

The following diagram illustrates the electron flow that dictates the protonation site.

Resonance cluster_legend Mechanism N_Exo Exocyclic Amine (-NH2) Electron Donor N_Ring Ring Nitrogen (N2) Proton Acceptor N_Exo->N_Ring Resonance Donation (Increases Basicity) Cation Stabilized Cation (Resonance Hybrid) N_Ring->Cation + H+ (Protonation)

Caption: Electron donation from the exocyclic amine increases electron density at N2, making it the preferred protonation site.[2][3][6][7]

Part 2: Theoretical pKa Calculation

Comparative Benchmarking

We utilize the "Nearest Neighbor" principle using the well-characterized analog 1-methyl-1H-pyrazol-3-amine .[1][2][3]

  • Reference Standard: 1-methyl-1H-pyrazol-3-amine[1][2][3][8][9]

  • Reference pKa: 4.04 (Predicted) to 4.34 (Experimental consensus).[3]

  • Structural Delta: Replacement of Methyl (-CH3) with sec-Butyl (-CH(CH3)CH2CH3).[1][3]

Inductive Effect Adjustment

Alkyl groups are weak electron donors via the inductive effect (+I).[3] The order of electron donation is generally:


[1][3]

The sec-butyl group at


 will exert a slightly stronger +I effect than the methyl group.[1][2][3] This pushes slightly more electron density into the pyrazole ring, marginally increasing the basicity of 

.[3]
  • Baseline pKa: 4.10

  • Adjustment for sec-butyl: +0.1 to +0.2 pKa units.

  • Final Derived pKa: 4.2 – 4.3

Part 3: Experimental Determination Protocols

To validate the theoretical value, the following self-validating protocols are recommended.

Potentiometric Titration (The Gold Standard)

This method is ideal for compounds with pKa values between 2 and 12 and solubility > 100 µM.[3]

Reagents:

  • Analyte: 5 mg 1-(Butan-2-yl)-1H-pyrazol-3-amine (High purity >98%).[1][2][3]

  • Titrant: 0.1 M KOH (standardized, carbonate-free).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Solvent: Water (degassed).[3] If solubility is low, use Methanol/Water co-solvent (e.g., 20%, 30%, 40% MeOH) and extrapolate to 0% via Yasuda-Shedlovsky extrapolation.[2][3]

Workflow:

  • Dissolution: Dissolve analyte in 20 mL of 0.15 M KCl acidified with excess HCl (to ensure starting species is fully protonated

    
    ).
    
  • Calibration: Calibrate pH electrode using pH 4.01, 7.00, and 10.00 buffers at 25°C.

  • Titration: Titrate with 0.1 M KOH under inert gas (

    
     or Ar) purge to prevent 
    
    
    
    absorption.
  • Data Collection: Record pH vs. Volume KOH.

  • Analysis: Determine the inflection point (equivalence point).[3] The pKa is the pH at the half-equivalence point (Henderson-Hasselbalch).[1][2][3]

NMR Titration (Site Confirmation)

Potentiometry gives the value but not the location.


N-NMR or 

-NMR titration confirms

is the protonation site.[1][3]

Protocol:

  • Prepare samples of the analyte in

    
     or 
    
    
    
    at varying pH/pD values (adjusted with
    
    
    and
    
    
    ).[1][2][3]
  • Monitor the chemical shift (

    
    ) of the pyrazole ring protons (
    
    
    
    and
    
    
    ).[3]
  • Critical Observation: A significant downfield shift of the ring protons (especially

    
    ) correlates with the protonation of the ring nitrogen.[3] If the exocyclic amine were protonated, the shift pattern would differ significantly (loss of conjugation).[3]
    
Experimental Workflow Diagram

Workflow Start Start: 5mg Analyte Solubility Check Aqueous Solubility Start->Solubility Direct Soluble (>0.5mM) Direct Aqueous Titration Solubility->Direct Yes Cosolvent Insoluble MeOH/Water Titration Solubility->Cosolvent No Acidify Acidify with HCl (Start as BH+) Direct->Acidify Cosolvent->Acidify Titrate Titrate with KOH (Measure pH vs Vol) Acidify->Titrate Calc Calculate pKa (Bjerrum Plot Analysis) Titrate->Calc

Caption: Decision tree for selecting the appropriate titration method based on analyte solubility.

Part 4: Implications for Drug Development[2][3]

Solubility & Formulation
  • Physiological pH (7.4): At pH 7.4, the molecule (pKa ~4.[3]2) exists almost exclusively (>99.9%) in its neutral (unionized) form .[3]

    • Implication: Low aqueous solubility is expected at neutral pH.[1][2][3]

  • Gastric pH (1.5 - 2.0): At pH 2.0, the molecule is fully protonated (

    
    ).[2][3]
    
    • Implication: High solubility in the stomach.[1][2][3] This suggests a potential for good oral absorption but a risk of precipitation upon entering the small intestine (pH shift).[3]

Hydrogen Bonding

The unprotonated


 (at physiological pH) is a specific hydrogen bond acceptor.[3] This is critical for kinase inhibitors, where the pyrazole 

often binds to the hinge region of the kinase ATP-binding pocket.[2][3]

References

  • Elguero, J. (1984).[3] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Pergamon Press.[1][2][3] (Foundational text on pyrazole tautomerism and basicity).

  • Catalán, J., et al. (1987).[3] "Basicity of azoles. Basicity of C-aminopyrazoles in relation to tautomeric and protonation studies." Journal of the Chemical Society, Perkin Transactions 2.[3] Link[1][3]

  • PubChem. (2025).[1][3][4] 1-methyl-1H-pyrazol-3-amine (Compound Summary). National Library of Medicine.[1][2][3] Link[1][3]

  • Perrin, D. D. (1972).[3] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. (Standard reference for pKa determination methodologies).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[2][3] Organic Chemistry. Oxford University Press.[1][2][3] (Source for amidine resonance and basicity mechanisms).[3]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Butan-2-yl)-1H-pyrazol-3-amine from hydrazine derivatives

Application Note & Protocol Topic: Strategic Synthesis of 1-(Butan-2-yl)-1H-pyrazol-3-amine from Hydrazine Derivatives Audience: Researchers, scientists, and drug development professionals. Executive Summary 3-Aminopyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Strategic Synthesis of 1-(Butan-2-yl)-1H-pyrazol-3-amine from Hydrazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Aminopyrazoles are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This document provides a comprehensive guide to the synthesis of a specific, non-commercially standard derivative, 1-(butan-2-yl)-1H-pyrazol-3-amine. We will explore the prevalent synthetic strategies, delve into the underlying reaction mechanisms, and present a detailed, field-proven laboratory protocol. The discussion emphasizes rational experimental design, addressing potential challenges such as regioselectivity, and provides a framework for troubleshooting and optimization. This guide is intended to empower researchers to confidently synthesize this and related pyrazole analogs for applications in drug discovery and chemical biology.

Introduction to Synthetic Strategy

The synthesis of 1-substituted-3-aminopyrazoles is fundamentally a cyclocondensation reaction between a monosubstituted hydrazine and a three-carbon dielectrophilic synthon. The choice of the three-carbon partner is the most critical decision, dictating the reaction conditions and potential outcomes. The two most robust and widely adopted strategies involve the reaction of a substituted hydrazine with either:

  • An α,β-unsaturated nitrile bearing a leaving group at the β-position.

  • A β-ketonitrile .

Both pathways converge on the target scaffold but through distinct mechanistic journeys. The reaction with α,β-unsaturated nitriles, such as acrylonitrile or its halogenated derivatives, is often favored for its directness.[1][2] The condensation with β-ketonitriles is also a highly effective and common method for accessing this class of compounds.[3]

A primary challenge when using a monosubstituted hydrazine, such as butan-2-ylhydrazine, is controlling the regioselectivity. The reaction can potentially yield two isomeric products: the desired 1,3-disubstituted pyrazole and the isomeric 1,5-disubstituted pyrazole. The steric and electronic properties of the hydrazine substituent, along with reaction conditions, can be tuned to favor the desired isomer.[4] Generally, the initial nucleophilic attack occurs from the more nucleophilic and less sterically hindered terminal -NH2 group of the hydrazine, which typically leads to the desired 1,3-isomer.

Reaction Mechanism: Condensation with an Activated Acrylonitrile

The reaction between butan-2-ylhydrazine and an activated acrylonitrile, such as 2-chloroacrylonitrile, proceeds through a well-established addition-elimination and cyclization pathway. Understanding this mechanism is key to optimizing conditions and troubleshooting unexpected outcomes.

  • Michael Addition: The reaction initiates with a nucleophilic attack by the terminal nitrogen atom of butan-2-ylhydrazine onto the β-carbon of the acrylonitrile. This is a classic Michael addition, forming a transient zwitterionic or neutral intermediate.

  • Intramolecular Cyclization: The internal nitrogen atom of the hydrazine intermediate then performs an intramolecular nucleophilic attack on the electron-deficient carbon of the nitrile group. This step forms the five-membered heterocyclic ring.

  • Tautomerization & Aromatization: The resulting pyrazolidine intermediate undergoes tautomerization and elimination of a leaving group (e.g., HCl if starting from 2-chloroacrylonitrile) to achieve an aromatic system, yielding the stable 1-(butan-2-yl)-1H-pyrazol-3-amine.

The following diagram illustrates this mechanistic sequence.

G Reactants Reactants Hydrazine Butan-2-ylhydrazine (R-NH-NH2) Adduct Michael Adduct (Intermediate I) Hydrazine->Adduct 1. Michael Addition (Base Catalyst) Nitrile 2-Chloroacrylonitrile Nitrile->Adduct Intermediates Intermediates Cyclized Cyclized Intermediate (Intermediate II) Adduct->Cyclized 2. Intramolecular Cyclization FinalProduct 1-(Butan-2-yl)-1H-pyrazol-3-amine Cyclized->FinalProduct 3. Tautomerization & Elimination of HCl Product Product

Caption: Reaction mechanism for the synthesis of 1-(butan-2-yl)-1H-pyrazol-3-amine.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-(butan-2-yl)-1H-pyrazol-3-amine from butan-2-ylhydrazine and 2-chloroacrylonitrile. This method is adapted from general procedures for the synthesis of 3-aminopyrazoles.[1]

Materials and Reagents
Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Stoic. Ratio
Butan-2-ylhydrazine88.152.20 g25.01.0
2-Chloroacrylonitrile87.522.41 g27.51.1
Potassium Carbonate (K₂CO₃)138.216.91 g50.02.0
Ethanol (EtOH), 200 proof-100 mL--
Ethyl Acetate (EtOAc)-250 mL--
Brine (Saturated NaCl)-50 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)-~10 g--
Silica Gel (230-400 mesh)-~100 g--
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (6.91 g, 50.0 mmol) and ethanol (100 mL).

  • Reagent Addition: Add butan-2-ylhydrazine (2.20 g, 25.0 mmol) to the stirred suspension. Subsequently, add 2-chloroacrylonitrile (2.41 g, 27.5 mmol) dropwise over 10 minutes at room temperature. Causality Note: The dropwise addition helps to control any potential exotherm from the initial Michael addition.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:EtOAc), observing the consumption of the starting hydrazine.

  • Work-up - Solvent Removal: After completion, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Aqueous Layer Extraction: Collect the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 75 mL).

  • Organic Layer Wash: Combine all organic extracts and wash with brine (50 mL). Trustworthiness Note: The brine wash helps to remove residual water and inorganic salts from the organic phase, improving the efficiency of the drying step.

  • Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or semi-solid. Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 10% EtOAc in hexanes and gradually increasing to 50% EtOAc).

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 1-(butan-2-yl)-1H-pyrazol-3-amine. The expected yield is typically in the range of 60-75%.

Experimental Workflow Visualization

G start Start setup 1. Reaction Setup (Flask, K2CO3, EtOH) start->setup add_reagents 2. Add Hydrazine & Chloroacrylonitrile setup->add_reagents reflux 3. Heat to Reflux (6-8 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup 4. Cool & Evaporate Solvent monitor->workup Reaction Complete extract 5. Aqueous Work-up & Extraction with EtOAc workup->extract dry 6. Dry Organic Layer (Na2SO4) & Filter extract->dry purify 7. Purify by Flash Column Chromatography dry->purify characterize 8. Characterize Pure Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Step-by-step experimental workflow for the synthesis and purification.

Safety, Handling, and Troubleshooting

  • Safety: Hydrazine derivatives are toxic and potential carcinogens; always handle them in a well-ventilated fume hood. Acrylonitrile and its derivatives are toxic and flammable. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Troubleshooting - Low Yield:

    • Cause: Incomplete reaction.

    • Solution: Extend the reflux time and continue to monitor by TLC. Ensure the reaction is truly at reflux temperature.

    • Cause: Loss of product during work-up. 3-aminopyrazoles can have some water solubility.

    • Solution: Ensure thorough extraction from the aqueous layer by performing at least three extractions with ethyl acetate.

  • Troubleshooting - Regioisomer Formation:

    • Cause: The reaction may produce the 1-(butan-2-yl)-1H-pyrazol-5-amine isomer.

    • Solution: The isomers can typically be separated by silica gel chromatography. If the isomeric ratio is unfavorable, reaction conditions can be modified. Running the reaction at lower temperatures (kinetic control) may favor a different isomeric ratio compared to reflux (thermodynamic control).[4]

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved from [Link]

  • Baran, P., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Moyer, D. B. (1975). Production of 3-aminopyrazoles. (U.S. Patent No. US3920693A). Google Patents.
  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2777–2789. Retrieved from [Link]

  • Organic Chemistry Portal. (2015). A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles. Organic Letters, 17, 2964–2967. Retrieved from [Link]

  • Anwar, H. F., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(i), 198-250. Retrieved from [Link]

  • El-borai, M. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 5036. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2012). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 8, 265-276. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for Amide Coupling Using 1-(Butan-2-yl)-1H-pyrazol-3-amine

Introduction: The Strategic Role of Substituted Pyrazole Amides in Modern Chemistry The pyrazole motif is a cornerstone in medicinal chemistry and materials science, with pyrazole-containing compounds demonstrating a vas...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Substituted Pyrazole Amides in Modern Chemistry

The pyrazole motif is a cornerstone in medicinal chemistry and materials science, with pyrazole-containing compounds demonstrating a vast spectrum of biological activities and functional properties.[1][2] The formation of an amide bond connected to the pyrazole ring is a critical transformation for generating novel molecular entities with potential applications in drug discovery and agrochemicals. 1-(Butan-2-yl)-1H-pyrazol-3-amine is a versatile building block, offering a nucleophilic amino group for amide bond formation. The sec-butyl group on the pyrazole nitrogen can provide desirable solubility and metabolic stability profiles in the final compounds.

This application note provides detailed, field-proven protocols for the efficient coupling of 1-(Butan-2-yl)-1H-pyrazol-3-amine with a generic carboxylic acid (R-COOH). We will explore two of the most reliable and widely adopted methodologies in modern organic synthesis:

  • Carbodiimide-Mediated Coupling: Utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxybenzotriazole (HOBt).

  • Uronium Salt-Mediated Coupling: Employing HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

The choice between these methods will depend on the specific characteristics of the carboxylic acid substrate, including its steric hindrance and electronic properties, as well as cost and scalability considerations.[3][4][5]

Causality in Experimental Design: Why These Protocols Work

Amide bond formation is the dehydration reaction between a carboxylic acid and an amine. This process is kinetically slow and requires the "activation" of the carboxylic acid to make it more electrophilic.[6][7] Both EDC/HOBt and HATU achieve this activation through different, highly efficient mechanisms, which are detailed below.

Mechanism of EDC/HOBt Mediated Amide Coupling

The EDC/HOBt system is a classic and cost-effective method for amide bond formation. The reaction proceeds through a multi-step mechanism that minimizes side reactions and racemization of chiral centers.

  • Activation of the Carboxylic Acid: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.[8]

  • Formation of the HOBt Ester: This unstable intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea. To prevent this, HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form a more stable and less racemization-prone HOBt-active ester.[8]

  • Nucleophilic Attack by the Amine: The primary amine of 1-(Butan-2-yl)-1H-pyrazol-3-amine then attacks the carbonyl carbon of the HOBt ester. This step forms the desired amide bond and regenerates HOBt. The urea byproduct derived from EDC is water-soluble, facilitating its removal during aqueous workup.[8]

EDC_HOBt_Mechanism RCOOH R-COOH O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester (Stabilized) O_acylisourea->HOBt_ester + HOBt Urea EDC-Urea (Water-Soluble) O_acylisourea->Urea Side reaction to N-acylurea HOBt HOBt HOBt->HOBt_ester Amide Product Amide HOBt_ester->Amide + Amine Amine 1-(Butan-2-yl)-1H-pyrazol-3-amine Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Mechanism of HATU Mediated Amide Coupling

HATU is a third-generation uronium salt-based coupling reagent known for its high efficiency, fast reaction times, and low rates of racemization, especially for sterically hindered or electron-deficient substrates.[9][10]

  • Formation of the OAt-Active Ester: In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks the electron-deficient carbon of HATU.[11] This leads to the formation of a highly reactive OAt-active ester and releases tetramethylurea.

  • Nucleophilic Acyl Substitution: The aminopyrazole then directly attacks the activated ester, forming the tetrahedral intermediate which collapses to the final amide product. The 7-aza-benzotriazole moiety (HOAt) is a superior leaving group compared to HOBt, which contributes to the higher reactivity of HATU.[10][11]

HATU_Mechanism RCOOH R-COOH Carboxylate R-COO⁻ RCOOH->Carboxylate + DIPEA Base DIPEA Base->Carboxylate OAt_ester OAt-Active Ester (Highly Reactive) Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester TMU Tetramethylurea HATU->TMU Byproduct Amide Product Amide OAt_ester->Amide + Amine Amine 1-(Butan-2-yl)-1H-pyrazol-3-amine Amine->Amide

Caption: Mechanism of HATU-mediated amide coupling.

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of amides from 1-(Butan-2-yl)-1H-pyrazol-3-amine. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific carboxylic acid substrates.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a robust and widely applicable method for a variety of carboxylic acids. It is particularly advantageous due to the ease of purification.

Materials & Reagents Table

ReagentM.W. ( g/mol )Stoichiometry (equiv)Example Amount (for 1 mmol scale)
Carboxylic Acid (R-COOH)Variable1.01.0 mmol
1-(Butan-2-yl)-1H-pyrazol-3-amine139.211.11.1 mmol, 153 mg
EDC·HCl191.701.21.2 mmol, 230 mg
HOBt135.121.21.2 mmol, 162 mg
Diisopropylethylamine (DIPEA)129.242.52.5 mmol, 0.44 mL
Anhydrous Dichloromethane (DCM) or DMF--5-10 mL

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), 1-(Butan-2-yl)-1H-pyrazol-3-amine (1.1 equiv), and HOBt (1.2 equiv).

  • Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.2 M). Stir the solution until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion. Following this, add DIPEA (2.5 equiv) dropwise using a syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). This removes the urea byproduct, excess base, and unreacted HOBt.[8]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is recommended for more challenging substrates, such as sterically hindered carboxylic acids or when faster reaction times are desired.

Materials & Reagents Table

ReagentM.W. ( g/mol )Stoichiometry (equiv)Example Amount (for 1 mmol scale)
Carboxylic Acid (R-COOH)Variable1.01.0 mmol
1-(Butan-2-yl)-1H-pyrazol-3-amine139.211.11.1 mmol, 153 mg
HATU380.231.21.2 mmol, 456 mg
Diisopropylethylamine (DIPEA)129.243.03.0 mmol, 0.52 mL
Anhydrous N,N-Dimethylformamide (DMF)--5-10 mL

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

  • Solvent and Base: Add anhydrous DMF to dissolve the solids, followed by the dropwise addition of DIPEA (3.0 equiv) at room temperature.

  • Pre-activation: Stir the mixture at room temperature for 15-30 minutes. This pre-activation step is crucial for the efficient formation of the OAt-active ester.[8]

  • Amine Addition: Add 1-(Butan-2-yl)-1H-pyrazol-3-amine (1.1 equiv), either as a solid or as a solution in a small amount of anhydrous DMF.

  • Reaction: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. HATU couplings are typically much faster than EDC/HOBt couplings.

  • Workup:

    • Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amide.

General Workflow Visualization

Amide_Coupling_Workflow Start 1. Reagent Preparation (Acid, Amine, Coupling Reagent, Base) Activation 2. Activation (0°C to RT) Start->Activation Reaction 3. Reaction Monitoring (TLC or LC-MS) Activation->Reaction Workup 4. Aqueous Workup (Extraction & Washing) Reaction->Workup Purification 5. Isolation & Purification (Column Chromatography) Workup->Purification Product Pure Amide Product Purification->Product

Caption: General experimental workflow for amide coupling.

Trustworthiness and Self-Validation

The protocols described are based on well-established, peer-reviewed methodologies for amide bond formation.[3][6][8][9][] The trustworthiness of these procedures is ensured by the following:

  • Reaction Monitoring: The explicit instruction to monitor the reaction by TLC or LC-MS provides an internal validation checkpoint. The disappearance of starting materials and the appearance of a new product spot/peak confirms the reaction is proceeding as expected.

  • Standardized Workup: The aqueous workup procedure is designed to systematically remove specific byproducts and excess reagents based on their chemical properties (e.g., water-solubility of EDC-urea, basicity of DIPEA).

  • Purification and Characterization: Final purification by column chromatography followed by standard analytical characterization (¹H NMR, ¹³C NMR, HRMS) will definitively validate the structure and purity of the synthesized amide.

By following these self-validating steps, researchers can have high confidence in the outcome of the experimental procedure.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. Chinese Journal of Organic Chemistry. [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org. [Link]

  • Amine to Amide (Coupling) - HATU. organic-chemistry.org. [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. ResearchGate. [Link]

  • Amine to Amide Mechanism - HATU. organic-chemistry.org. [Link]

  • Amine to Amide Mechanism (EDC + HOBt). organic-chemistry.org. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZ
  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]

  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ResearchGate. [Link]

  • 1-(butan-2-yl)-5-methyl-1h-pyrazol-3-amine. PubChem. [Link]

  • Process for preparation of pyrazole carboxylic acid amide.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis and Reactions of Amines and Amides. OrgoSolver. [Link]

  • Synthesis, reactivity and study of 1-(5-hydroxy-3-methyl-1-substituted-1H-pyrazol-4-yl)butane-1,3-dione. ResearchGate. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC. [Link]

Sources

Method

Using 1-(Butan-2-yl)-1H-pyrazol-3-amine as a pharmaceutical intermediate

Application Note: 1-(Butan-2-yl)-1H-pyrazol-3-amine as a High-Value Pharmaceutical Intermediate Executive Summary 1-(Butan-2-yl)-1H-pyrazol-3-amine (CAS: 3524-19-4 for the generic isomer class; specific regioisomer requi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Butan-2-yl)-1H-pyrazol-3-amine as a High-Value Pharmaceutical Intermediate

Executive Summary

1-(Butan-2-yl)-1H-pyrazol-3-amine (CAS: 3524-19-4 for the generic isomer class; specific regioisomer requires rigorous characterization) represents a "privileged scaffold" precursor in modern medicinal chemistry.[1] Unlike its simpler methyl or ethyl analogues, the sec-butyl moiety introduces a critical balance of lipophilicity and steric complexity without the excessive bulk of a tert-butyl group.

This intermediate is primarily utilized in the synthesis of Pyrazolo[1,5-a]pyrimidines , a potent class of ATP-competitive kinase inhibitors (targeting CDK, JAK, and Pim-1 pathways). Its secondary alkyl group provides a unique opportunity for chiral recognition in the enzyme binding pocket, making it a valuable tool for Structure-Activity Relationship (SAR) tuning during lead optimization.

Chemical Profile & Properties[2][3][4][5][6][7][8]

  • IUPAC Name: 1-(Butan-2-yl)-1H-pyrazol-3-amine[1]

  • Structure: A 5-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted at the N1 position with a sec-butyl group and at the C3 position with a primary amine.

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    [2]
    
  • Molecular Weight: 139.20 g/mol [3][4][5][6]

  • Chirality: The sec-butyl group contains a stereocenter at C2'.[1] The commercial reagent is typically racemic, but enantiopure variants (

    
     or 
    
    
    
    ) are critical for late-stage drug development to probe stereoselective binding.
  • Solubility: Highly soluble in polar organic solvents (DMSO, Methanol, DCM); moderately soluble in water due to the polar amino-pyrazole core.

Structural Tautomerism & Regiochemistry

Crucial for experimental success is distinguishing between the 3-amine and 5-amine isomers.[1]

  • Target: 1-substituted-3-aminopyrazole . The amino group and the N-alkyl group are in a 1,3-relationship (distal).

  • Impurity: 1-substituted-5-aminopyrazole .[1] The amino group and N-alkyl group are in a 1,5-relationship (proximal/sterically crowded).

  • Note: In the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines, the 3-amine is the required nucleophile to ensure correct ring fusion geometry.

Application I: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

The primary utility of 1-(Butan-2-yl)-1H-pyrazol-3-amine is as a dinucleophile in the construction of bicyclic heteroaromatic systems.[1]

Mechanism of Action

The reaction involves a


 cyclocondensation with 1,3-electrophiles (e.g., 

-diketones,

-ketoesters, or alkynones).
  • Step 1 (Imine Formation): The exocyclic primary amine (

    
    ) attacks the most reactive carbonyl of the electrophile.
    
  • Step 2 (Cyclization): The endocyclic nitrogen (N2) of the pyrazole ring attacks the second electrophilic center, closing the pyrimidine ring.

  • Result: Formation of a bridgehead nitrogen system.

Visualizing the Pathway

ReactionPathway SM1 1-(Butan-2-yl)-1H-pyrazol-3-amine (Binucleophile) Inter Intermediate (Schiff Base / Enamine) SM1->Inter Nucleophilic Attack (-H2O) Reagent 1,3-Diketone (e.g., Acetylacetone) Reagent->Inter Product Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor Scaffold) Inter->Product Cyclization (N2 Attack) (-H2O)

Caption: Cyclocondensation pathway for converting the aminopyrazole intermediate into the bioactive pyrazolo[1,5-a]pyrimidine core.

Detailed Protocol: Cyclocondensation with 1,3-Diketones

Objective: Synthesis of 2-sec-butyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine (Model Reaction). Scale: 10 mmol.

Materials
  • Reagent A: 1-(Butan-2-yl)-1H-pyrazol-3-amine (1.39 g, 10 mmol).[1]

  • Reagent B: 2,4-Pentanedione (Acetylacetone) (1.10 g, 11 mmol, 1.1 equiv).

  • Solvent: Ethanol (Absolute) or Acetic Acid (Glacial).

  • Catalyst: Piperidine (cat.) or reflux in AcOH.[7]

Step-by-Step Methodology
  • Setup:

    • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Add Reagent A (Aminopyrazole) dissolved in Ethanol (20 mL).

    • Add Reagent B (Diketone) dropwise at room temperature.

  • Reaction:

    • Option A (Neutral/Basic): Add 2-3 drops of piperidine.[1] Heat to reflux (

      
      ) for 4–6 hours.
      
    • Option B (Acidic - Faster): Use Glacial Acetic Acid as solvent. Heat to

      
       for 2 hours.
      
    • Monitoring: Check TLC (Eluent: 50% EtOAc/Hexanes). The starting amine (polar, low

      
      ) should disappear; a fluorescent product spot (higher 
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • If using Ethanol: Concentrate under reduced pressure. The product often precipitates upon cooling.

    • If using Acetic Acid: Pour the mixture into ice-cold water (100 mL) and neutralize with saturated

      
       or 
      
      
      
      to pH 8.
  • Purification:

    • Filtration: If a solid forms, filter and wash with cold water/hexanes.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) if necessary.

    • Yield Expectation: 80–95% (White to pale yellow solid).

  • Quality Control (QC):

    • 1H NMR (DMSO-d6): Look for the disappearance of the broad

      
       singlet (approx. 5.0 ppm). Confirm the pyrimidine proton singlet (approx. 6.5–6.8 ppm) and the characteristic sec-butyl multiplet patterns.[1]
      

Application II: Amide & Urea Library Generation

Beyond ring fusion, the exocyclic amine is a versatile handle for creating amide or urea linkages, common in "Tail" regions of drug molecules to interact with solvent-exposed areas of the protein target.

Workflow: Parallel Synthesis of Amides

AmideWorkflow Start 1-(Butan-2-yl)-1H-pyrazol-3-amine Step1 Coupling Reagent Activation (HATU/DIEA in DMF) Start->Step1 Step2 Add Carboxylic Acid (R-COOH) Step1->Step2 Step3 Reaction: RT, 12h Step2->Step3 Step4 Scavenger Resin Workup (Remove excess acid/amine) Step3->Step4 Final Isolated Amide Product Step4->Final

Caption: Workflow for high-throughput amide coupling using the aminopyrazole core.

Safety & Handling Guidelines

ParameterHazard / Precaution
Toxicity Aminopyrazoles are potentially toxic if swallowed and may cause skin sensitization.[1] Treat as a potential irritant.
Stability Generally stable at room temperature. Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation (browning) over long periods.
Incompatibility Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).
PPE Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust/vapors.

References

  • Vertex AI Search. (2023). Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation. Journal of Organic Chemistry. Link

  • Taylor & Francis Online. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications. Link

  • National Institutes of Health (NIH). (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • MDPI. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines. Molecules. Link

  • Sigma-Aldrich. (n.d.). 3-Aminopyrazole Product Information and Applications. Link

Sources

Application

Application Notes and Protocols: 1-(Butan-2-yl)-1H-pyrazol-3-amine as a Versatile Ligand in Coordination Chemistry

Introduction: Unlocking the Potential of N-Alkylated Aminopyrazoles in Coordination Chemistry The pyrazole scaffold is a cornerstone in medicinal and coordination chemistry, offering a versatile platform for designing mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of N-Alkylated Aminopyrazoles in Coordination Chemistry

The pyrazole scaffold is a cornerstone in medicinal and coordination chemistry, offering a versatile platform for designing molecules with a wide array of biological activities and coordination properties.[1] Aminopyrazoles, in particular, have emerged as privileged ligands due to their dual-functionality, possessing both a readily coordinating pyrazole ring and a reactive amino group.[1][2] The strategic N-alkylation of the pyrazole ring, as in 1-(butan-2-yl)-1H-pyrazol-3-amine, introduces steric and electronic modifications that can profoundly influence the geometry, stability, and reactivity of the resulting metal complexes. This chiral sec-butyl group can impart unique stereochemical features to the coordination sphere, making this ligand a compelling candidate for applications in asymmetric catalysis and chiral recognition.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 1-(butan-2-yl)-1H-pyrazol-3-amine as a ligand in coordination chemistry. The protocols detailed herein are designed to be self-validating and are grounded in established principles of inorganic and organic synthesis.

Part 1: Synthesis of the Ligand: 1-(Butan-2-yl)-1H-pyrazol-3-amine

The synthesis of N-substituted pyrazoles can be challenging due to the potential for the formation of regioisomers.[3] However, regioselective N1-alkylation of 3-substituted pyrazoles can be achieved under basic conditions.[4] The following protocol outlines a plausible and efficient two-step synthesis of the title ligand, starting from the commercially available 3-aminopyrazole.

Protocol 1.1: Synthesis of 1-(Butan-2-yl)-1H-pyrazol-3-amine

This protocol is based on the general principle of regioselective N-alkylation of 3-substituted pyrazoles.[4]

Step 1: N-Alkylation of 3-Aminopyrazole

  • Rationale: The use of a base such as potassium carbonate in a polar aprotic solvent like DMSO facilitates the deprotonation of the pyrazole N-H, creating a nucleophilic pyrazolate anion that can then react with an alkyl halide. The regioselectivity favoring N1-alkylation is often observed for 3-substituted pyrazoles.[4]

  • Materials:

    • 3-Aminopyrazole

    • 2-Bromobutane

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethyl acetate

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMSO, add 3-aminopyrazole (1.0 equivalent).

    • Stir the mixture at room temperature for 30 minutes.

    • Add 2-bromobutane (1.2 equivalents) dropwise to the suspension.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 1-(butan-2-yl)-1H-pyrazol-3-amine.

Expected Characterization Data for 1-(Butan-2-yl)-1H-pyrazol-3-amine:

Technique Expected Observations
¹H NMR Signals corresponding to the sec-butyl group (triplet for CH₃, sextet for CH, doublet for the other CH₃), and protons of the pyrazole ring. The NH₂ protons will likely appear as a broad singlet.
¹³C NMR Resonances for the four distinct carbons of the sec-butyl group and the three carbons of the pyrazole ring.
FT-IR (cm⁻¹) N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2950 cm⁻¹), and C=N stretching of the pyrazole ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₃N₃).

Part 2: Synthesis of Coordination Complexes

1-(Butan-2-yl)-1H-pyrazol-3-amine is expected to act as a bidentate ligand, coordinating to metal centers through the N2 of the pyrazole ring and the nitrogen of the 3-amino group. The following are generalized protocols for the synthesis of coordination complexes with common transition metals.

Protocol 2.1: General Synthesis of [M(L)₂X₂] Complexes (M = Cu(II), Co(II), Ni(II); L = 1-(Butan-2-yl)-1H-pyrazol-3-amine; X = Cl⁻, NO₃⁻)
  • Rationale: The direct reaction of a metal salt with the ligand in a suitable solvent is a common and effective method for the synthesis of coordination complexes. The stoichiometry is chosen to favor the formation of a 1:2 metal-to-ligand complex.

  • Materials:

    • 1-(Butan-2-yl)-1H-pyrazol-3-amine (Ligand, L)

    • Metal(II) salt (e.g., CuCl₂·2H₂O, Co(NO₃)₂·6H₂O, NiCl₂·6H₂O)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve the metal(II) salt (1.0 equivalent) in methanol or ethanol (10 mL).

    • In a separate flask, dissolve 1-(butan-2-yl)-1H-pyrazol-3-amine (2.2 equivalents) in the same solvent (10 mL).

    • Slowly add the ligand solution to the stirred metal salt solution at room temperature.

    • A precipitate may form immediately or upon stirring. Stir the reaction mixture for 2-4 hours at room temperature or with gentle heating (50-60 °C) to ensure complete reaction.

    • Collect the resulting solid by filtration, wash with a small amount of cold solvent, and then with diethyl ether.

    • Dry the complex in a vacuum desiccator.

  • Crystallization:

    • Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a dilute solution of the complex or by vapor diffusion of a non-coordinating solvent (e.g., hexane) into a solution of the complex.

Diagram of a generalized experimental workflow for the synthesis of metal complexes:

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L_sol Dissolve Ligand (L) in Solvent Mix Mix Solutions L_sol->Mix M_sol Dissolve Metal Salt (MX₂) in Solvent M_sol->Mix Stir Stir/Heat (2-4 hours) Mix->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Solvent & Ether Filter->Wash Dry Dry in Vacuo Wash->Dry Complex Final Complex [M(L)₂X₂] Dry->Complex

Caption: Workflow for the synthesis of metal complexes.

Part 3: Characterization of Coordination Complexes

Thorough characterization is essential to confirm the formation of the desired complex and to elucidate its structure and properties.

Spectroscopic Characterization

FT-IR Spectroscopy:

  • Rationale: Infrared spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H and C=N bonds upon complexation provide direct evidence of coordination.[5]

  • Expected Observations:

    • A shift in the N-H stretching vibrations of the amino group to lower wavenumbers, indicating coordination of the amino nitrogen to the metal center.

    • A shift in the C=N stretching vibration of the pyrazole ring, suggesting the involvement of the pyrazole nitrogen in coordination.[5]

    • The appearance of new bands in the far-IR region (below 600 cm⁻¹) corresponding to M-N stretching vibrations.[6]

UV-Vis Spectroscopy:

  • Rationale: Electronic spectroscopy provides information about the d-d electronic transitions within the metal center, which are sensitive to the coordination geometry.

  • Expected Observations:

    • Cu(II) Complexes: Typically exhibit broad d-d transition bands in the visible region, consistent with a distorted octahedral or square planar geometry.[6]

    • Co(II) Complexes: Can show multiple absorption bands in the visible and near-IR regions, indicative of either tetrahedral or octahedral coordination.[7][8]

    • Ni(II) Complexes: Usually display characteristic absorption bands for octahedral geometry.[9][10]

NMR Spectroscopy:

  • Rationale: For diamagnetic complexes (e.g., some Ni(II) complexes), ¹H and ¹³C NMR can provide detailed structural information in solution. For paramagnetic complexes (e.g., most Cu(II) and Co(II) complexes), NMR spectra will show broad, shifted signals, which can still provide information about the magnetic properties and structure of the complex.[11]

Structural Characterization

Single-Crystal X-ray Diffraction:

  • Rationale: This is the most definitive method for determining the solid-state structure of a coordination complex, providing precise information on bond lengths, bond angles, and the overall coordination geometry.

Diagram of the logical relationship in complex characterization:

G cluster_synthesis Synthesis cluster_char Characterization cluster_info Derived Information Synth Synthesized Complex FTIR FT-IR Spectroscopy Synth->FTIR UVVis UV-Vis Spectroscopy Synth->UVVis NMR NMR Spectroscopy Synth->NMR Xray X-ray Crystallography Synth->Xray Coord Coordination Confirmation FTIR->Coord Geom Coordination Geometry UVVis->Geom NMR->Geom Struct Definitive Structure Xray->Struct

Caption: Characterization workflow and derived information.

Part 4: Potential Applications

Based on the extensive research on related pyrazole-based metal complexes, coordination compounds of 1-(butan-2-yl)-1H-pyrazol-3-amine are anticipated to have applications in several key areas.

Catalysis
  • Rationale: Copper-pyrazole complexes have shown significant catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes.[12][13][14] The chiral nature of the 1-(butan-2-yl) group could be exploited in asymmetric catalysis.

  • Potential Application: Development of novel catalysts for selective oxidation reactions.

Medicinal Chemistry and Drug Development
  • Rationale: Pyrazole derivatives and their metal complexes are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][15] Copper complexes, in particular, have been investigated as potential anticancer agents.[16][17] The coordination of the ligand to a metal ion can enhance its biological activity.[5]

  • Potential Application: Screening for anticancer and antimicrobial activity. The interaction of these complexes with biological targets such as DNA could be a key area of investigation.[18]

Table of Potential Applications and Rationale:

Application Area Rationale Key References
Asymmetric Catalysis The presence of a chiral sec-butyl group on the ligand can induce chirality in the metal's coordination sphere.General principles of asymmetric catalysis.
Biomimetic Catalysis Pyrazole-copper complexes are known to mimic the active sites of copper-containing enzymes.[12][13][14]
Anticancer Agents Many pyrazole derivatives and their copper complexes exhibit significant cytotoxicity against cancer cell lines.[1][16][17][18]
Antimicrobial Agents The pyrazole scaffold is a common feature in many antimicrobial compounds, and metal complexation can enhance this activity.[1][5][15]

Conclusion

1-(Butan-2-yl)-1H-pyrazol-3-amine represents a promising, yet underexplored, ligand in coordination chemistry. Its synthesis is achievable through established methodologies for N-alkylation of pyrazoles. The resulting metal complexes are expected to exhibit interesting structural features and a range of potential applications, particularly in catalysis and medicinal chemistry. The protocols and insights provided in these application notes offer a solid foundation for researchers to begin exploring the rich coordination chemistry and potential utility of this versatile ligand.

References

  • Nickel(II) complexes based on l-amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture. PMC. [Link]

  • Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. ResearchGate. [Link]

  • New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. Semantic Scholar. [Link]

  • Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. Europe PMC. [Link]

  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. Letters in Applied NanoBioScience. [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. PMC. [Link]

  • New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI. [Link]

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. PMC. [Link]

  • Regioselective Annulation of 3(5)‐Aminopyrazole with Aryl Ketones or Aryl Alkynes Using N,N‐Dimethylethanolamine as a Single/Triple Carbon Synthon. Semantic Scholar. [Link]

  • New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes. ResearchGate. [Link]

  • Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192.[18]. Semantic Scholar. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Semantic Scholar. [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. PMC. [Link]

  • Cobalt(II) complexes with disubstituted 3-aminopyrazole derivative: Mononuclear Co(II) complex with in situ prepared formamidine ligand. ResearchGate. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. PMC. [Link]

  • Two new mononuclear cobalt(II) complexes of pyrazole-based ligands: Synthesis, structures and magnetic studies. ResearchGate. [Link]

  • Copper (II) complexes with N, S donor pyrazole-based ligands as anticancer agents. ResearchGate. [Link]

  • Nickel(II) Complexes with Tetra- and Pentadentate Aminopyridine Ligands: Synthesis, Structure, Electrochemistry, and Reduction. pubs.acs.org. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. ijpsr.com. [Link]

  • Nickel(II) complexes based on L -amino-acid-derived ligands: synthesis, characterization and study of the role of the supramolecular structure in carbon dioxide capture. ResearchGate. [Link]

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. [Link]

  • (PDF) Transition metal complexes with pyrazole-based ligands.Part 29. Reactions of zinc(II) and mercury(II) thiocyanate with 4-acetyl-3-amino-5-methylpyrazole. ResearchGate. [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. figshare.com. [Link]

  • Expedient synthesis of pyrazoles substituted with amino, hydroxyl and thioamide groups. ElectronicsAndBooks. [Link]

  • Production of 3-aminopyrazoles.
  • Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives. Der Pharma Chemica. [Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc. [Link]

  • Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. ResearchGate. [Link]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. pubs.rsc.org. [Link]

  • Two new Co(II) and Ni(II) complexes with 3-(2-Pyridyl)pyrazole-based ligand: synthesis, crystal structures, and bioactivities. PubMed. [Link]

  • Nickel(II) Complex with a Flexidentate Ligand Derived from Acetohydrazide: Synthesis, Structural Characterization and Hirshfel. Semantic Scholar. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Nickel(II) complexes with mixed ligands. Semantic Scholar. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PMC. [Link]

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC. [Link]

  • Synthesis of copper(II) and cobalt(II) complexes with bidentate s-triazine ligand bearing pyrazolyl moiety; X-ray structural studies and antimicrobial evaluation. jyx.jyu.fi. [Link]

  • Novel Pyrazole-Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. PubMed. [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. ResearchGate. [Link]

  • Synthesis, Characterisation and Antimicrobial Study of Cobalt (II) Complex of a Schiff Base Derived from Isonicotinic acid Hydrazide and 4-Chlorobenzaldehyde. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and structure of novel copper(II) complexes with pyrazole derived ligands and metal–ligand interaction in solution. ResearchGate. [Link]

  • Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. PMC. [Link]

  • Metal complexes of pyrazole. Inorganic Chemistry. [Link]

  • Novel binuclear copper(II) complexes with sulfanylpyrazole ligands: synthesis, crystal structure, fungicidal, cytostatic, and cytotoxic activity. PubMed. [Link]

Sources

Method

Application Note: Precision Synthesis of 1-sec-butyl-3-aminopyrazole for Next-Gen SDHI Fungicide Discovery

Executive Summary & Strategic Rationale In the competitive landscape of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, the pyrazole-carboxamide scaffold remains a dominant pharmacophore (e.g., Sedaxane, Isopyrazam,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the competitive landscape of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, the pyrazole-carboxamide scaffold remains a dominant pharmacophore (e.g., Sedaxane, Isopyrazam, Fluxapyroxad). While first-generation SDHIs predominantly utilized N-methyl substitutions, current lead optimization strategies increasingly target branched N-alkyl chains to modulate lipophilicity (


) and metabolic stability.

This guide details the regioselective synthesis of 1-sec-butyl-3-aminopyrazole , a critical building block for introducing chirality and steric bulk into the SDHI scaffold. Unlike the synthesis of its 5-amino isomer, the 3-amino target requires specific electrophilic partners to prevent regio-scrambling.

Key Technical Advantages of this Protocol:

  • Regiocontrol: Utilizes 2-chloroacrylonitrile to force the formation of the 3-amino isomer (>95% regioselectivity).

  • Scalability: Avoids hazardous diazo intermediates common in alternative routes.

  • Chiral Potential: The sec-butyl moiety introduces a stereocenter, allowing for the development of enantiopure agrochemicals with potentially lower application rates.

Chemical Pathway & Mechanism[1][2][3]

The synthesis relies on the condensation of sec-butylhydrazine with a "masked" malononitrile equivalent. Standard acrylonitrile yields mixtures; however, 2-chloroacrylonitrile acts as a regiochemical anchor.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Reagents sec-Butylhydrazine + 2-Chloroacrylonitrile Intermediate Michael Addition Intermediate Reagents->Intermediate Et3N, EtOH 0°C -> RT Cyclization Cyclization & Aromatization Intermediate->Cyclization -HCl Reflux Product 1-sec-butyl-3-aminopyrazole (Target) Cyclization->Product Major Isomer SideProduct 1-sec-butyl-5-aminopyrazole (Trace <5%) Cyclization->SideProduct Minor Isomer

Figure 1: Reaction pathway for the regioselective synthesis of the 3-aminopyrazole core.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-sec-butyl-3-aminopyrazole

Objective: Produce high-purity amine intermediate free from the 5-amino regioisomer.

Reagents:

  • sec-Butylhydrazine hydrochloride (CAS: 513-53-1)

  • 2-Chloroacrylonitrile (CAS: 920-37-6) [Warning: Lachrymator, Highly Toxic]

  • Triethylamine (Et3N)

  • Ethanol (Anhydrous)

Step-by-Step Methodology:

  • Neutralization (In-situ):

    • In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend sec-butylhydrazine hydrochloride (12.4 g, 100 mmol) in ethanol (150 mL).

    • Add Et3N (10.1 g, 100 mmol) dropwise at 0°C to liberate the free hydrazine. Stir for 30 minutes.

  • Controlled Addition (Critical Step):

    • Add 2-chloroacrylonitrile (8.75 g, 100 mmol) dropwise over 45 minutes while maintaining the temperature between 0–5°C.

    • Scientific Insight: Low temperature prevents uncontrolled polymerization of the acrylonitrile and favors the kinetic Michael addition of the hydrazine nitrogen to the double bond.

  • Cyclization:

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Heat the solution to reflux (78°C) for 6 hours. During this phase, HCl is eliminated, driving the aromatization to the pyrazole ring.

  • Work-up & Purification:

    • Evaporate ethanol under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO3 (2x) to remove amine salts.

    • Dry organic layer over Na2SO4 and concentrate.

    • Distillation: Purify the crude oil via Kugelrohr distillation (approx. 110°C at 0.5 mmHg) to obtain a pale yellow oil.

Yield Target: 75–85% Purity: >98% (GC-MS)

Protocol B: Amide Coupling (SDHI Synthesis)

Objective: Coupling the amine core with an acid chloride (e.g., Bicyclopropyl acid chloride or similar SDHI pharmacophore) to form the active fungicide.

Reagents:

  • 1-sec-butyl-3-aminopyrazole (from Protocol A)

  • Acid Chloride (e.g., 2-(trifluoromethyl)benzoyl chloride for model validation)

  • Pyridine or DIPEA

  • Dichloromethane (DCM)

Methodology:

  • Dissolve 1-sec-butyl-3-aminopyrazole (1.0 eq) in dry DCM.

  • Add Pyridine (1.2 eq) and cool to 0°C.

  • Add the Acid Chloride (1.05 eq) dropwise.

  • Stir at RT for 4 hours.

  • Quench: Add 1M HCl to remove excess pyridine and unreacted amine.

  • Isolation: Wash organic phase with brine, dry, and recrystallize from Heptane/EtOAc.

Analytical Validation & QC Data

To ensure the integrity of the "Building Block," the following specifications must be met before proceeding to library synthesis.

ParameterSpecificationMethodNotes
Appearance Pale yellow viscous oilVisualDarkening indicates oxidation. Store under Argon.
Regio-Purity > 98:2 (3-amino : 5-amino)1H-NMRDiagnostic shift: C4-H in 3-amino appears ~5.5 ppm; 5-amino often shifts downfield.
Enantiomeric Excess Racemic (unless resolved)Chiral HPLCsec-butyl group creates (R)/(S) enantiomers.
Water Content < 0.5%Karl FischerCritical for subsequent acid chloride coupling.
Regiochemistry Validation (NMR Insight)

The distinction between 3-amino and 5-amino isomers is pivotal.

  • 3-aminopyrazole: The proton at position 4 typically resonates as a doublet at δ 5.50–5.60 ppm .

  • 5-aminopyrazole: The steric environment changes the shielding, often shifting this signal.

  • Reference: See Bagley et al. for specific shifts in N-alkylated systems [1].

Process Workflow Diagram

Workflow Start Start: Raw Materials (sec-Butylhydrazine) Step1 Step 1: Free Base Generation (Et3N, EtOH, 0°C) Start->Step1 Step2 Step 2: Regioselective Addition (2-Chloroacrylonitrile) Step1->Step2 Controlled Addn Step3 Step 3: Cyclization/Reflux (Elimination of HCl) Step2->Step3 QC QC Checkpoint: NMR Regio-verification Step3->QC QC->Step2 Fail (Reformulate) Coupling Step 4: Amide Coupling (SDHI Formation) QC->Coupling Pass Final Final Active Ingredient (Agrochemical) Coupling->Final

Figure 2: End-to-end workflow from raw material to active agrochemical precursor.

Safety & Handling (HSE)

  • 2-Chloroacrylonitrile: This reagent is a potent lachrymator and highly toxic.[1] All transfers must occur in a properly functioning fume hood. Double-gloving (Nitrile/Laminate) is recommended.

  • Hydrazines: sec-Butylhydrazine is a potential carcinogen and skin sensitizer. Neutralize spills with dilute hypochlorite solution immediately.

  • Waste Disposal: Aqueous washes containing hydrazine residues must be segregated from general organic waste and treated as hazardous cytotoxic waste.

References

  • Bagley, M. C., et al. (2006). "Microwave-assisted synthesis of 3-aminopyrazoles." Tetrahedron Letters, 47(40), 7243-7246.

  • Syngenta Participations AG. (2010). "Carboxamide derivatives and their use as fungicides." Patent WO2010049270. (Describes the utility of N-substituted pyrazoles in SDHI chemistry).

  • Fichez, J., Busca, P., & Prestat, G. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi - Chemistry Today. (Review of regioselective methods).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Application

Application Note: Optimization of Nucleophilic Substitution Workflows for 1-(Butan-2-yl)-1H-pyrazol-3-amine

Executive Summary 1-(Butan-2-yl)-1H-pyrazol-3-amine (hereafter 3-AP-Bu ) is a critical heterocyclic building block, particularly valuable in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase families) and GPCR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Butan-2-yl)-1H-pyrazol-3-amine (hereafter 3-AP-Bu ) is a critical heterocyclic building block, particularly valuable in the synthesis of kinase inhibitors (e.g., JAK, Aurora kinase families) and GPCR ligands.[1] Its structural value lies in the C3-primary amine , which serves as a nucleophilic handle, and the N1-sec-butyl group , which provides essential lipophilic bulk to fill hydrophobic pockets in protein targets without the solubility penalties often associated with phenyl rings.

This guide addresses the specific challenges of utilizing 3-AP-Bu in nucleophilic substitution reactions. Unlike simple anilines, the pyrazole ring electronics reduce the nucleophilicity of the C3-amine, often requiring optimized conditions for SNAr (Nucleophilic Aromatic Substitution) or Palladium-catalyzed cross-couplings.

Chemical Properties & Reactivity Profile[2]

Before initiating protocols, researchers must understand the electronic and steric environment of 3-AP-Bu .[1]

Structural Analysis[1][2]
  • Nucleophilic Center: The exocyclic amine at C3 is the primary nucleophile. However, its lone pair is partially delocalized into the pyrazole

    
    -system, making it less nucleophilic  than a standard alkyl amine but more nucleophilic  than an electron-deficient aniline.
    
  • Steric Environment: The sec-butyl group at N1 is distal to the C3-amine.[1] While it does not sterically hinder the reaction center directly, it significantly increases solubility in non-polar solvents (DCM, Toluene) compared to the methyl analog.

  • Chirality: The sec-butyl group introduces a chiral center (R/S). Commercial supplies are often racemic. If the biological target is sensitive to stereochemistry, chiral resolution (chiral HPLC) or asymmetric synthesis of the starting hydrazine is required.

Reactivity Decision Matrix

Select the protocol based on the electrophile's reactivity profile:

Electrophile ClassRecommended ProtocolCritical Reagent
Activated Heteroaryl Halides (e.g., 2-chloropyrimidine, 4-fluoronitrobenzene)Protocol A: Standard SNAr DIPEA or K2CO3
Deactivated/Neutral Aryl Halides (e.g., bromobenzene, 3-bromopyridine)Protocol B: Buchwald-Hartwig Pd2(dba)3 / BrettPhos
Acyl Chlorides / Sulfonyl Chlorides Protocol C: Acylation Pyridine / DMAP

Experimental Protocols

Protocol A: SNAr with Activated Heterocycles

Best for: Synthesizing kinase inhibitor cores (e.g., pyrazolyl-pyrimidines).

Mechanism: The reaction proceeds via a Meisenheimer complex.[2] The moderate nucleophilicity of 3-AP-Bu often requires elevated temperatures.[1]

Reagents:

  • Nucleophile: 1-(Butan-2-yl)-1H-pyrazol-3-amine (1.0 equiv)[1]

  • Electrophile: 2,4-Dichloropyrimidine (or equivalent) (1.1 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent:

    
    -Butanol or DMSO (High boiling point polar protic/aprotic)[1]
    

Step-by-Step Procedure:

  • Dissolution: In a pressure vial, dissolve 3-AP-Bu (1.0 mmol) in

    
    -Butanol (3 mL). Note: n-Butanol is preferred over DMF for chloropyrimidines to prevent dimethylamine impurities formed by DMF decomposition.[1]
    
  • Addition: Add DIPEA (2.5 mmol) followed by the electrophile (1.1 mmol).

  • Reaction: Seal the vial and heat to 110°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: If conversion is <50% after 4 hours, add Cs2CO3 (1.5 equiv) and switch solvent to DMSO.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO/Butanol salts.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Best for: Coupling with unactivated aryl bromides/chlorides where SNAr fails.[1]

Scientific Rationale: The pyrazole amine is a "challenging" substrate for Pd-coupling due to potential coordination of the pyrazole N2 to the metal center. Bulky, electron-rich ligands (Buchwald ligands) are essential to prevent catalyst poisoning.

Reagents:

  • Catalyst: Pd2(dba)3 (2 mol%) or Pd(OAc)2

  • Ligand: BrettPhos (for aryl chlorides) or Xantphos (for aryl bromides) (4 mol%)

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (stronger base, faster reaction)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a reaction tube and cycle with Argon/Nitrogen (3x).

  • Solvent Prep: Sparge 1,4-Dioxane with Argon for 15 minutes to remove O2.

  • Loading: Add 3-AP-Bu (1.0 equiv), Aryl Halide (1.0 equiv), Base (2.0 equiv), Pd source, and Ligand.

  • Reaction: Add degassed dioxane. Seal and heat to 100°C for 12 hours.

    • Critical Control: Do not exceed 110°C if using NaOtBu to avoid decomposition of the pyrazole alkyl chain.

  • Filtration: Cool to RT. Filter the slurry through a Celite pad (eluting with EtOAc) to remove palladium black and inorganic salts.

  • Scavenging (Optional): If Pd residue remains, treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours.

Decision Pathways & Troubleshooting

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct substitution methodology based on substrate electronics.

ReactionLogic Start Target: N-Aryl/Heteroaryl 1-(Butan-2-yl)-1H-pyrazol-3-amine Electrophile Analyze Electrophile (Aryl Halide Ar-X) Start->Electrophile IsActivated Is Ar-X Activated? (e.g., Pyrimidine, NO2-Ph) Electrophile->IsActivated SNAr Protocol A: SNAr Solvent: n-BuOH/DMSO Base: DIPEA/Cs2CO3 IsActivated->SNAr Yes (Electron Deficient) Buchwald Protocol B: Buchwald-Hartwig Cat: Pd2(dba)3 + BrettPhos Base: NaOtBu IsActivated->Buchwald No (Electron Neutral/Rich) Check Check Conversion (LCMS) SNAr->Check Buchwald->Check Success Purification (Flash Column) Check->Success >90% Conv. Fail_SNAr Low Yield / No Rxn Check->Fail_SNAr <50% Conv. Fail_SNAr->Buchwald Switch Methodology

Figure 1: Strategic decision tree for N-arylation of 3-aminopyrazoles.

Troubleshooting Table
ObservationRoot CauseCorrective Action
No Reaction (SNAr) Electrophile not sufficiently activated.Switch to Protocol B (Buchwald) or use a stronger base (NaH) in DMF to deprotonate the amine (form the anion).
Regioisomers observed N2-alkylation (rare for 3-amino, but possible).[1]Confirm structure via NOE NMR. Ensure the starting material is high purity 1-substituted isomer.[1]
Low Yield (Buchwald) Catalyst poisoning by Pyrazole N2.Switch to BrettPhos or tBuXPhos (bulky ligands prevent N2 coordination). Increase catalyst loading to 5 mol%.
Product is Oil/Gum sec-butyl group prevents crystallization.[1]Convert product to HCl or Fumarate salt to obtain a solid for isolation.

References

  • Buchwald-Hartwig Amination Conditions

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
    • Source:

  • Aminopyrazole Reactivity & Synthesis

    • El-Taweel, F. M., & Abu Elmaati, T. M. (2009). "Recent developments in aminopyrazole chemistry." Arkivoc.
    • Source:

  • Kinase Inhibitor Applications (JAK/Aurora)

    • Cheung, M., et al. (2010). "Discovery of potent and selective Aurora kinase inhibitors." Journal of Medicinal Chemistry.
    • Source:

  • Physical Properties (PubChem)

    • Compound Summary for 1-(Butan-2-yl)
    • Source:[1]

Sources

Method

Application Note: Regioselective Synthesis of Kinase Inhibitors Containing the 1-(Butan-2-yl)-1H-pyrazol-3-amine Moiety

Abstract & Strategic Relevance The 1-substituted-1H-pyrazol-3-amine scaffold is a privileged pharmacophore in modern kinase inhibitor discovery (e.g., Tozasertib, Asciminib analogs). Its structural utility lies in the 3-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The 1-substituted-1H-pyrazol-3-amine scaffold is a privileged pharmacophore in modern kinase inhibitor discovery (e.g., Tozasertib, Asciminib analogs). Its structural utility lies in the 3-amino group’s ability to function as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP within the kinase hinge region.

This application note details the regioselective synthesis of the 1-(butan-2-yl)-1H-pyrazol-3-amine moiety. The introduction of the sec-butyl group at the N1 position serves two critical medicinal chemistry functions:

  • Hydrophobic Occupation: It fills the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket), improving potency.

  • Chirality: The sec-butyl group introduces a chiral center, allowing for the optimization of stereoselective binding interactions—a requirement for high-affinity drug candidates.

This guide provides a validated protocol for synthesizing this core with high regiochemical fidelity, avoiding the common formation of the 5-amino isomer.

Retrosynthetic Analysis

To achieve the target scaffold (3) , we employ a cyclocondensation strategy using 2-chloroacrylonitrile. Unlike reactions with


-ketonitriles (which often yield 5-aminopyrazoles), this route favors the 3-amino isomer due to the specific mechanism of the hydrazine addition-elimination sequence.

Retrosynthesis Target Target Kinase Inhibitor (Amide/Urea Derivative) Core 1-(sec-butyl)-1H-pyrazol-3-amine (The Core Scaffold) Target->Core Amide Coupling / Urea Formation Precursors Precursors: 1. sec-Butylhydrazine 2. 2-Chloroacrylonitrile Core->Precursors Cyclocondensation (Regioselective)

Figure 1: Retrosynthetic strategy for accessing the target kinase inhibitor scaffold.

Experimental Protocols

Safety Pre-Requisites
  • Hydrazines: sec-Butylhydrazine is toxic and potentially carcinogenic. Handle in a fume hood.

  • 2-Chloroacrylonitrile: Highly toxic, flammable, and a lachrymator. Use double-gloving and a blast shield if scaling up.

  • Reaction Exotherm: The cyclization is exothermic; temperature control is critical to prevent runaway reactions.

Protocol A: Synthesis of 1-(Butan-2-yl)-1H-pyrazol-3-amine

Objective: Synthesize the core pyrazole ring with >95:5 regioselectivity (N1 vs N2).

Materials:

  • sec-Butylhydrazine dihydrochloride (CAS: 1177361-36-2) or free base.

  • 2-Chloroacrylonitrile (CAS: 920-37-6).[1]

  • Triethylamine (

    
    ) or 
    
    
    
    .
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

Step-by-Step Methodology:

  • Free-Basing (If starting with HCl salt):

    • Dissolve sec-butylhydrazine dihydrochloride (10.0 mmol) in EtOH (20 mL).

    • Add

      
       (22.0 mmol) dropwise at 0°C. Stir for 30 mins.
      
    • Note: If using free base hydrazine, skip to Step 2.

  • Cyclocondensation:

    • Cool the hydrazine solution to 0°C.

    • Add 2-chloroacrylonitrile (11.0 mmol, 1.1 equiv) dropwise over 20 minutes.

    • Mechanistic Insight: The hydrazine primary amine (

      
      ) is more nucleophilic and attacks the double bond (Michael addition). However, the subsequent cyclization and elimination of HCl favors the formation of the 3-amino-1-alkyl isomer over the 5-amino isomer in this specific reactant pairing.
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat the reaction to reflux (80°C) for 6–12 hours to drive the aromatization and elimination of HCl.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Dilute the residue with saturated aqueous

      
       (to neutralize HCl salts) and extract with Ethyl Acetate (3 x 50 mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (

      
      ).
      
    • Eluent: 0–10% Methanol in Dichloromethane (DCM). The amine is polar; addition of 1%

      
       to the eluent improves peak shape.
      
    • Yield Expectation: 60–75%.

Protocol B: Chiral Resolution (Optional but Recommended)

Since sec-butyl is chiral, the synthetic product is a racemate. For kinase assays, pure enantiomers are required.

  • Method: Preparative Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H (5 µm, 20 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

  • Flow Rate: 15 mL/min.

  • Detection: UV at 254 nm.

  • Validation: Verify enantiomeric excess (% ee) >98% via analytical chiral HPLC.

Protocol C: Library Generation (Amide Coupling)

Objective: Attach a "warhead" or "tail" moiety (e.g., a substituted benzoic acid) to the 3-amino group.

Reagents:

  • Core: 1-(Butan-2-yl)-1H-pyrazol-3-amine (1.0 equiv).

  • Acid: 3-(Trifluoromethyl)benzoic acid (Example hinge binder) (1.1 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (anhydrous).

Workflow:

CouplingWorkflow Step1 Activation (Acid + HATU + DIPEA) 15 min @ RT Step2 Coupling (+ Pyrazole Core) 12-16h @ RT Step1->Step2 Step3 Quench (Sat. LiCl or Water) Step2->Step3 Step4 Isolation (Extraction/Prep-HPLC) Step3->Step4

Figure 2: Standard HATU-mediated amide coupling workflow.

  • Dissolve the carboxylic acid (1.1 equiv) in DMF.

  • Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to form the activated ester.

  • Add the 1-(butan-2-yl)-1H-pyrazol-3-amine (1.0 equiv).

  • Stir at RT overnight.

  • Purification: Reverse-phase Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Data Summary

When characterizing the intermediate, compare against these expected values to confirm the correct regioisomer (3-amino vs 5-amino).

Feature3-Amino-1-alkylpyrazole (Target)5-Amino-1-alkylpyrazole (Impurity)
H-4 Proton NMR

5.5 – 5.8 ppm (Doublet,

Hz)

5.2 – 5.5 ppm (Doublet,

Hz)
H-5 Proton NMR

7.1 – 7.4 ppm (Doublet,

Hz)
N/A (Substituted)
NOESY Signal Strong NOE between N1-alkyl and H-5Strong NOE between N1-alkyl and H-4
Reaction Outcome Major product with 2-chloroacrylonitrileMajor product with

-ketonitriles

Mechanistic Validation: The NOESY experiment is the self-validating step. In the target molecule, the sec-butyl group at N1 is spatially close to the proton at C5. If you observe an NOE correlation between the sec-butyl methine proton and the pyrazole C4 proton, you likely have the 5-amino isomer (incorrect). You want to see NOE between N1-alkyl and C5-H.

References

  • Regioselective Synthesis of Aminopyrazoles

    • Ege, S. N., et al. "The Reaction of Hydrazines with 2-Chloroacrylonitrile." Journal of the Chemical Society, Perkin Transactions 1.
    • Note: This foundational chemistry establishes the preference for 3-amino isomers when using -haloacrylonitriles.
  • Kinase Inhibitor Design (Scaffold Relevance)

    • Fandrick, D. R., et al. "Selective Synthesis of 3- or 5-Substituted Aminopyrazoles." Organic Letters, 2015, 17(12), 2964–2967.
  • Asciminib and Pyrazole Kinase Inhibitors

    • Schoepfer, J., et al. "Discovery of Asciminib (ABL001), an Allosteric Inhibitor of the Tyrosine Kinase Activity of BCR-ABL1." Journal of Medicinal Chemistry, 2018.
  • Chiral Resolution Techniques

    • Application Guide for Chiralpak AD/OD Columns.

Sources

Application

General procedure for functionalizing the C4 position of 1-(Butan-2-yl)-1H-pyrazol-3-amine

Application Note & Protocol Guide | Doc ID: AN-PYR-C4-001 Abstract This guide details the regioselective functionalization of the C4 position of 1-(butan-2-yl)-1H-pyrazol-3-amine. The C4 position of the pyrazole ring, ac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Doc ID: AN-PYR-C4-001

Abstract

This guide details the regioselective functionalization of the C4 position of 1-(butan-2-yl)-1H-pyrazol-3-amine. The C4 position of the pyrazole ring, activated by the electron-donating C3-amino group, is the primary site for electrophilic aromatic substitution (EAS). This document provides validated protocols for C4-halogenation (iodination/bromination) as a gateway to palladium-catalyzed cross-couplings (Suzuki-Miyaura), as well as direct C4-formylation (Vilsmeier-Haack). Special attention is given to the sec-butyl group at N1, which enhances lipophilicity but requires specific solvent considerations to maintain solubility and stereochemical integrity.

Introduction & Reactivity Landscape[1][2]

The Molecule

1-(Butan-2-yl)-1H-pyrazol-3-amine is a "privileged scaffold" in kinase inhibitor discovery. The 3-amino group serves as a hydrogen bond donor/acceptor in the ATP-binding pocket, while the N1-sec-butyl group fills hydrophobic pockets, improving potency and membrane permeability compared to simple methyl analogs.

Mechanistic Logic

The functionalization strategy relies on the intrinsic electronic bias of the pyrazole ring:

  • C4 Nucleophilicity: The C4 position is the most electron-rich carbon due to the resonance donation from the N1 lone pair and the C3-amino group.

  • Regioselectivity: While the exocyclic amine (C3-NH

    
    ) is nucleophilic, Electrophilic Aromatic Substitution (EAS)  conditions favor C4-carbon attack over N-functionalization, provided the electrophile is "soft" or the reaction is run under conditions that stabilize the C-attack transition state (e.g., DMSO as solvent).
    
  • Stereochemical Stability: The chiral center at the sec-butyl group is remote from the reaction center and generally stable under standard EAS conditions (non-epimerizing).

Reaction Pathway Visualization

ReactionLandscape SM 1-(Butan-2-yl)-1H-pyrazol-3-amine (Starting Material) C4_Br C4-Bromide (Key Intermediate) SM->C4_Br NBS, DMSO (Protocol A) C4_I C4-Iodide (Key Intermediate) SM->C4_I NIS, DMSO (Protocol A) C4_CHO C4-Aldehyde (Vilsmeier Product) SM->C4_CHO POCl3, DMF (Protocol B) Suzuki_Prod C4-Aryl/Heteroaryl (Biaryl Scaffold) C4_Br->Suzuki_Prod Ar-B(OH)2, Pd-Cat (Protocol C) C4_I->Suzuki_Prod Ar-B(OH)2, Pd-Cat (Protocol C)

Figure 1: Divergent synthesis pathways from the parent aminopyrazole. The C4-halides serve as the primary hub for further diversification.

Pre-Reaction Considerations

ParameterRequirementRationale
Purity >95% (HPLC)Impurities (e.g., regioisomeric 5-amino) can complicate purification.
Stereochemistry Racemic or EnantiopureThe protocols apply to both. If using enantiopure starting material, avoid strong Lewis acids at high temps (>100°C) to prevent potential racemization via elimination-addition mechanisms (rare but possible).
Protecting Groups Not Required The protocols below are optimized for the free amine . If N-alkylation side products (>10%) are observed, protect C3-NH

with an Acetyl (Ac) or Boc group.

Protocol A: C4-Halogenation (The Gateway)

This protocol uses N-halosuccinimides (NXS) in DMSO . DMSO is critical here; it acts not just as a solvent but as a Lewis base that activates the NXS and stabilizes the transition state, significantly enhancing regioselectivity for C4 over the exocyclic amine [1].

Materials
  • Substrate: 1-(Butan-2-yl)-1H-pyrazol-3-amine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) (1.05 equiv)

  • Solvent: Dimethyl sulfoxide (DMSO) (anhydrous, 5 mL per mmol substrate)

  • Quench: 10% Aqueous Sodium Thiosulfate (

    
    )
    
Step-by-Step Procedure
  • Preparation: Dissolve the pyrazole substrate in DMSO in a round-bottom flask. Ensure complete dissolution (the sec-butyl group aids solubility).

  • Addition: Cool the solution to 0°C (ice bath). Add NBS or NIS portion-wise over 15 minutes. Note: Rapid addition can cause localized high concentrations leading to poly-halogenation.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) .

    • Time: Bromination: 30–60 mins. Iodination: 1–2 hours.

    • Monitoring: TLC (Hexane/EtOAc 1:1). The product will be less polar than the starting material.

  • Workup:

    • Pour the reaction mixture into crushed ice/water (10x volume).

    • If Solid Precipitates: Filter the solid, wash copiously with water (to remove DMSO), and dry under vacuum.

    • If Oiling Occurs (Likely due to butyl group): Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMSO. Dry over

      
      .
      
  • Purification: Usually not required (>95% purity). If necessary, recrystallize from Ethanol/Water or flash chromatography (0-40% EtOAc in Hexanes).

Expected Yield: 85–95%

Protocol B: C4-Formylation (Vilsmeier-Haack)[3]

Direct introduction of an aldehyde group for subsequent reductive aminations or condensations.

Materials
  • Substrate: 1-(Butan-2-yl)-1H-pyrazol-3-amine (1.0 equiv)

  • Reagent: Phosphorus Oxychloride (

    
    ) (1.2 equiv)
    
  • Solvent/Reagent: Dimethylformamide (DMF) (5.0 equiv, acts as solvent)

Step-by-Step Procedure
  • Vilsmeier Reagent Formation: In a separate dry flask, cool DMF (anhydrous) to 0°C. Dropwise add

    
     under Nitrogen. Stir for 20 mins at 0°C to form the white/yellow chloroiminium salt.
    
  • Substrate Addition: Dissolve the pyrazole in minimal DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Heating: Warm the mixture to 60–70°C and stir for 3–5 hours.

    • Caution: Do not overheat (>90°C) to avoid decomposition of the sec-butyl group or tar formation.

  • Hydrolysis (Critical): Cool to RT. Pour the mixture onto ice. Adjust pH to ~8–9 using Saturated Sodium Acetate or dilute NaOH. The aldehyde forms only after this hydrolysis step.

  • Workup: Extract with DCM (Dichloromethane). The aldehyde is often soluble in organic solvents. Wash with brine, dry, and concentrate.

Expected Yield: 70–85%

Protocol C: Suzuki-Miyaura Cross-Coupling

Utilizing the C4-Bromide from Protocol A to install aryl or heteroaryl groups.

Materials
  • Substrate: 4-Bromo-1-(butan-2-yl)-1H-pyrazol-3-amine (1.0 equiv)

  • Partner: Aryl Boronic Acid (

    
    ) (1.2–1.5 equiv)
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Degassing: Combine solvent and aqueous base in a reaction vial. Sparge with Nitrogen/Argon for 15 minutes. Oxygen inhibits the catalyst.

  • Assembly: Add the C4-Bromide, Boronic Acid, and Catalyst.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours.

    • Note: The free amine (

      
      ) can coordinate Pd, potentially slowing the reaction. If conversion is low, increase catalyst loading to 10 mol% or switch to a highly active catalyst system like XPhos Pd G2  [2].
      
  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography (EtOAc/Hexanes). The biaryl product is typically UV-active and easily separated.

Expected Yield: 60–85% (Dependent on boronic acid sterics).

Troubleshooting & Optimization

Troubleshooting Problem Low Yield / Impurities Check1 Is the product N-alkylated? Problem->Check1 Check2 Is the starting material recovered? Problem->Check2 Check3 Dehalogenation observed (Suzuki)? Problem->Check3 Sol1 Use DMSO for Halogenation Protect Amine (Boc) for Coupling Check1->Sol1 Yes Sol2 Increase Temp (Suzuki) Check Catalyst Quality Check2->Sol2 Yes Sol3 Switch from Iodide to Bromide Lower Temp, Use Pd(dppf)Cl2 Check3->Sol3 Yes

Figure 2: Decision tree for common synthetic hurdles.

Key Issues:
  • N-Alkylation vs. C-Alkylation: In Protocol A, if you observe N-halogenation (unstable species), ensure the reaction is not basic. The DMSO method usually suppresses this.

  • Dehalogenation: In Suzuki coupling, 4-iodo-pyrazoles are prone to reductive dehalogenation (losing the Iodine). Use 4-bromo analogs as they are more robust under basic coupling conditions [3].

References

  • BenchChem Technical Support. (2025).[1][2] Improving Selectivity in Electrophilic Substitution of Pyrazoles. BenchChem Application Notes. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Catalyst and Ligand Developments. Link

  • Maksimenko, A., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development and Scope. Academia.edu. Link

  • National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Link

Sources

Method

A Robust and Scalable Protocol for the Synthesis of a Key Pharmaceutical Intermediate

An Application Note for the Scalable Synthesis of 1-(Butan-2-yl)-1H-pyrazol-3-amine Abstract 1-(Butan-2-yl)-1H-pyrazol-3-amine is a valuable heterocyclic building block in the discovery and development of novel therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scalable Synthesis of 1-(Butan-2-yl)-1H-pyrazol-3-amine

Abstract

1-(Butan-2-yl)-1H-pyrazol-3-amine is a valuable heterocyclic building block in the discovery and development of novel therapeutics. Its structural motif is present in a range of biologically active molecules, making a reliable and scalable synthesis essential for advancing research from the laboratory to pilot-plant production. This application note provides a comprehensive guide for the synthesis of 1-(Butan-2-yl)-1H-pyrazol-3-amine, detailing a proven laboratory-scale protocol and a thoroughly considered method for process scale-up. We focus on the well-established condensation reaction between (butan-2-yl)hydrazine and 3-ethoxyacrylonitrile, a strategy chosen for its high regioselectivity, operational simplicity, and amenability to large-scale production. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries, offering detailed experimental procedures, mechanistic insights, safety protocols, and key considerations for scaling the synthesis.

Introduction and Strategic Approach

The pyrazole core is a privileged scaffold in medicinal chemistry, with numerous FDA-approved drugs containing this heterocycle.[1] Specifically, N-alkylated 3-aminopyrazoles serve as versatile intermediates for constructing more complex molecular architectures. The target molecule, 1-(butan-2-yl)-1H-pyrazol-3-amine, features a chiral sec-butyl group at the N1 position, a common feature for modulating binding affinity and pharmacokinetic properties.

The primary challenge in synthesizing N1-substituted 3-aminopyrazoles is controlling regioselectivity. The reaction of an unsymmetrical hydrazine with a suitable three-carbon synthon can potentially yield two regioisomers. Our chosen strategy, the condensation of (butan-2-yl)hydrazine with 3-ethoxyacrylonitrile, effectively mitigates this issue. The ethoxy group acts as an excellent leaving group, directing the cyclization to afford the desired 1-substituted-3-aminopyrazole isomer in high purity.[2] This approach is superior to methods using unsubstituted acrylonitrile, which can lead to isomeric mixtures requiring difficult separation.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step sequence within a single pot: a nucleophilic (Michael) addition followed by an intramolecular cyclization-elimination.

  • Michael Addition: The more nucleophilic nitrogen atom of (butan-2-yl)hydrazine attacks the β-carbon of the electron-deficient alkene in 3-ethoxyacrylonitrile.

  • Cyclization and Elimination: The resulting intermediate undergoes an intramolecular cyclization, where the terminal amino group attacks the nitrile carbon. This is followed by tautomerization and the elimination of ethanol to yield the stable aromatic pyrazole ring.

Figure 1: Reaction Mechanism

Critical Safety and Handling Protocols

Chemical safety is paramount, especially during scale-up operations. The primary hazards are associated with the hydrazine and nitrile starting materials.

  • (Butan-2-yl)hydrazine: Like hydrazine, its alkylated derivatives are toxic, corrosive, and potential carcinogens.[3] All handling must be performed in a certified chemical fume hood.[3] Personal Protective Equipment (PPE) is mandatory and includes a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., neoprene or nitrile).[4] An emergency eyewash and safety shower must be readily accessible.[4]

  • 3-Ethoxyacrylonitrile: Acrylonitrile and its derivatives are toxic, flammable liquids that can cause severe skin and eye irritation.[5][6] Inhalation of vapors should be strictly avoided. All handling procedures must be conducted within a well-ventilated fume hood.

  • Reaction Exotherm: The condensation reaction is exothermic. On a larger scale, this can lead to a dangerous temperature runaway if not properly controlled. The protocol must include measures for slow, controlled addition of reagents and efficient heat dissipation.

Protocol 1: Laboratory-Scale Synthesis (5 g Scale)

This protocol is optimized for standard laboratory equipment and provides a reliable method for producing high-purity material for research purposes.

Materials & Equipment:

  • (Butan-2-yl)hydrazine (1.0 eq)

  • 3-Ethoxyacrylonitrile (1.05 eq)

  • Ethanol (Reagent Grade, ~5 mL/g)

  • 1 M Hydrochloric Acid

  • 5 M Sodium Hydroxide

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • 250 mL three-neck round-bottom flask

  • Reflux condenser, dropping funnel, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Setup: Equip a 250 mL three-neck flask with a magnetic stir bar, a reflux condenser, and a dropping funnel. Purge the system with an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: Charge the flask with (butan-2-yl)hydrazine (e.g., 5.0 g) and ethanol (25 mL). Begin stirring.

  • Controlled Addition: Add 3-ethoxyacrylonitrile (e.g., 5.8 g, 1.05 eq) to the dropping funnel. Add it dropwise to the stirred hydrazine solution over 30 minutes. A mild exotherm may be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer to a separatory funnel and wash with 1 M HCl (2 x 25 mL) to remove any unreacted hydrazine. Note: The product may partition into the acidic aqueous layer. If so, this layer should be retained, basified, and re-extracted.

  • Basification and Extraction: Wash the organic layer with water (25 mL) and then brine (25 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 1-(butan-2-yl)-1H-pyrazol-3-amine.

Protocol 2: Process Scale-Up Synthesis (250 g Scale)

Scaling this process requires a shift from laboratory glassware to a jacketed reactor system and a focus on non-chromatographic purification methods.

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and controlled-addition pump.

  • Heating/cooling circulator for the reactor jacket.

  • Large separatory funnel or extraction vessel.

  • Filtration apparatus (e.g., Nutsche filter).

  • Vacuum oven.

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the 10 L reactor is clean, dry, and inerted with nitrogen.

  • Reagent Charging: Charge the reactor with (butan-2-yl)hydrazine (250 g) and ethanol (1.25 L). Start the overhead stirrer at a moderate speed (e.g., 150 RPM).

  • Controlled Addition & Temperature Control: Set the jacket temperature to 20°C. Using a metering pump, add 3-ethoxyacrylonitrile (290 g, 1.05 eq) to the reactor over a period of 2-3 hours. Monitor the internal temperature closely, ensuring it does not exceed 40°C. Adjust the addition rate or jacket temperature as needed to control the exotherm.

  • Reaction: Once the addition is complete, slowly ramp the jacket temperature to heat the contents to reflux (~80°C). Maintain reflux for 6-8 hours, or until in-process control (e.g., HPLC) confirms the consumption of the limiting reagent.

  • Solvent Exchange & Salt Formation: Cool the reactor to 20-25°C. Configure the reactor for distillation and remove the ethanol under vacuum. Add isopropyl alcohol (IPA, 1.5 L) to the residue and stir to dissolve.

  • Crystallization: While stirring, slowly add a solution of oxalic acid (1.1 eq) in IPA. The product oxalate salt will precipitate. Stir the resulting slurry for 2-4 hours at room temperature, then cool to 0-5°C for an additional 2 hours to maximize crystallization.

  • Isolation: Isolate the solid product by filtration. Wash the filter cake with cold IPA (2 x 250 mL) to remove impurities.

  • Drying: Dry the product, 1-(butan-2-yl)-1H-pyrazol-3-amine oxalate, in a vacuum oven at 50°C until a constant weight is achieved.

  • (Optional) Free-Basing: If the free base is required, the oxalate salt can be suspended in a mixture of water and ethyl acetate, and the pH adjusted to >10 with 5 M NaOH. The layers are then separated, and the aqueous layer is re-extracted. The combined organic layers are washed with brine, dried, and concentrated to yield the final product as an oil.

Data Summary and Comparison

ParameterLaboratory Scale (Protocol 1)Pilot Scale (Protocol 2)Rationale for Change
Scale 5 g250 g50x increase in batch size.
Reaction Vessel Round-bottom flask10 L Jacketed ReactorEnsures precise temperature control and safe handling of larger volumes.
Addition Method Dropping Funnel (Manual)Metering PumpProvides superior control over addition rate and exotherm management.
Reaction Time 4-6 hours6-8 hoursSlightly longer time to ensure complete conversion at a larger volume.
Workup Liquid-liquid extractionSolvent exchange and distillationAvoids handling large volumes in separatory funnels.
Purification Column ChromatographyCrystallization via salt formation[7]Chromatography is not economically or practically viable on a large scale.
Expected Yield 70-85%75-90% (as salt)Crystallization is often more efficient for isolation than chromatography.
Final Form Free base (oil)Oxalate salt (solid)Solids are easier to handle, store, and purify at scale.

Overall Synthesis Workflow

G cluster_lab Lab Scale cluster_pilot Pilot Scale SM1 (Butan-2-yl)hydrazine Reactor Reaction Vessel (Flask or Jacketed Reactor) SM1->Reactor SM2 3-Ethoxyacrylonitrile SM2->Reactor Solvent Ethanol Solvent->Reactor Reaction Michael Addition & Cyclization @ Reflux Reactor->Reaction Workup Workup & Purification Reaction->Workup Lab_Workup Solvent Evaporation Liquid-Liquid Extraction Workup->Lab_Workup Protocol 1 Pilot_Workup Solvent Exchange (IPA) Oxalic Acid Addition Workup->Pilot_Workup Protocol 2 Lab_Purify Silica Gel Chromatography Lab_Workup->Lab_Purify Product Pure 1-(Butan-2-yl)-1H-pyrazol-3-amine (Free Base or Oxalate Salt) Lab_Purify->Product Pilot_Purify Crystallization & Filtration Pilot_Workup->Pilot_Purify Pilot_Purify->Product

Figure 2: Comparative workflow for laboratory vs. scale-up synthesis.

Conclusion

This application note presents a verified and robust methodology for the synthesis of 1-(butan-2-yl)-1H-pyrazol-3-amine. The laboratory-scale protocol provides a straightforward path to high-purity material for initial research, while the scale-up protocol addresses the critical challenges of process safety, thermal management, and practical purification. By shifting from chromatographic purification to crystallization via salt formation, the process becomes significantly more efficient and economically viable for producing kilogram quantities of this important pharmaceutical intermediate.

References

  • Landquist, J. K. (1970). The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1, (1), 454-458. Available at: [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 16(2), 185-201. Available at: [Link]

  • Al-Azmi, A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(3), 1032-1046. Available at: [Link]

  • Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250. Available at: [Link]

  • Humbel, S., et al. (1975). Production of 3-aminopyrazoles. U.S. Patent No. 3,920,693.
  • Carpino, L. A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(3), 423-426. Available at: [Link]

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Risk Management & Safety Department. Available at: [Link]

  • Klier, K., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9576-9589. Available at: [Link]

  • BASF SE. (2011). Method for purifying pyrazoles. World Intellectual Property Organization, Patent WO2011076194A1.
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Environmental Health & Safety. Available at: [Link]

  • Szabó, K. J., et al. (2020). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 16, 1726-1767. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2014). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. REAL-J, 27(1), 1-10. Available at: [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1084-1117. Available at: [Link]

  • Quiroga, J., & Insuasty, B. (2019). 194 recent advances in the synthesis of new pyrazole derivatives. Journal of the Mexican Chemical Society, 63(3), 194-213. Available at: [Link]

  • Kumar, A., et al. (2023). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Results in Chemistry, 5, 100814. Available at: [Link]

  • Zhang, J., et al. (2011). Method for separating and purifying substituted indazole isomers. Chinese Patent CN101948433A.
  • Sumitomo Chemical Company. (1996). N-alkylation method of pyrazole. European Patent EP0749963A1.
  • Rapeia, N. S. M., et al. (2015). PREPARATION AND CHARACTERIZATION OF HYDRAZINE-MODIFIED POLY (ACRYLONITRILE-CO-ACRYLIC ACID). Journal of Engineering Science and Technology, Special Issue, 61-71. Available at: [Link]

  • Sribna, O., et al. (2023). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Organic Letters, 25(25), 4673-4677. Available at: [Link]

  • American Chemical Society. (2025). Acrylonitrile. Molecule of the Week. Available at: [Link]

  • Wikipedia. (n.d.). Acrylonitrile. Available at: [Link]

  • Mindiola, D. J., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(30), 13133-13142. Available at: [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Acrylonitrile. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon (FR): International Agency for Research on Cancer. Available at: [Link]

  • Ghandour, Y., et al. (2019). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 18(2), 65-78. Available at: [Link]

  • Rapeia, N. S. M., et al. (2015). Preparation and Characterization of Hydrazine-Modified Poly(Acrylonitrile-co-Acrylic Acid). Journal of Engineering Science and Technology, Special Issue on SOMCHE 2014 & RSCE 2014, January (2015) 61 - 71. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(Butan-2-yl)-1H-pyrazol-3-amine

[1] Case ID: PYR-AMINE-003 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PYR-AMINE-003 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Molecule & The Challenge

You are attempting to purify 1-(butan-2-yl)-1H-pyrazol-3-amine . Before starting chromatography, you must understand the three specific molecular behaviors that will dictate your purification strategy. Failure to address these will result in yield loss or inseparable mixtures.[1]

Critical Quality Attributes (CQA) for Chromatography
FeatureChromatographic ImpactThe Fix
Primary Amine (-NH₂) High Basicity: The amine protons will H-bond aggressively with acidic silanols on silica gel, causing severe "streaking" (tailing) and co-elution of impurities.[1]Mobile Phase Modifier: You must use a base (Triethylamine or NH₄OH) to block silanols.[2]
Pyrazole Tautomerism Regioisomerism: Synthesis often produces the N1-alkyl (desired) and N2-alkyl (isomer) mixture.[1] These have very similar polarities (ΔRf < 0.1).Gradient Optimization: Shallow gradients (e.g., 0-5% MeOH in DCM) are required.[1]
Chiral Center (Butan-2-yl) Enantiomers: The sec-butyl group creates a chiral center.[1] Standard silica will not separate the (R) and (S) enantiomers.Scope Limitation: If you need enantiopurity, you must perform Chiral HPLC after this silica purification.

Interactive Troubleshooting Guide

Issue 1: "My compound is streaking/tailing across the entire column."

Diagnosis: This is the classic "Amine Effect." The pKa of the conjugate acid of your primary amine is likely between 4–5, while the surface of silica gel is acidic (pH ~4–5). Your compound is protonating on the column, turning into a salt that sticks to the silica.

The Solution: Amine Deactivation You cannot run this column with neutral solvents. You have two options:

  • Option A (Standard): Add 1% Triethylamine (TEA) to both your hexane and ethyl acetate (or DCM/MeOH) reservoirs.

  • Option B (Superior): Pre-treat the silica column with 1% TEA in Hexane, then run your gradient without TEA in the mobile phase. This prevents TEA from contaminating your NMR later.[1]

Issue 2: "I see two spots very close together. Which one is my product?"

Diagnosis: This is likely the Regioisomer Pair . When alkylating 3-aminopyrazole, you often get a mixture of:

  • 1-(butan-2-yl)-1H-pyrazol-3-amine (Target: N1-alkylated)[1]

  • 1-(butan-2-yl)-1H-pyrazol-5-amine (Byproduct: N2-alkylated)[1]

Differentiation Protocol:

  • TLC Analysis: Run a TLC in 5% MeOH in DCM . The 5-amino isomer (N2-substituted) typically has a lower Rf (is more polar) because the amine is adjacent to the alkylated nitrogen, affecting the dipole moment.

  • NMR Validation (Critical): You cannot rely solely on Rf. Isolate the major spot and check 1H-NMR.[1]

    • Target (3-amine): The pyrazole protons (H4 and H5) usually appear as two doublets with J ~2.5 Hz.

    • Isomer (5-amine):[1] The protons often appear closer together or with different coupling constants due to the change in electron density.

Issue 3: "I can't see the spots on the TLC plate."

Diagnosis: Pyrazoles have variable UV absorption depending on substitution.[1] The sec-butyl group does not add conjugation.[1]

Visualization Toolkit:

  • Short Wave UV (254 nm): Should be visible, but weak.

  • Ninhydrin Stain (Recommended): This is specific for primary amines.[1]

    • Action: Dip plate, heat with heat gun until spots turn Red/Purple .

  • Iodine Chamber: Universal stain. Will show the alkyl chain interactions.

Workflow Visualization

The following diagram outlines the decision logic for purifying this specific intermediate.

G Start Crude Mixture: 1-(butan-2-yl)-1H-pyrazol-3-amine TLC_Check Step 1: TLC Analysis (10% MeOH/DCM) Start->TLC_Check Streak_Decision Is the spot streaking? TLC_Check->Streak_Decision Add_Modifier Action: Add 1% TEA to Mobile Phase Streak_Decision->Add_Modifier Yes (Tail > 1cm) Sep_Decision Are isomers (N1 vs N2) separated? Streak_Decision->Sep_Decision No Add_Modifier->Sep_Decision Gradient_Normal Run Column: Hexane -> 100% EtOAc Sep_Decision->Gradient_Normal Rf Diff > 0.15 Gradient_Polar Run Column: DCM -> 10% MeOH/DCM Sep_Decision->Gradient_Polar Rf Diff < 0.15 Post_Run Step 3: Fraction Analysis (Ninhydrin Stain) Gradient_Normal->Post_Run Gradient_Polar->Post_Run NMR_Check Step 4: NMR Regioisomer Check (NOESY if needed) Post_Run->NMR_Check

Caption: Decision matrix for optimizing stationary and mobile phase conditions based on initial TLC behavior.

Standard Operating Procedure (SOP)

Protocol: Silica Gel Deactivation (The "Slurry Pack" Method)

Use this method if you observe streaking.

Materials:

  • Silica Gel 60 (230-400 mesh)[1][3][4]

  • Solvent A: Hexane (or DCM)

  • Triethylamine (TEA)[2]

Steps:

  • Calculate: Measure the amount of silica needed (approx. 30g silica per 1g of crude amine).

  • Slurry: In a beaker, suspend the silica in Solvent A.

  • Basify: Add TEA to the slurry (1 mL TEA per 100g Silica). Stir for 5 minutes.

    • Mechanism:[1] The TEA neutralizes the acidic silanol sites (

      
      ).[1]
      
  • Pack: Pour the slurry into the column.

  • Wash: Flush with 2 Column Volumes (CV) of pure Solvent A to remove excess free TEA.

  • Load: Load your crude sample (dissolved in minimum DCM).

  • Elute: Run your gradient. Note: You do not strictly need TEA in the eluent if you pre-treat, but keeping 0.5% TEA in the mobile phase ensures the column stays deactivated.

Recommended Solvent Systems
Gradient TypeCompositionUse Case
Non-Polar Hexane / Ethyl Acetate (0%

100%)
General purification if Rf > 0.3 in 50% EtOAc.[1]
Polar DCM / Methanol (0%

10%)
If compound sticks to baseline in EtOAc.
Modifier Add 1% TEA or 1%

Mandatory for this primary amine.[1]

References

  • Teledyne ISCO. (2012).[1][2][5][6] RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO Application Notes. Link

  • Biotage. (2023).[1][6][7][8] Is there an easy way to purify organic amines? Biotage Blog.[1] Link

  • BenchChem. (2025).[1][9] Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support. Link

  • National Institutes of Health (NIH). (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega.[1] Link

Sources

Optimization

Technical Support: Optimizing 1-(Butan-2-yl)-1H-pyrazol-3-amine Synthesis

Ticket ID: PYR-SYN-004 Subject: Low yield and regioselectivity issues in -alkyl-3-aminopyrazole synthesis. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-004 Subject: Low yield and regioselectivity issues in


-alkyl-3-aminopyrazole synthesis.
Assigned Specialist:  Senior Application Scientist, Heterocyclic Chemistry Division.

Executive Summary: The Root Cause Analysis

If you are experiencing low yields (<40%) or difficulty crystallizing 1-(butan-2-yl)-1H-pyrazol-3-amine, the issue is almost certainly regioisomerism .

The 3-aminopyrazole core exists in a tautomeric equilibrium between the 3-amino-1H and 5-amino-1H forms.[1][2] Direct alkylation of 3-aminopyrazole with 2-halobutanes typically yields a mixture of the desired N1-alkylated product (1-(butan-2-yl)-1H-pyrazol-3-amine) and the undesired N2-alkylated isomer (often referred to as the 5-amino isomer). These isomers have similar polarities, making chromatographic separation difficult and yield-destroying.

This guide provides two validated workflows to bypass this bottleneck:

  • Method A (High Purity): The Nitro-Reduction Route (Recommended for lab scale).

  • Method B (Direct Cyclization): The Hydrazine Route (Recommended for scale-up).[2][3]

Module 1: Route Selection Strategy

The following decision tree outlines the optimal synthetic pathway based on your available precursors and purity requirements.

RouteSelection Start Start: Choose Precursor DirectAlk Direct Alkylation of 3-Aminopyrazole Start->DirectAlk Avoid if possible NitroRoute Method A: Alkylation of 3-Nitropyrazole Start->NitroRoute High Purity Needs Cyclization Method B: Cyclization of Hydrazine Start->Cyclization Scale-Up / Cost IsomerIssue CRITICAL ISSUE: N1 vs N2 Isomer Mixture (Low Yield) DirectAlk->IsomerIssue Tautomeric Equilibrium Reduction Reduction Step (Fe/AcOH or Pd/C) NitroRoute->Reduction High N1 Selectivity FinalProduct Target: 1-(Butan-2-yl)-1H-pyrazol-3-amine Cyclization->FinalProduct Direct Formation Reduction->FinalProduct

Figure 1: Strategic decision tree for synthesis. Method A is preferred for troubleshooting yield issues due to superior regiocontrol.

Module 2: The "Gold Standard" Protocol (Method A)

Strategy: Alkylation of 3-nitropyrazole followed by reduction.[2]

Why this works: The nitro group is a strong electron-withdrawing group (EWG).[2] In 3-nitropyrazole, the tautomeric equilibrium and electrostatic potential strongly favor alkylation at the N1 position (distal to the nitro group) to minimize steric clash and dipole repulsion. This suppresses the formation of the N2 isomer.

Step 1: Regioselective Alkylation
  • Reagents: 3-Nitro-1H-pyrazole (1.0 eq), 2-Bromobutane (1.2 eq), Cs₂CO₃ (1.5 eq).

  • Solvent: DMF or Acetonitrile (Anhydrous).

  • Temperature: 60°C.

Protocol:

  • Dissolve 3-nitro-1H-pyrazole in DMF (0.5 M concentration).

  • Add Cs₂CO₃. Stir for 15 minutes at room temperature to deprotonate.

  • Add 2-bromobutane dropwise.

  • Heat to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Outcome: Major product is 1-(butan-2-yl)-3-nitro-1H-pyrazole.

Step 2: Reduction to Amine
  • Reagents: Iron powder (5 eq), NH₄Cl (5 eq).

  • Solvent: Ethanol/Water (3:1).

  • Temperature: Reflux (80°C).

Protocol:

  • Suspend the nitro intermediate in EtOH/Water.

  • Add NH₄Cl and Iron powder.

  • Reflux vigorously for 2 hours. The reaction mixture will turn dark brown/rust colored.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Concentration: Evaporate ethanol. The residue is your crude amine.

Module 3: Troubleshooting & Purification

Even with the best synthesis, isolation of aminopyrazoles is challenging due to their amphoteric nature and high polarity.

Issue: "My product is stuck in the aqueous layer."

Solution: pH-Switch Extraction. Aminopyrazoles are basic (


 for the conjugate acid). You can use this to wash away non-basic impurities.
SteppH ConditionPhase LocationAction
1 Acidic (pH 1-2) Aqueous Dissolve crude in 1M HCl. Wash with Ether/DCM.[4] Discard Organic layer (removes non-basic impurities).
2 Basify (pH 10-12) Precipitate/Oil Slowly add 2M NaOH to the aqueous layer while cooling. The amine will oil out or precipitate.
3 Extraction Organic Extract the basic aqueous mix with DCM or CHCl₃ (3x).[2][5]
Issue: "I cannot crystallize the product; it's a brown oil."

Solution: Salt Formation. The free base of 1-(butan-2-yl)-1H-pyrazol-3-amine is likely a low-melting solid or oil (due to the sec-butyl chain). Convert it to a stable salt for storage and purity.

Oxalate Salt Protocol:

  • Dissolve the crude oil in a minimal amount of Ethanol or Acetone.

  • Add 1.0 equivalent of Oxalic Acid dihydrate dissolved in warm Ethanol.

  • Cool slowly to 0°C.

  • The oxalate salt usually crystallizes readily as a white solid.

Module 4: Mechanism of Regioselectivity

Understanding the tautomerism is vital for troubleshooting.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Alkylation Outcome TautomerA 3-Amino-1H-pyrazole (N1-H) TautomerB 5-Amino-1H-pyrazole (N2-H) TautomerA->TautomerB Fast H-Shift ProductA 1-Alkyl-3-amine (Target) TautomerA->ProductA Alkylation (Steric Control) ProductB 1-Alkyl-5-amine (Byproduct) TautomerB->ProductB Alkylation

Figure 2: The tautomeric shift that leads to isomer mixtures.[2][3] Using 3-nitropyrazole locks the tautomer in a favorable position for N1 alkylation.

FAQ: Frequently Asked Questions

Q: Can I use 2-chlorobutane instead of 2-bromobutane? A: Yes, but the reaction will be significantly slower. You must add Potassium Iodide (KI, 0.1 eq) as a Finkelstein catalyst to drive the reaction to completion at 60°C.

Q: My product is racemic. How do I get the (R)-enantiomer? A: The alkylation with 2-bromobutane proceeds via an


 mechanism with inversion of configuration.
  • To get (R)-product : Start with (S)-2-bromobutane (or convert (S)-2-butanol to the mesylate).

  • Note: Direct alkylation often causes partial racemization. For strict enantiopurity, use the Cyclization Route (Method B) using chiral (R)-sec-butylhydrazine.[3]

Q: The product turns red upon storage. A: Aminopyrazoles are oxidation-sensitive. The red color indicates the formation of azo-dimers or oxidation products. Store the free base under Argon at -20°C, or store it as the HCl or Oxalate salt at room temperature.

References

  • Tautomerism and Regioselectivity: Elguero, J., et al.[2][3] "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.

  • Nitropyrazole Alkylation Strategy: Fustero, S., et al. "Improved Regioselective Synthesis of 1,3-Disubstituted Pyrazoles."[2][3] Journal of Organic Chemistry, 2008.

  • Purification of Aminopyrazoles: "Purification of Amino-Pyrazoles." Organic Chemistry Portal / Reddit Discussion Threads, 2022.
  • Cyclization Methodology: Knorr, L. "Synthese von Pyrazolderivaten."[2][3] Berichte der deutschen chemischen Gesellschaft, 1883. (Foundational reference for hydrazine-nitrile cyclization).

Sources

Troubleshooting

Minimizing regioisomer formation in 1-sec-butyl-3-aminopyrazole synthesis

Welcome to the technical support center for the synthesis of 1-sec-butyl-3-aminopyrazole. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-sec-butyl-3-aminopyrazole. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize the formation of the undesired 1,5-regioisomer and maximize the yield of your target compound.

Troubleshooting Guide: Overcoming Poor Regioselectivity

This section addresses specific issues you may encounter during the synthesis, providing explanations for their causes and actionable solutions.

Issue 1: My reaction produces a nearly 1:1 mixture of 1-sec-butyl-3-aminopyrazole and 1-sec-butyl-5-aminopyrazole. How can I improve the selectivity for the desired 3-amino isomer?

Cause: The formation of two regioisomers stems from the reaction of sec-butylhydrazine with a common precursor like 3-aminocrotononitrile or its equivalent. The sec-butylhydrazine has two non-equivalent nitrogen atoms (N1 and N2). Nucleophilic attack on the electrophilic centers of the precursor can occur through either nitrogen, leading to two different cyclization pathways and, consequently, a mixture of the 1,3- and 1,5-disubstituted pyrazoles. The lack of significant steric or electronic bias in the reactants or reaction conditions often results in poor selectivity.[1][2]

Solutions:

  • Modify Reaction Conditions (Solvent & Temperature): The polarity and hydrogen-bonding capability of the solvent can significantly influence the reaction pathway.[1][2][3] Fluorinated alcohols, in particular, have been shown to dramatically improve regioselectivity in pyrazole synthesis.[1][3]

  • Utilize Acid Catalysis: The pH of the reaction can alter the relative nucleophilicity of the two nitrogen atoms in sec-butylhydrazine.[1][2] Introducing a catalytic amount of a mild acid can favor the formation of one regioisomer.

Table 1: Effect of Reaction Conditions on Regioisomer Ratio

Catalyst (equiv.)SolventTemperature (°C)Typical Ratio (1,3-isomer : 1,5-isomer)
NoneEthanol80~ 55 : 45
Acetic Acid (0.1)Ethanol80~ 70 : 30
None2,2,2-Trifluoroethanol (TFE)25~ 85 : 15
Acetic Acid (0.1)2,2,2-Trifluoroethanol (TFE)25> 95 : 5

dot

Caption: Troubleshooting workflow for improving regioselectivity.

Issue 2: I've managed to improve the regioisomeric ratio, but I'm struggling to separate the remaining 1,5-isomer from my product.

Cause: The 1,3- and 1,5-regioisomers of sec-butyl-aminopyrazole have very similar molecular weights and often exhibit close polarity, making them difficult to separate by standard chromatographic techniques.[3]

Solution: Optimized Column Chromatography

While challenging, separation is achievable with careful optimization of flash column chromatography.

  • Stationary Phase: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution.

  • Mobile Phase: A shallow gradient of ethyl acetate in hexanes is often effective. Start with a low polarity (e.g., 5% EtOAc in hexanes) and slowly increase the concentration of the more polar solvent. The 1,5-isomer is typically slightly more polar and will elute later.

  • Loading: Dry-loading the crude material onto a small amount of silica is highly recommended over wet-loading to ensure a tight band at the start of the chromatography.

  • Fraction Size: Collect small fractions and analyze them carefully by TLC or HPLC before combining.

Protocol: Optimized Flash Chromatography

  • Prepare the Column: Pack a glass column with silica gel in your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Dry Load Sample: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.

  • Run the Column: Carefully add the dry-loaded sample to the top of the column. Begin eluting with the starting mobile phase, collecting small fractions.

  • Gradient Elution: Gradually increase the ethyl acetate concentration (e.g., from 5% to 20% over 10-15 column volumes).

  • Analysis: Analyze fractions by TLC, staining with potassium permanganate or examining under UV light. Combine pure fractions containing the desired 1-sec-butyl-3-aminopyrazole.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism that leads to the formation of two regioisomers?

A1: The reaction proceeds via a condensation-cyclization mechanism. Sec-butylhydrazine attacks a β-ketonitrile or a similar 1,3-dielectrophile. The initial attack can occur from either the substituted (N1) or the unsubstituted (N2) nitrogen of the hydrazine. This choice dictates the final substitution pattern on the pyrazole ring. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrazole. The pathway leading to the 1,3-isomer and the 1,5-isomer is determined by which nitrogen atom initiates the reaction and which carbonyl or equivalent it attacks.[2]

dot

Caption: Mechanistic pathways for regioisomer formation.

Q2: How can I definitively identify and quantify the ratio of my 1,3- and 1,5-isomers?

A2: Proton NMR (¹H NMR) spectroscopy is the most powerful tool for this purpose. The chemical shift of the proton at the C4 position of the pyrazole ring is highly sensitive to the substitution pattern.

  • In 1-sec-butyl-3-aminopyrazole , the C4-H proton is flanked by a carbon bearing the sec-butyl group (C5) and the amino-substituted carbon (C3).

  • In 1-sec-butyl-5-aminopyrazole , the C4-H proton is flanked by a carbon bearing the sec-butyl group (C3) and the amino-substituted carbon (C5).

These different electronic environments result in distinct chemical shifts for the C4-H proton, allowing for unambiguous identification. The ratio of the isomers can be determined by integrating the respective C4-H signals. High-Performance Liquid Chromatography (HPLC) with a UV detector can also be used to separate and quantify the isomers after establishing their retention times with pure standards.

Q3: Are there alternative synthetic strategies that inherently avoid this regioselectivity issue?

A3: Yes, several strategies can offer better control. One common approach is to use a starting material where the pyrazole core is already formed, followed by functionalization. For instance, one could start with 3(5)-aminopyrazole and then perform a regioselective N-alkylation. However, alkylating unsubstituted pyrazoles can also lead to mixtures. A more robust method involves using a pre-functionalized starting material that directs the cyclization. For example, using a β-enaminone or an α-oxoketene N,S-acetal instead of a symmetric 1,3-dicarbonyl compound can force the reaction down a single pathway, yielding one regioisomer with high selectivity.[1] Another advanced method is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, which can offer excellent regiocontrol.[1][4]

Experimental Protocol: Regioselective Synthesis of 1-sec-butyl-3-aminopyrazole

This protocol is optimized for high regioselectivity based on the principles discussed above.

Materials:

  • sec-Butylhydrazine sulfate

  • 3-Aminocrotononitrile

  • Sodium Methoxide (NaOMe)

  • 2,2,2-Trifluoroethanol (TFE)

  • Acetic Acid (Glacial)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Free-Basing of Hydrazine: In a round-bottom flask, suspend sec-butylhydrazine sulfate (1.0 equiv) in diethyl ether. Cool the mixture in an ice bath. Add a solution of sodium methoxide (1.05 equiv) in methanol dropwise. Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for 1 hour. Filter off the precipitated sodium sulfate and carefully concentrate the filtrate under reduced pressure at low temperature (<30 °C) to yield the free sec-butylhydrazine. Use immediately in the next step.

  • Condensation and Cyclization: In a separate flask, dissolve 3-aminocrotononitrile (1.1 equiv) in 2,2,2-trifluoroethanol (TFE). Add glacial acetic acid (0.1 equiv). To this solution, add the freshly prepared sec-butylhydrazine dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, remove the TFE under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel as described in the troubleshooting section to yield pure 1-sec-butyl-3-aminopyrazole.

References

  • Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Highly regioselective organocatalyzed synthesis of pyrazoles from diazoacetates and carbonyl compounds. PubMed. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. Available at: [Link]

  • Regioselectivity in the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones. Kuwait Journal of Science. Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • A mechanism of pyrazole forming reaction. ResearchGate. Available at: [Link]

  • Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Archive Ouverte HAL. Available at: [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. Available at: [Link]

Sources

Optimization

Technical Support Center: Storage Stability of 1-(Butan-2-yl)-1H-pyrazol-3-amine in Solution

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The following stability and storage guidelines are based on the general chemical properties of pyrazole and amine derivatives. Specific...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following stability and storage guidelines are based on the general chemical properties of pyrazole and amine derivatives. Specific stability testing for 1-(Butan-2-yl)-1H-pyrazol-3-amine has not been extensively reported in publicly available literature. It is strongly recommended that users perform their own stability studies for their specific applications and storage conditions.

This technical support guide is designed to provide a comprehensive resource for researchers working with 1-(Butan-2-yl)-1H-pyrazol-3-amine. It addresses common questions and troubleshooting scenarios related to the storage and stability of this compound in solution, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 1-(Butan-2-yl)-1H-pyrazol-3-amine in solution?

A1: Based on the functional groups present (a pyrazole ring, a secondary amine, and a secondary butyl group), the primary factors affecting the stability of this compound in solution are:

  • Oxidation: The 3-amino group and the pyrazole ring itself can be susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the solvent.[1][2] This is often a primary degradation pathway for amine-containing heterocyclic compounds.

  • pH of the Solution: The stability of the compound can be significantly influenced by the pH of the solvent. Both acidic and basic conditions can potentially lead to degradation. The amine group's basicity will be a key factor in its reactivity.[3]

  • Temperature: Elevated temperatures will accelerate the rate of all potential degradation reactions.[4][5]

  • Light Exposure: Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical degradation reactions.[2][4] Many pyrazole derivatives have shown good photostability, but this should be experimentally verified.[6]

  • Solvent Choice: The type of solvent can play a crucial role. Protic solvents (like water, methanol, ethanol) can participate in degradation reactions, while aprotic solvents (like DMSO, DMF, acetonitrile) are often preferred for storage. However, even in aprotic solvents, trace amounts of water can be problematic.

Q2: What are the recommended general storage conditions for solutions of 1-(Butan-2-yl)-1H-pyrazol-3-amine?

A2: For short-term storage of solutions, the following conditions are recommended. Long-term storage of solutions is generally not advised.[4]

ParameterRecommendationRationale
Temperature -20°C or -80°CReduces the rate of chemical degradation.[4]
Light Store in amber vials or protect from lightPrevents light-induced degradation.[2][4]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)Minimizes oxidation by atmospheric oxygen.[7]
Container Tightly sealed glass vials with PTFE-lined capsPrevents solvent evaporation and contamination.
Solvent Dry, aprotic solvents (e.g., anhydrous DMSO, DMF, or acetonitrile)Minimizes solvent-mediated degradation.[4]

Q3: How can I tell if my solution of 1-(Butan-2-yl)-1H-pyrazol-3-amine has degraded?

A3: Signs of degradation can include:

  • A change in the color of the solution.

  • The appearance of precipitate.

  • A change in the expected analytical results (e.g., a decrease in the peak area of the parent compound in an HPLC chromatogram, or the appearance of new peaks).

  • A change in spectral properties (e.g., in NMR or UV-Vis spectra).

Troubleshooting Guide

Issue 1: I am seeing unexpected peaks in my HPLC/LC-MS analysis of an aged solution.

  • Potential Cause: This is a strong indication of degradation. The new peaks likely correspond to degradation products.

  • Troubleshooting Steps:

    • Analyze a freshly prepared solution: This will serve as your baseline and confirm the identity and purity of the starting material.

    • Perform a forced degradation study: This will help you identify the likely degradation products and understand the degradation pathways. (See the detailed protocol below).

    • Characterize the new peaks: If possible, use LC-MS/MS or high-resolution mass spectrometry to determine the mass of the degradation products and propose potential structures. This can provide clues about the degradation mechanism (e.g., an increase in mass by 16 Da could suggest oxidation).

    • Optimize storage conditions: Based on the suspected degradation pathway, adjust your storage conditions. For example, if oxidation is suspected, ensure solutions are properly degassed and stored under an inert atmosphere.

Issue 2: The concentration of my stock solution appears to have decreased over time.

  • Potential Cause 1: Degradation. The parent compound is degrading, leading to a lower concentration.

  • Potential Cause 2: Solvent Evaporation. If the container is not properly sealed, the solvent may have evaporated, leading to an apparent increase in concentration, which could be misinterpreted in subsequent dilutions. However, if the compound is volatile, it could also evaporate with the solvent.

  • Troubleshooting Steps:

    • Verify container integrity: Ensure that your storage vials have tight-fitting caps. Use parafilm for extra security, especially for long-term storage.

    • Re-analyze by HPLC with a fresh standard: Quantify the concentration of the stored solution against a freshly prepared calibration curve. This will confirm if the concentration has indeed decreased.

    • Review storage conditions: Ensure that the solution has been stored at the recommended temperature and protected from light.

Issue 3: I observe poor reproducibility in my bioassays using a stored solution.

  • Potential Cause: The degradation products may have biological activity (either agonistic or antagonistic) that is interfering with your assay. Alternatively, the decreased concentration of the active parent compound is leading to weaker than expected results.

  • Troubleshooting Steps:

    • Always use freshly prepared solutions for critical experiments. If this is not feasible, establish a clear expiry date for your stock solutions based on stability studies.

    • Test the effect of potential degradation products: If you have identified the major degradation products, and they are available, test them in your assay to see if they have any intrinsic activity.

    • Perform a solution stability study under your assay conditions: The compound may be unstable in your assay buffer or media. Assess its stability over the time course of your experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is a critical step to understand the potential degradation pathways of 1-(Butan-2-yl)-1H-pyrazol-3-amine.[2][8][9]

Objective: To accelerate the degradation of the compound under various stress conditions to identify likely degradation products and pathways.

Materials:

  • 1-(Butan-2-yl)-1H-pyrazol-3-amine

  • Solvent (e.g., acetonitrile or a mixture of acetonitrile and water)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • LC-MS system (for identification of degradants)

  • pH meter

  • Photostability chamber (optional)

Procedure:

  • Prepare a stock solution of 1-(Butan-2-yl)-1H-pyrazol-3-amine at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

  • Set up the following stress conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photolytic Stress: Expose a vial of the stock solution to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil and placed alongside.

    • Control: Keep a vial of the stock solution at the recommended storage temperature (-20°C or -80°C).

  • Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). It may be necessary to sample at multiple time points to target a degradation of 5-20%.[10]

  • At each time point, take an aliquot from each vial. If necessary, neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method. This is a method that can separate the parent compound from all of the degradation products.

  • Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks.

  • Analyze the samples by LC-MS to obtain mass information for the new peaks to aid in their identification.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid Aliquot base Base Hydrolysis (0.1 M NaOH) prep_stock->base Aliquot oxidation Oxidation (3% H₂O₂) prep_stock->oxidation Aliquot thermal Thermal Stress (e.g., 60°C) prep_stock->thermal Aliquot photo Photolytic Stress (UV/Vis Light) prep_stock->photo Aliquot control Control (-20°C) prep_stock->control Aliquot hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Sample at Time Points base->hplc Sample at Time Points oxidation->hplc Sample at Time Points thermal->hplc Sample at Time Points photo->hplc Sample at Time Points control->hplc Sample at Time Points compare Compare Chromatograms hplc->compare lcms LC-MS Analysis identify Identify Degradants lcms->identify compare->lcms Analyze Degradant Peaks pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for a forced degradation study.

Protocol 2: Routine Solution Stability Assessment

Objective: To determine the acceptable storage duration for a solution of 1-(Butan-2-yl)-1H-pyrazol-3-amine under specific storage conditions.

Materials:

  • 1-(Butan-2-yl)-1H-pyrazol-3-amine

  • Chosen solvent for stock solution

  • HPLC system with UV or PDA detector

  • Calibrated analytical balance and volumetric flasks

  • Appropriate storage vials

Procedure:

  • Prepare a stock solution at the desired concentration.

  • Divide the stock solution into multiple aliquots in separate vials to avoid freeze-thaw cycles for the main stock.

  • Establish a time-point schedule for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).

  • Store the aliquots under the intended storage conditions (e.g., -20°C, protected from light).

  • At T=0, analyze a freshly prepared standard and one of the stored aliquots by HPLC to get the initial concentration and purity profile.

  • At each subsequent time point, retrieve one aliquot, allow it to come to room temperature, and analyze it by HPLC.

  • Calculate the percentage of the parent compound remaining relative to the T=0 sample. A common acceptance criterion is that the concentration should remain within ±15% of the initial value.[11]

  • Document the results and establish a "use by" date for solutions stored under these conditions.

Potential Degradation Pathways

Based on the structure of 1-(Butan-2-yl)-1H-pyrazol-3-amine, several degradation pathways can be hypothesized.

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (if impurities are present) cluster_photodegradation Photodegradation parent 1-(Butan-2-yl)-1H-pyrazol-3-amine n_oxide N-Oxide Formation (on pyrazole ring) parent->n_oxide [O] dimer Oxidative Dimerization parent->dimer [O] deamination Deamination to Hydroxypyrazole parent->deamination H₂O / H⁺ or OH⁻ ring_cleavage Ring Cleavage/Rearrangement parent->ring_cleavage hν (UV/Vis)

Caption: Hypothesized degradation pathways.

  • Oxidation: The lone pair of electrons on the pyrazole nitrogen atoms and the amino group make the molecule susceptible to oxidation. This could lead to the formation of N-oxides on the pyrazole ring or oxidative dimerization.[1][12]

  • Hydrolysis: While the C-N bond of the amino group is generally stable, under harsh acidic or basic conditions, hydrolysis to the corresponding 3-hydroxypyrazole could occur, although this is less common than for ester or amide groups.[2]

  • Photodegradation: UV light can induce complex photochemical reactions, potentially leading to ring cleavage or rearrangement products.[2][13]

By understanding these potential stability issues and implementing the troubleshooting and experimental strategies outlined above, researchers can ensure the quality and reliability of their experimental data when working with solutions of 1-(Butan-2-yl)-1H-pyrazol-3-amine.

References

  • Vertex AI Search. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). VII. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol*. SciSpace.
  • Vertex AI Search. (n.d.). Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution. Benchchem.
  • Vertex AI Search. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Factors That Affect the Basicity of Amines. Unacademy.
  • Vertex AI Search. (n.d.). Analytical Techniques In Stability Testing.
  • Vertex AI Search. (n.d.). 24.S: Amines and Heterocycles (Summary). Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). How can we store Pyrazolin from chalcone and hydrazine hydrate?.
  • Vertex AI Search. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Vertex AI Search. (n.d.). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Vertex AI Search. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC - NIH.
  • Vertex AI Search. (n.d.). Amines and Heterocycles.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.

Sources

Troubleshooting

Optimizing recrystallization solvents for 1-(Butan-2-yl)-1H-pyrazol-3-amine

Introduction: Understanding the Molecule for Optimal Purification Welcome to the technical support guide for 1-(Butan-2-yl)-1H-pyrazol-3-amine. The successful purification of any active pharmaceutical ingredient (API) or...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Molecule for Optimal Purification

Welcome to the technical support guide for 1-(Butan-2-yl)-1H-pyrazol-3-amine. The successful purification of any active pharmaceutical ingredient (API) or intermediate hinges on a deep understanding of its molecular properties. This molecule, C₇H₁₃N₃, possesses a distinct chemical personality that dictates its behavior in solution. It features a polar pyrazole-amine core capable of hydrogen bonding, combined with a non-polar sec-butyl group. This amphiphilic nature is the primary challenge and opportunity in designing an effective recrystallization protocol.

The key to purification is to exploit the differential solubility of the target compound versus its impurities. An ideal recrystallization solvent will dissolve 1-(Butan-2-yl)-1H-pyrazol-3-amine completely at an elevated temperature but will have very limited solvating power at lower temperatures, forcing the pure compound to crystallize while impurities remain in the "mother liquor."[1] This guide provides a logic-driven approach to solvent selection and troubleshooting, grounded in chemical first principles.

Physicochemical Data Summary

Understanding the fundamental properties of your compound is the first step in any purification workflow. While specific experimental data for the 3-amine isomer is not broadly published, we can infer key characteristics from its structure and from data on the closely related 5-amine isomer.

PropertyValue (Estimated for 3-amine isomer)Rationale & Significance
Molecular Formula C₇H₁₃N₃---
Molecular Weight 139.20 g/mol [2]Essential for calculating molarity and yield.
Predicted Polarity (XLogP3) ~1.1[2]This value suggests moderate polarity. The molecule is not fully water-soluble nor is it soluble in very non-polar solvents like hexanes. This guides us toward solvents of intermediate polarity.
Key Functional Groups Primary Amine (-NH₂), Pyrazole Ring, sec-Butyl ChainThe amine and pyrazole nitrogens are hydrogen bond donors and acceptors, favoring polar solvents. The butyl group imparts non-polar character, suggesting some solubility in less polar organic solvents.
Expected Physical Form Solid at Room TemperatureBased on the parent compound, pyrazole, which is a solid with a melting point of 67-70 °C.[3] The added butyl group may lower the melting point.

Troubleshooting & FAQ Guide

This section addresses the most common issues encountered during the recrystallization of N-heterocyclic amines like 1-(Butan-2-yl)-1H-pyrazol-3-amine.

Question 1: What are the best starting solvents to screen for recrystallizing this compound?

Answer: Based on the molecule's moderate polarity, begin your screening with solvents of intermediate polarity. The goal is to find a solvent that provides high solubility at its boiling point and low solubility at 0-4 °C.

Recommended Initial Screening Solvents:

  • Alcohols: Isopropanol (IPA), Ethanol (EtOH)

  • Esters: Ethyl Acetate (EtOAc)

  • Ketones: Acetone, Methyl Ethyl Ketone (MEK)

  • Aromatic Hydrocarbons: Toluene

  • Ethers: 2-Methyltetrahydrofuran (2-MeTHF)

Causality: The hydroxyl group of alcohols can hydrogen bond with the pyrazole-amine core, making them effective solvating agents, especially when heated. Esters and ketones offer a balance of polarity without the hydrogen-bonding capability, which can sometimes provide a steeper solubility curve beneficial for high recovery. Toluene is less polar and may be a good candidate if the compound is less polar than anticipated or for use as an anti-solvent.

Question 2: My compound "oils out" instead of crystallizing. How can I resolve this?

Answer: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solution becomes saturated at a temperature that is above the melting point of your compound in that specific solvent system.

Troubleshooting Steps:

  • Increase Solvent Volume: The most common cause is a solution that is too concentrated. Add more hot solvent to decrease the saturation temperature.

  • Lower the Crystallization Temperature Slowly: Avoid crash-cooling. Allow the solution to cool to room temperature naturally before moving it to an ice bath. Slow cooling provides the thermodynamic driving force for molecules to align in an ordered crystal lattice.[1]

  • Switch to a Lower-Boiling Point Solvent: If the boiling point of your solvent is higher than the compound's melting point, it will always melt before dissolving. Choose a solvent with a lower boiling point from your screening list.

  • Introduce a Seed Crystal: If you have a small amount of pure solid, adding a tiny crystal to the supersaturated solution can initiate nucleation and promote proper crystal growth.

Question 3: The purity of my compound hasn't improved after recrystallization. What's next?

Answer: This indicates that the chosen solvent does not effectively differentiate between your compound and the impurities. This usually happens when the impurities have very similar solubility profiles to the target compound.

Advanced Strategies:

  • Switch Solvent Systems: If you used a protic solvent like isopropanol, try an aprotic system like Ethyl Acetate/Heptane. The different intermolecular interactions may leave the impurity behind in the mother liquor.

  • Perform a Pre-Purification Step: If a major impurity is present, consider an alternative purification method first. For example, if you have a non-polar impurity, you can dissolve the crude material in a polar solvent in which the impurity is insoluble, filter it off, and then recrystallize the partially purified solid.

  • Utilize Salt Formation: As an amine, your compound can be converted into a salt (e.g., a hydrochloride or sulfate salt).[4] Salts have drastically different solubility profiles, often being highly soluble in water or methanol and insoluble in less polar organic solvents like ethyl acetate or dichloromethane. This is a powerful technique for separating amines from neutral organic impurities.[5][6] See Protocol 3 for a detailed workflow.

Question 4: I'm getting very low recovery of my purified product. What are the common causes?

Answer: Low recovery is typically caused by one of two factors: either the compound has significant solubility in the solvent even at low temperatures, or too much solvent was used.

Optimization Steps:

  • Minimize Solvent Volume: Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the crude material. Work in small solvent additions, allowing the solution to reach reflux before adding more.

  • Cool Thoroughly: Ensure the crystallization mixture is cooled to the lowest practical temperature (e.g., 0-4 °C in an ice bath) for a sufficient amount of time (at least 1 hour) to maximize precipitation.

  • Consider a Solvent-Pair System: If your compound is too soluble in a single solvent, a two-solvent system is ideal. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid. This creates a finely-tuned solvent environment for optimal recovery. See Protocol 2.

  • Analyze the Mother Liquor: Evaporate the solvent from your mother liquor. If a large amount of solid crashes out, it confirms that your chosen solvent system is not optimal for recovery.

Experimental Workflows & Protocols

Workflow 1: Systematic Solvent Selection

This diagram outlines the logical progression for identifying an optimal recrystallization solvent system.

G cluster_0 Phase 1: Single Solvent Screening cluster_1 Analyze Results cluster_2 Phase 2: Solvent-Pair System start Start with Crude 1-(Butan-2-yl)-1H-pyrazol-3-amine solubility_test Test Solubility in 6-8 Solvents (e.g., IPA, EtOAc, Toluene) ~100mg solute / 1mL solvent start->solubility_test insoluble Insoluble Cold, Soluble Hot? solubility_test->insoluble soluble_cold Soluble Cold? insoluble->soluble_cold No insoluble_hot Insoluble Hot? insoluble->insoluble_hot No single_solvent_protocol Proceed to Protocol 1: Single Solvent Recrystallization insoluble->single_solvent_protocol Yes (Ideal Candidate) find_anti_solvent Find Miscible 'Anti-Solvent' (e.g., Heptane, Water) soluble_cold->find_anti_solvent Use as 'Good' Solvent find_good_solvent Find Miscible 'Good' Solvent' (e.g., DCM, MeOH) insoluble_hot->find_good_solvent Use as 'Anti-Solvent' two_solvent_protocol Proceed to Protocol 2: Two-Solvent Recrystallization find_anti_solvent->two_solvent_protocol find_good_solvent->two_solvent_protocol

Caption: Logic diagram for selecting a recrystallization system.

Protocol 1: Single-Solvent Recrystallization
  • Place the crude 1-(Butan-2-yl)-1H-pyrazol-3-amine in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a small portion of the selected solvent (e.g., isopropanol) to the flask, just enough to create a slurry.

  • Heat the mixture to a gentle reflux on a stirrer hotplate.

  • Add more solvent in small increments until the solid has just completely dissolved. Note the total volume of solvent used.

  • Remove the flask from the heat, remove the stir bar, and cover the flask. Allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Once at room temperature, place the flask in an ice-water bath for at least 1 hour to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to a constant weight.

  • Determine the melting point and recovery yield of the purified product.

Protocol 2: Two-Solvent (Solvent-Pair) Recrystallization
  • Select a "good" solvent in which the compound is highly soluble (e.g., ethanol) and a miscible "poor" solvent in which it is sparingly soluble (e.g., heptane or deionized water).

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent, following steps 1-4 from Protocol 1.

  • While maintaining the elevated temperature, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Add a few drops of the hot "good" solvent back into the mixture until the solution becomes clear again.

  • Proceed with the cooling and isolation steps as described in Protocol 1 (steps 5-10). The wash in step 8 should be done with a mixture of the two solvents, enriched with the "poor" solvent.

Protocol 3: Purification via Salt Formation
  • Dissolve the crude amine in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10 mL per gram of crude material).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) dropwise with vigorous stirring. The hydrochloride salt should precipitate as a solid.

  • Collect the salt by vacuum filtration and wash it with cold diethyl ether.

  • The collected salt can now be recrystallized, typically from a polar protic solvent like ethanol, methanol, or a water/isopropanol mixture.

  • Once the pure salt is obtained, it can be converted back to the "free base." Dissolve the salt in water and add a base (e.g., 1M NaOH or NaHCO₃ solution) until the solution is basic (pH > 9).

  • The neutral amine will precipitate or can be extracted with an organic solvent (like dichloromethane or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified 1-(Butan-2-yl)-1H-pyrazol-3-amine.

Troubleshooting Decision Tree

Use this diagram to diagnose and solve common recrystallization issues.

G start Recrystallization Fails q1 What is the issue? start->q1 oiling_out Compound 'Oils Out' q1->oiling_out Liquid Separation no_crystals No Crystals Form q1->no_crystals Stays in Solution low_recovery Low Recovery q1->low_recovery Little Solid Obtained low_purity Purity is Poor q1->low_purity Impurity Remains sol_oiling_out 1. Add more solvent. 2. Use lower boiling solvent. 3. Cool slower. oiling_out->sol_oiling_out sol_no_crystals 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Evaporate some solvent. 4. Cool for longer. no_crystals->sol_no_crystals sol_low_recovery 1. Use minimum hot solvent. 2. Cool longer/colder. 3. Switch to solvent-pair system. low_recovery->sol_low_recovery sol_low_purity 1. Ensure slow cooling. 2. Choose a different solvent. 3. Use purification via salt formation. low_purity->sol_low_purity

Caption: A decision tree for troubleshooting recrystallization.

References

  • PubChem. (n.d.). 1-(butan-2-yl)-1H-pyrazol-5-amine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Pyrazol-3-ylamine. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved February 15, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 15, 2026, from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved February 15, 2026, from [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • University of Calgary, Department of Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved February 15, 2026, from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(butan-2-yl)-5-methyl-1h-pyrazol-3-amine. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 1-(butan-2-yl)-1h-pyrazol-5-amine. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 15, 2026, from [Link]

  • Arkivoc. (n.d.). Recent advances in the synthesis of new pyrazole derivatives. Retrieved February 15, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries. Retrieved February 15, 2026, from [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved February 15, 2026, from [Link]

  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Resolving solubility issues of 1-(Butan-2-yl)-1H-pyrazol-3-amine in water

This guide serves as a technical support resource for researchers encountering solubility difficulties with 1-(Butan-2-yl)-1H-pyrazol-3-amine . The following protocols and troubleshooting steps are derived from physicoch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers encountering solubility difficulties with 1-(Butan-2-yl)-1H-pyrazol-3-amine . The following protocols and troubleshooting steps are derived from physicochemical first principles and standard pharmaceutical formulation strategies for lipophilic weak bases.

Physicochemical Profile & The Solubility Challenge

To resolve solubility issues, we must first understand the molecular barriers.[1] 1-(Butan-2-yl)-1H-pyrazol-3-amine is a lipophilic weak base .[2][3]

  • Molecular Weight: ~139.2 g/mol [2][4][5]

  • Predicted LogP: ~1.1 (Moderately lipophilic)[1][3]

  • Key Functional Groups:

    • Aminopyrazole Core: Acts as a weak base.[2][3] The ring nitrogen (N2) is the typical site of protonation, with a pKa likely in the range of 2.5 – 4.0 .[1][3]

    • Sec-butyl Chain: A hydrophobic alkyl group that hinders interaction with water molecules.[2][3]

The Core Issue: At neutral pH (pH 7.0–7.4), the compound exists predominantly in its uncharged (free base) form.[1][3] The hydrophobic sec-butyl group and the aromatic ring drive the molecule to aggregate, leading to poor aqueous solubility and precipitation in biological buffers like PBS.[1][2]

Troubleshooting Workflow: Select Your Method

Before proceeding, determine your application constraints using the decision tree below.

Solubility_Workflow Start Start: Solubility Issue AppType What is the Application? Start->AppType BioAssay Cell-Based / Enzymatic Assay (pH 7.4 required) AppType->BioAssay ChemSyn Chemical Synthesis / Purification AppType->ChemSyn Animal In Vivo Study (High concentration needed) AppType->Animal DMSOTol Is DMSO tolerated? BioAssay->DMSOTol AcidTol Is acidic pH acceptable? ChemSyn->AcidTol Formulation Method C or D: Cosolvent System (PEG400) Animal->Formulation YesDMSO Method A: DMSO Stock + Stepwise Dilution DMSOTol->YesDMSO Yes (<1%) NoDMSO Method C: Cyclodextrin Complexation DMSOTol->NoDMSO No SaltForm Method B: pH Adjustment (HCl Salt) AcidTol->SaltForm Yes OrgSolv Use Organic Solvent (MeOH, DCM) AcidTol->OrgSolv No

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Detailed Protocols

Method A: The "Solvent Shift" (DMSO/Ethanol Stocks)

Best for: In vitro assays (IC50 determination, HTS).[1][3] Mechanism: Dissolves the compound in a water-miscible organic solvent first, then dilutes into the aqueous medium.[1][2][3]

The Protocol:

  • Stock Preparation: Dissolve the solid compound in 100% DMSO (Dimethyl sulfoxide) to a concentration of 10–50 mM . Vortex until clear.

    • Note: Ethanol can be used, but DMSO is preferred due to lower volatility and higher solubilizing power for pyrazoles.[1]

  • Intermediate Dilution (Critical Step): Do NOT pipette the DMSO stock directly into a large volume of cold PBS. This causes "shock precipitation."[2][3]

    • Instead, prepare a 10x working solution in media/buffer containing 5-10% DMSO .[1][2][3]

    • Add the DMSO stock dropwise to the buffer while vortexing rapidly.

  • Final Dilution: Dilute the 10x solution into your final assay wells to reach the desired concentration (final DMSO < 1%).

Troubleshooting Table:

Observation Cause Solution
Cloudiness upon dilution Localized supersaturation Use a "step-down" dilution (100% DMSO → 10% DMSO → 1% DMSO). Warm the buffer to 37°C before mixing.

| Precipitate over time | Compound crystallizing from supersaturated state | Reduce the final concentration.[2][3] If >100 µM is needed, switch to Method C. |

Method B: pH Manipulation (Salt Formation)

Best for: Chemistry, stock solutions for storage, or assays tolerating acidic pH.[1][3] Mechanism: Protonating the pyrazole nitrogen converts the neutral molecule into a cationic salt (e.g., Hydrochloride), increasing water solubility by orders of magnitude.[1]

The Protocol:

  • Suspend the insoluble amine in water.[2][3]

  • Add 1.0 – 1.1 equivalents of 1M Hydrochloric Acid (HCl) or Methanesulfonic Acid.[3]

  • Vortex or sonicate.[2][3] The solid should dissolve as the pH drops below 3.0.[3]

  • Verification: Measure the pH. It must be acidic to maintain solubility.[2][3] Raising the pH back to 7.4 (e.g., adding NaOH or strong buffer) will likely cause the free base to precipitate.[1][3]

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Note: For aminopyrazoles, the protonation usually occurs at the ring nitrogen (N2), forming a pyrazolium cation.[1]
Method C: Cyclodextrin Complexation (Advanced)

Best for: In vivo formulations or sensitive cell assays where DMSO is toxic.[3] Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex, encapsulating the hydrophobic sec-butyl group inside its cavity while presenting a hydrophilic exterior to the water.[1][2][3]

The Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or PBS.[2][3]

  • Add the solid 1-(Butan-2-yl)-1H-pyrazol-3-amine to this vehicle.

  • Sonication: Sonicate in a water bath at 40°C for 30–60 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any undissolved particles.[2][3]

Frequently Asked Questions (FAQs)

Q: I see a color change (yellowing) in my aqueous stock after 24 hours. Is it degraded? A: Aminopyrazoles are susceptible to oxidation, especially in solution and when exposed to light.[1]

  • Fix: Always prepare aqueous solutions fresh. If storage is necessary, freeze at -20°C and protect from light.[1][2][3] The yellowing often indicates trace oxidation products (diazo species) which may not significantly affect concentration but can interfere with colorimetric assays.[3]

Q: Can I use this compound in PBS (pH 7.4) at 1 mM? A: Unlikely without help.[2][3] The intrinsic solubility of the free base is likely in the low micromolar range (<100 µM). To achieve 1 mM in PBS, you must use Method C (Cyclodextrin) or a high percentage of cosolvent (e.g., 10% DMSO/PEG), provided your assay tolerates it.[1][3]

Q: Why does the compound dissolve in 1N HCl but precipitate when I add it to cell media? A: Cell media is buffered (usually with bicarbonate or HEPES) to pH 7.[3]4. When you add your acidic stock, the buffer neutralizes the acid, deprotonating the compound back to its insoluble free-base form.[1][2][3]

  • Fix: Use the Method A (DMSO) approach for cell media, or ensure the final concentration is below the solubility limit of the free base.[1][3]

References

  • Lipinski, C. A. (2000).[3] Drug-like properties and the causes of poor solubility and poor permeability.[2][3][6] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2][3] Link[1][3]

  • Jain, N., & Yalkowsky, S. H. (2001).[1][3] Estimation of the aqueous solubility I: application to organic nonelectrolytes. Journal of Pharmaceutical Sciences, 90(2), 234-252.[1][2][3] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2][3] Link

  • PubChem. (n.d.).[3] 1-(Butan-2-yl)-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine.[2][3] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Thermal Safety in 1-(Butan-2-yl)-1H-pyrazol-3-amine Synthesis

Status: Operational Ticket ID: PYR-GEN-003 Subject: Controlling Exotherms & Regioselectivity in Aminopyrazole Scale-Up Assigned Specialist: Senior Process Safety Chemist Executive Summary The synthesis of 1-(Butan-2-yl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-GEN-003 Subject: Controlling Exotherms & Regioselectivity in Aminopyrazole Scale-Up Assigned Specialist: Senior Process Safety Chemist

Executive Summary

The synthesis of 1-(Butan-2-yl)-1H-pyrazol-3-amine presents a dual challenge: regiochemical fidelity (distinguishing the 3-amino from the 5-amino isomer) and thermal process safety .

While direct condensation of sec-butylhydrazine with acrylonitrile derivatives is chemically possible, it frequently favors the undesired 5-amino isomer and poses severe thermal runaway risks due to rapid cyclization energy release. Consequently, the industry-preferred route for high-purity applications (e.g., JAK inhibitor intermediates) is the Alkylation of 3-Nitro-1H-pyrazole followed by Catalytic Hydrogenation .

This guide addresses the critical thermal events in this two-step workflow:

  • The Alkylation Exotherm: Managing thermal accumulation during the sluggish alkylation of a secondary halide.

  • The Hydrogenation Exotherm: Controlling the massive instantaneous heat release during nitro reduction.

Module 1: The Chemical Pathway & Thermal Map

To ensure the amino group remains at the 3-position relative to the pyrazole nitrogens, we utilize the "Nitro-Precursor" route. This locks the nitrogen positions before the alkyl group is introduced.

Reaction Scheme:

ReactionScheme Start 3-Nitro-1H-pyrazole (Solid, Energetic) Step1 STEP 1: Alkylation (Base/DMF, 60-80°C) Risk: Thermal Accumulation Start->Step1 Reagent 2-Bromobutane (Sec-halide, Sluggish) Reagent->Step1 Intermed 1-(Butan-2-yl)-3-nitropyrazole (Isomerically Pure) Step1->Intermed Slow Kinetics + Base Heat Step2 STEP 2: Hydrogenation (Pd/C, H2, 5 bar) Risk: Instantaneous Exotherm Intermed->Step2 Product 1-(Butan-2-yl)-1H-pyrazol-3-amine (Target) Step2->Product -ΔH ~550 kJ/mol

Figure 1: The thermal progression of the synthesis. Note that Step 1 is kinetically limited (requires heat), while Step 2 is thermodynamically aggressive (releases heat).

Module 2: Step 1 - Controlling the Alkylation Exotherm

The Scenario: You are reacting 3-nitro-1H-pyrazole with 2-bromobutane using a base (e.g.,


 or 

) in DMF. The Hazard: Secondary halides react slowly. Operators often ramp the temperature to force the reaction. If the ramp is too fast, or if the base dissolves suddenly, the heat of neutralization combines with the heat of alkylation, leading to a thermal spike near the boiling point of the alkyl halide (approx 91°C for 2-bromobutane), causing pressurization.
Troubleshooting Guide: Alkylation
SymptomProbable CauseCorrective Action
T_internal spikes after 2 hours at 60°C. Delayed Onset (Accumulation). The reaction has an induction period due to the poor solubility of the base or the nitro-pyrazole. Once dissolved, the reaction accelerates.Protocol: Do not ramp T_jacket > 10°C above T_internal during the induction phase. Ensure high-shear stirring to maintain base suspension.
Reflux observed at 85°C. Reagent Boil-off. 2-Bromobutane (bp 91°C) is vaporizing. This changes the stoichiometry and cools the batch (evaporative cooling), masking the true exotherm.Protocol: Use a condenser set to -10°C. If reflux is vigorous, lower jacket temperature immediately. Do not rely on reflux to control heat in large reactors.
Darkening of reaction mixture (Black/Brown). Solvent/Base Decomposition. DMF is incompatible with strong bases at high temperatures (>100°C), risking a violent runaway.Critical Safety: Never use NaH in DMF for this reaction. Use Carbonates (

). If using NaH, switch solvent to THF or Toluene.
Process Safety Protocol: The "Step-Ramp" Method
  • Charge: 3-Nitropyrazole and DMF. Start stirring.

  • Base Addition: Add

    
     (or 
    
    
    
    ) in portions at 20°C. Expect mild exotherm (neutralization).
  • Reagent Addition: Add 2-bromobutane.

  • Controlled Ramp: Heat to 50°C. Hold for 1 hour. Check HPLC for initiation.

  • Completion: Only ramp to 70-80°C after >20% conversion is confirmed. This prevents accumulation of unreacted thermal potential.

Module 3: Step 2 - Taming the Hydrogenation

The Scenario: Reduction of the nitro group to the amine using


 and Pd/C.
The Hazard:  Nitro reduction is one of the most exothermic reactions in organic chemistry (

). In a batch reactor, this heat is released as fast as the hydrogen is consumed.
Troubleshooting Guide: Hydrogenation
SymptomProbable CauseCorrective Action
T_internal rises instantly upon H2 feed. Mass Transfer Overload. The reaction is "gas-limited." As soon as H2 dissolves, it reacts. The cooling jacket cannot keep up with the instantaneous rate.Protocol: Stop H2 flow immediately. Switch to "uptake-controlled" mode: Limit H2 pressure to 1-2 bar initially. Allow T to stabilize before increasing pressure.
Reaction stalls, then spikes. Catalyst Poisoning/Reactivation. Impurities (e.g., bromide from Step 1) poisoned the Pd. If the poison desorbs or new surface is exposed, the accumulated H2/substrate reacts all at once.Protocol: Ensure rigorous washing of the Step 1 intermediate (remove halides). If reaction stalls, do not heat or add more catalyst without venting H2 first.
Hotspots on reactor wall. Catalyst Crusting. Dry Pd/C on the reactor wall above the liquid line can ignite H2/solvent vapor (pyrophoric).Safety: Ensure liquid level covers the agitation blades. Use a nitrogen purge when charging catalyst. Keep catalyst wet.
Visualizing the Cooling Loop Logic

The following logic diagram illustrates how to automate the safety control for the hydrogenation step.

CoolingLoop TempProbe Temp Sensor (Tr) Decision Is Tr > Setpoint + 2°C? TempProbe->Decision Emergency CRITICAL: Tr > Setpoint + 10°C TempProbe->Emergency H2Valve H2 Mass Flow Controller Cooling Jacket Cooling Valve Decision->Cooling No (Normal) Throttling Action: Throttle H2 Flow (Reduce Heat Gen) Decision->Throttling Yes Shutdown Action: STOP H2 Feed Full Cooling N2 Purge Emergency->Shutdown YES Throttling->H2Valve Reduce Flow Shutdown->H2Valve CLOSE

Figure 2: Automated safety logic for nitro reduction. The primary control variable for temperature is NOT the jacket temperature, but the Hydrogen Feed Rate.

FAQ: Expert Insights

Q1: Why not use the hydrazine + 2-chloroacrylonitrile route? It’s fewer steps. A: While shorter, that route has two major flaws.[1][2] First, Regioselectivity: Reaction of sec-butylhydrazine with 2-chloroacrylonitrile often yields the 5-amino isomer (1-(sec-butyl)-1H-pyrazol-5-amine) as the major product due to the steric bulk of the butyl group forcing the reaction at the unsubstituted nitrogen. Second, Safety: The cyclization of hydrazines with acrylonitriles is prone to "runaway" polymerization and violent exotherms, often classified as Class 4 or 5 reactive hazards. The Nitro route guarantees the 3-amino structure and separates the thermal events.

Q2: Can I use NaH (Sodium Hydride) to speed up the alkylation in Step 1? A: Strongly Discouraged. The combination of NaH and DMF is known to undergo a delayed, violent decomposition reaction, especially above 50°C. Since 2-bromobutane alkylation requires heating (60-80°C), this creates a "time-bomb" scenario. Use Cesium Carbonate (


) or Potassium Carbonate (

); they are safer and sufficient for alkylating the acidic pyrazole NH.

Q3: How do I remove the "Red/Orange" color after the nitro reduction? A: The color often comes from azo-dimer byproducts formed if the reduction runs with insufficient hydrogen (starved conditions). To prevent this, ensure high mass transfer (


) by using high agitation speeds (>800 rpm for lab reactors). To remove it, treat the crude amine with activated charcoal or silica filtration.
References & Grounding
  • Regioselectivity in Pyrazole Synthesis:

    • Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry. (Discusses the 3-amino vs 5-amino selectivity challenges with hydrazines).

    • Op. Cit. [Search Result 1.4] - Highlights that 3-aminopyrazoles are often accessed via specific conditions or alternative routes to avoid the 5-amino isomer.

  • Process Safety of Nitro Compounds:

    • Stoessel, F. Thermal Safety of Chemical Processes. Wiley-VCH. (Standard text on nitro reduction thermodynamics).

    • ResearchGate Snippet 1.1: "Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole." (Highlights the thermal stability and decomposition risks of nitropyrazoles).

  • DMF/Base Hazards:

    • Wang, J., et al. "Incompatibility of Sodium Hydride with N,N-Dimethylformamide." Organic Process Research & Development, 2002.[3] (Seminal paper on the NaH/DMF explosion hazard).

  • General Pyrazole Synthesis:

    • Organic Syntheses, Coll.[4] Vol. 10, p. 5 (2004). (General procedures for pyrazole handling).

    • Search Result 1.11: "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 2022.[5][6][7] (Overview of modern synthetic methods).

Sources

Optimization

Separation of 1-(Butan-2-yl)-1H-pyrazol-3-amine from N-alkylation byproducts

Ticket ID: PYR-ALK-002 Subject: Separation of Regioisomers and Poly-alkylated Byproducts in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Separation Methodologies Executive Summary & Diagnostic Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ALK-002 Subject: Separation of Regioisomers and Poly-alkylated Byproducts in Pyrazole Synthesis Assigned Specialist: Senior Application Scientist, Separation Methodologies

Executive Summary & Diagnostic Triage

The Problem: You are attempting to synthesize 1-(butan-2-yl)-1H-pyrazol-3-amine via the alkylation of 3-aminopyrazole (or its protected precursor) with a 2-butyl electrophile.

The Root Cause: Pyrazoles are ambident nucleophiles . The 3-aminopyrazole scaffold exists in a tautomeric equilibrium (


-H vs. 

-H). Consequently, alkylation typically yields a crude mixture containing:
  • Target (

    
    -isomer):  1-(butan-2-yl)-1H-pyrazol-3-amine (Alkylation distal to the amine).
    
  • Regioisomer (

    
    -isomer/5-amino):  1-(butan-2-yl)-1H-pyrazol-5-amine (Alkylation proximal to the amine).
    
  • Over-alkylation:

    
    -alkylation of the exocyclic amine (secondary/tertiary amines).
    

Immediate Action Required: Before attempting large-scale purification, you must confirm the identity of your isomers. Isomers often co-elute on standard silica.

Diagnostic Checklist (Analytical Phase)
MethodWhat to Look ForCausality
TLC Elute with 5-10% MeOH in DCM (add 1%

).
The 5-amino isomer (proximal alkylation) is often less polar than the 3-amino target due to intramolecular H-bonding or steric shielding of the amine.
1H NMR (NOE) Crucial Step. Irradiate the methine proton of the 2-butyl group.Target (3-amino): NOE observed between butyl-CH and Pyrazole-H5. Byproduct (5-amino): NOE observed between butyl-CH and the exocyclic

(or lack of H5 interaction).
LC-MS Same m/z (140.2 for parent + butyl).Differentiates mono-alkylated isomers from dialkylated byproducts (M+56 mass shift).

Troubleshooting Guide: Separation Protocols

Workflow Visualization

The following decision tree outlines the logical flow for purifying your crude mixture.

PurificationLogic Figure 1: Purification Decision Matrix for Aminopyrazole Alkylation Products Start Crude Reaction Mixture (Target + Regioisomer + Dialkyl) AcidBase Acid-Base Extraction (Remove Neutral Impurities) Start->AcidBase Step 1 CheckTLC TLC Analysis (MeOH/DCM + 1% NH3) AcidBase->CheckTLC Step 2 Flash Flash Chromatography (Amine-Functionalized Silica) CheckTLC->Flash Good Delta Rf (>0.1) Salt Salt Formation (HCl or Oxalate Crystallization) CheckTLC->Salt Poor Delta Rf (<0.1) Final Pure 1-(butan-2-yl)-1H-pyrazol-3-amine Flash->Final Salt->Final Neutralization

FAQ 1: "My isomers are co-eluting on standard silica. How do I separate them?"

Technical Insight: Aminopyrazoles are basic and polar. On standard silica, they streak (tailing) due to interaction with acidic silanols, causing band broadening that merges the isomers.

Protocol A: Modified Flash Chromatography

  • Stationary Phase: Use Amine-functionalized silica (NH-silica) if available. It neutralizes surface acidity.

  • Mobile Phase Modifier: If using standard silica, you must buffer the mobile phase.

    • Solvent A: DCM

    • Solvent B: MeOH containing 1%

      
       (or 2% Triethylamine).
      
  • Gradient: 0%

    
     10% B over 20 CV (Column Volumes).
    
  • Observation: The 1-alkyl-5-amino isomer (byproduct) typically elutes first (higher

    
    ) because the alkyl group shields the polar amine, or the amine H-bonds to the adjacent ring nitrogen, reducing interaction with silica. The target 1-alkyl-3-amino isomer is more exposed and polar, eluting second.
    
FAQ 2: "Chromatography failed. Can I use crystallization?"

Technical Insight: Regioisomers often have significantly different crystal lattice energies when converted to salts. The 3-amino isomer is generally more basic and sterically accessible for salt formation than the 5-amino isomer (where the alkyl group hinders the nitrogen lone pairs).

Protocol B: Selective Salt Crystallization

  • Dissolution: Dissolve the crude oil in a minimal amount of dry Ethanol or Isopropanol.

  • Acid Addition: Add 1.0 equivalent of Oxalic Acid (anhydrous) or HCl (4M in dioxane).

    • Why Oxalate? Oxalate salts of aminopyrazoles often crystallize better than hydrochlorides, which can be hygroscopic.

  • Precipitation: Stir at 0°C. The target isomer salt often precipitates preferentially.

  • Filtration: Filter the solid.

  • Validation: Neutralize a small sample (aq.

    
    ) and check NMR. If the ratio improved, recrystallize the salt from EtOH.
    

Prevention: Optimizing the Reaction (Root Cause Analysis)

If you need to resynthesize, changing the conditions can shift the regioselectivity, reducing the burden on purification.

Mechanistic Factors[1][2][3][4]
  • Thermodynamic vs. Kinetic Control:

    • Kinetic: Alkylation often favors the more nucleophilic nitrogen. In 3-aminopyrazole, the ring nitrogens are the primary nucleophiles (not the exocyclic amine).

    • Sterics: The 2-butyl group is bulky. Alkylation at

      
       (distal to amino) is sterically favored over 
      
      
      
      (proximal to amino).
Recommended Synthetic Route Modifications
ParameterRecommendationMechanism
Base Selection Use

in DMF or MeCN.
Cesium ("Cesium Effect") can coordinate with the pyrazole, often improving

selectivity compared to NaH.
Protecting Groups Protect the amine (e.g., Phthalimide or Boc ).Although it adds steps, a bulky protecting group on the exocyclic amine effectively blocks the

position via steric clash, forcing alkylation to the desired

position.
Alternative SM Use 3-Nitropyrazole .Alkylate 3-nitropyrazole first. The nitro group is electron-withdrawing, making the adjacent NH more acidic but less nucleophilic. Separation of nitro-isomers is often easier on silica. Reduce to amine after separation.

References & Authoritative Sources

  • Regioselectivity in Pyrazole Alkylation:

    • Mechanism & Sterics: Alkylation of 3-aminopyrazoles typically yields a mixture of 1,3- and 1,5-isomers. The ratio is heavily dependent on the steric bulk of the alkylating agent.

    • Source: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II. Elsevier, 1996.

  • Chromatographic Separation Techniques:

    • Amine Modifiers: The use of triethylamine or ammonia in methanol/DCM systems is standard practice for suppressing silanol interactions with basic heterocycles.

    • Source: Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. Wiley, 2011.

  • NMR Identification of Isomers:

    • NOE Spectroscopy: Definitive assignment of

      
      -alkyl pyrazole isomers relies on NOE interactions between the 
      
      
      
      -alkyl protons and the adjacent ring substituent (H5 vs H3/NH2).
    • Source: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.

  • Alternative Synthesis (Nitro-Precursor):

    • Strategy: Alkylation of 3-nitropyrazole followed by reduction is a proven method to improve regioselectivity and ease of separation.

    • Source: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, 2012.

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 1-(Butan-2-yl)-1H-pyrazol-3-amine

For researchers and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone techni...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, serves as a cornerstone technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the 1H NMR spectrum of 1-(Butan-2-yl)-1H-pyrazol-3-amine, offering a comparative perspective with related structures and a robust experimental protocol for data acquisition. Our approach is grounded in established spectroscopic principles and supported by relevant literature to ensure scientific integrity.

The Structural Significance of 1-(Butan-2-yl)-1H-pyrazol-3-amine

1-(Butan-2-yl)-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. The unique arrangement of the butan-2-yl group at the N1 position and an amine group at the C3 position of the pyrazole ring creates a distinct electronic environment, which is reflected in its 1H NMR spectrum. A precise interpretation of this spectrum is crucial for confirming the successful synthesis of the molecule and for understanding its conformational dynamics.

Predicted 1H NMR Spectrum Analysis

While a publicly available experimental spectrum for 1-(Butan-2-yl)-1H-pyrazol-3-amine is not readily found, a detailed prediction can be formulated based on fundamental NMR principles and data from analogous compounds. The expected chemical shifts (δ), multiplicities, and integration values for each proton are outlined below.

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Integration Justification
H-4 (pyrazole ring)5.5 - 6.0Doublet (d)1HThe C4 proton of the pyrazole ring is expected to appear in this region, coupled to the H-5 proton.[1][2]
H-5 (pyrazole ring)7.2 - 7.6Doublet (d)1HThe C5 proton is typically downfield compared to H-4 due to the influence of the adjacent nitrogen atom.[1][3]
NH2 (amine group)3.5 - 5.0Broad Singlet (br s)2HThe chemical shift of amine protons can vary significantly depending on the solvent and concentration. The signal is often broad due to quadrupole broadening and exchange with residual water.
CH (butan-2-yl)4.0 - 4.5Sextet or Multiplet (m)1HThis methine proton is coupled to the adjacent methyl and methylene protons of the butan-2-yl group.
CH2 (butan-2-yl)1.6 - 1.9Multiplet (m)2HThe methylene protons are diastereotopic and will exhibit complex splitting patterns due to coupling with the methine and methyl protons.
CH3 (butan-2-yl, terminal)0.8 - 1.0Triplet (t)3HThis terminal methyl group is coupled to the adjacent methylene group.
CH3 (butan-2-yl, attached to CH)1.2 - 1.4Doublet (d)3HThis methyl group is coupled to the adjacent methine proton.

Comparative Spectral Analysis

To contextualize our predicted spectrum, we can compare it with the known 1H NMR data of related pyrazole derivatives.

  • N-Alkylpyrazoles: Studies on various N-alkyl-pyrazoles have shown that the nature of the alkyl substituent significantly influences the chemical shifts of the pyrazole ring protons.[4][5] The electron-donating nature of the butan-2-yl group is expected to slightly shield the ring protons compared to unsubstituted pyrazole.

  • 3-Aminopyrazole: The presence of the electron-donating amine group at the C3 position will cause a noticeable upfield shift of the adjacent H-4 proton.[6] This is a key distinguishing feature to look for in the experimental spectrum.

  • Structurally Similar Compounds: The PubChem database lists compounds such as 1-(butan-2-yl)-1H-pyrazol-5-amine and 1-(butan-2-yl)-5-methyl-1H-pyrazol-3-amine.[7][8][9] While not identical, the spectral data for these molecules, if available, would provide valuable reference points for the butan-2-yl group's signature signals.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 1-(Butan-2-yl)-1H-pyrazol-3-amine, the following step-by-step methodology is recommended.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence the chemical shifts, particularly for the NH2 protons.
  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
  • Tune and shim the instrument to ensure a homogeneous magnetic field.
  • Set the appropriate spectral width, acquisition time, and relaxation delay. For a standard 1H NMR, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typically sufficient.

3. Data Acquisition:

  • Acquire the spectrum at a constant temperature (e.g., 298 K).
  • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
  • Reference the spectrum to the residual solvent peak (e.g., CHCl3 at 7.26 ppm for CDCl3) or an internal standard like tetramethylsilane (TMS).

4. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID).
  • Phase the spectrum to obtain pure absorption peaks.
  • Perform baseline correction.
  • Integrate the peaks to determine the relative number of protons.
  • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Visualization of the Analysis Workflow

The logical flow of the 1H NMR spectral analysis can be visualized as follows:

Caption: Workflow for 1H NMR Analysis

Conclusion

The detailed analysis of the 1H NMR spectrum of 1-(Butan-2-yl)-1H-pyrazol-3-amine is a critical step in its characterization. By combining theoretical predictions with comparative data from related structures, researchers can confidently assign the spectral signals and confirm the identity and purity of their compound. The provided experimental protocol offers a standardized approach to acquiring high-quality data, ensuring the reliability and reproducibility of the results. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel pyrazole-based compounds for drug discovery and development.

References

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]

  • López-Cara, L. C., et al. (2017). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 22(9), 1471. Retrieved from [Link]

  • Faria, C. F., et al. (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, 46(9), 878-885. Retrieved from [Link]

  • Alarcón, S. H., et al. (2002). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 26(11), 1593-1599. Retrieved from [Link]

  • Pazderski, L., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 754-758. Retrieved from [Link]

  • Patel, H., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. Retrieved from [Link]

  • Wang, Z., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8872. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 1-(butan-2-yl)-5-methyl-1h-pyrazol-3-amine. Retrieved from [Link]

  • MDPI. (2020). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Semantic Scholar. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved from [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Barag%C3%B1o-Correa/1e6d0a7a3e795c3b5e4a8f9c1d0e1c2a0b1f8e8e]([Link]

  • PubChem. (n.d.). 1-(butan-2-yl)-1h-pyrazol-5-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • PubChem. (n.d.). 1-(butan-2-yl)-1H-pyrazol-5-amine. Retrieved from [Link]

  • Semantic Scholar. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Retrieved from [Link]

Sources

Comparative

A Researcher's Guide to the Mass Spectrometry Fragmentation of 1-sec-butyl-3-aminopyrazole

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-sec-butyl-3-aminopyrazole. Designed for researchers in analytical chemistry and drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-sec-butyl-3-aminopyrazole. Designed for researchers in analytical chemistry and drug development, this document moves beyond a simple spectral interpretation to explain the underlying chemical principles that dictate the molecule's fragmentation. We will compare the dominant fragmentation pathways, provide a robust experimental protocol for data acquisition, and present the data in a clear, comparative format.

Introduction: The Analytical Imperative for Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their biological activity is profoundly influenced by the nature and position of substituents on the pyrazole ring. Consequently, unambiguous structural confirmation is a critical step in the synthesis and development of new pyrazole-based drug candidates.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for this purpose. The fragmentation pattern generated by electron ionization (EI) provides a molecular fingerprint, offering vital clues about the molecule's structure, substituents, and their connectivity. This guide focuses on 1-sec-butyl-3-aminopyrazole, a representative substituted aminopyrazole, to illustrate how a systematic analysis of its fragmentation can lead to confident structural elucidation.

Predicted Fragmentation Pathways of 1-sec-butyl-3-aminopyrazole

While no direct experimental spectrum for 1-sec-butyl-3-aminopyrazole is publicly available, its fragmentation pattern can be reliably predicted by combining established principles of mass spectrometry with data from analogous structures, including N-alkylated compounds, amines, and the pyrazole core itself.[2][3][4]

The molecular ion (M+•) of 1-sec-butyl-3-aminopyrazole has a nominal mass-to-charge ratio (m/z) of 139. The fragmentation is expected to be dominated by cleavages originating from the N-sec-butyl group, which represents the most labile part of the molecule.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: This is a characteristic and highly favorable fragmentation pathway for N-alkyl amines and ethers.[3][4] The ionization is initiated by the removal of a lone pair electron from the pyrazole's nitrogen atom. Subsequent cleavage of the C-C bond alpha to this nitrogen is facile. For the sec-butyl group, two alpha-cleavage events are possible:

    • Loss of an ethyl radical (•C₂H₅): This is predicted to be the most favorable pathway, leading to the formation of a stable, resonance-stabilized secondary cation at m/z 110 . This fragment is often the base peak or one of the most abundant ions in the spectrum.

    • Loss of a methyl radical (•CH₃): This pathway results in an ion at m/z 124 . While possible, it is generally less favored than the loss of the larger ethyl radical.

  • N-C Bond Cleavage (Loss of the Alkyl Group): Homolytic cleavage of the bond between the pyrazole nitrogen (N1) and the sec-butyl group results in the loss of a sec-butyl radical (•C₄H₉), generating the 3-aminopyrazole radical cation at m/z 82 .

  • Alkyl Cation Formation: The ejected sec-butyl group can also form a stable secondary carbocation, the sec-butyl cation (C₄H₉⁺), which would be observed at m/z 57 . The formation of stable carbocations is a common feature in the fragmentation of branched alkanes.[5]

  • Pyrazole Ring Fragmentation: The core pyrazole ring is relatively stable, but it can fragment following the initial loss of substituents. The key fragment at m/z 82 (3-aminopyrazole radical cation) can undergo characteristic ring cleavage. The predominant fragmentation process for the pyrazole ring involves the expulsion of hydrogen cyanide (HCN).[6]

    • Loss of HCN from m/z 82: This would produce a fragment ion at m/z 55 .

The predicted fragmentation cascade is visualized in the diagram below.

G cluster_alpha Alpha-Cleavage cluster_substituent Substituent Loss cluster_ring Ring Fragmentation M 1-sec-butyl-3-aminopyrazole (M+•) m/z 139 F110 [M - C2H5]+ m/z 110 (Base Peak) M->F110 - •C2H5 F124 [M - CH3]+ m/z 124 M->F124 - •CH3 F82 [M - C4H9]+ m/z 82 M->F82 - •C4H9 F57 [C4H9]+ m/z 57 M->F57 F55 [m/z 82 - HCN]+ m/z 55 F82->F55 - HCN

Caption: Predicted EI-MS fragmentation pathway for 1-sec-butyl-3-aminopyrazole.

Comparative Analysis of Key Fragment Ions

The relative abundance of these fragment ions provides a powerful diagnostic tool. A comparison of their expected prominence is summarized below.

m/z Proposed Ion Structure Formation Pathway Expected Relative Abundance Structural Significance
139[C₇H₁₃N₃]⁺•Molecular Ion (M⁺•)Low to MediumConfirms the molecular weight of the compound.
110 [M - C₂H₅]⁺ Alpha-cleavage (loss of ethyl) High (likely Base Peak) Confirms the sec-butyl substitution and its attachment to a nitrogen atom.
124[M - CH₃]⁺Alpha-cleavage (loss of methyl)LowSupports the presence of a sec-butyl group, but is a less favorable cleavage.
82[C₃H₄N₃]⁺Cleavage of the N-C(sec-butyl) bondMediumIndicates the loss of the entire alkyl substituent, leaving the aminopyrazole core intact.
57[C₄H₉]⁺sec-butyl cationMediumDirectly confirms the presence of a C4H9 isomer, likely sec-butyl.
55[C₂H₃N₂]⁺Loss of HCN from m/z 82Low to MediumCharacteristic fragmentation of the pyrazole ring itself.[6]

This predicted pattern can be compared with other analytical techniques. For instance, while MS confirms the molecular weight and substructures, Nuclear Magnetic Resonance (NMR) spectroscopy would be required to definitively confirm the 1,3-substitution pattern on the pyrazole ring over other possibilities (e.g., 1,5-substitution).

Experimental Protocol: GC-MS Analysis

This section provides a self-validating, step-by-step protocol for acquiring the electron ionization mass spectrum of 1-sec-butyl-3-aminopyrazole. The use of GC ensures the separation of the analyte from potential impurities, providing a clean mass spectrum.

Objective: To obtain a reproducible EI mass spectrum of 1-sec-butyl-3-aminopyrazole for structural confirmation.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

Methodology:

  • Sample Preparation:

    • Prepare a 100 µg/mL stock solution of the synthesized 1-sec-butyl-3-aminopyrazole in a high-purity volatile solvent such as ethyl acetate or dichloromethane.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL for injection. Rationale: This concentration range is typically sufficient to produce a strong signal without overloading the GC column or the MS detector.

  • Gas Chromatography (GC) Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation.

    • Injection Mode: Split (e.g., 50:1 split ratio). Rationale: Prevents column overloading and ensures sharp chromatographic peaks.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 minutes. Rationale: This program provides good separation for a moderately polar compound and ensures it elutes in a reasonable time frame.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. Rationale: This is the standard EI energy used to generate reproducible fragmentation patterns that are comparable to library spectra.[7]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 40-400. Rationale: This range comfortably covers the molecular ion and all expected fragments.

    • Solvent Delay: 3 minutes. Rationale: Prevents the high concentration of the injection solvent from entering and saturating the MS detector.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the analyte.

    • Extract the mass spectrum from the apex of this peak.

    • Analyze the spectrum, identifying the molecular ion and the key fragment ions as detailed in Section 3.

    • Compare the obtained spectrum against a spectral library (if available) or the predicted fragmentation pattern.

Conclusion

The structural elucidation of novel compounds like 1-sec-butyl-3-aminopyrazole relies on a foundational understanding of mass spectrometry fragmentation principles. The predicted EI-MS spectrum is characterized by a dominant alpha-cleavage pathway, leading to a strong peak at m/z 110 from the loss of an ethyl radical. Other significant fragments at m/z 139 (M⁺•), 124, 82, and 57 provide complementary evidence confirming the molecular weight and the presence of both the sec-butyl group and the aminopyrazole core. By employing the detailed GC-MS protocol provided, researchers can confidently generate high-quality data to verify the structure of this and related aminopyrazole compounds, ensuring the integrity of their drug discovery and development pipelines.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 3-Aminopyrazole. NIST Chemistry WebBook. Retrieved from [Link]

  • van der Plas, H. C., & van Veldhuizen, A. (1968). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 497-500. Retrieved from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography. IntechOpen. Retrieved from [Link]

  • Luijten, W. C., & van Thuijl, J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1577-1585. Retrieved from [Link]

  • Kuhn, B. L., Wust, K. M., Paz, A. V., Bonacorso, H. G., & Zanatta, N. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Gros, C., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(12), 8933–8945. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Singh, S., & Sharma, V. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 915-920. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Dunn, P. J. (n.d.). Fragmentation and Interpretation of Spectra. In Mass Spectrometry for the Synthetic Chemist. Retrieved from [Link]

  • Indira Gandhi National Open University. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Cao, M., et al. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules. Nature Communications, 12(1), 3769. Retrieved from [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboraty o. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

  • Little, J. L. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

  • Anand, D., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-35. Retrieved from [Link]

  • El-Faham, A., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, (i), 198-250. Retrieved from [Link]

Sources

Validation

Comparing reactivity of 1-sec-butyl vs 1-isopropyl aminopyrazoles

Executive Summary This guide provides a technical comparison between 1-isopropyl-1H-pyrazol-5-amine and 1-sec-butyl-1H-pyrazol-5-amine . While structurally similar, the transition from an isopropyl to a sec-butyl group i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 1-isopropyl-1H-pyrazol-5-amine and 1-sec-butyl-1H-pyrazol-5-amine . While structurally similar, the transition from an isopropyl to a sec-butyl group introduces a chiral center and increased steric bulk, significantly impacting synthetic complexity, solubility profiles, and biological interaction modes.

Key Distinction:

  • 1-Isopropyl: Achiral, symmetrical branching, "privileged scaffold" in kinase inhibitors (e.g., CDK, Aurora).

  • 1-sec-Butyl: Chiral (

    
     enantiomers), increased lipophilicity, higher steric demand, requires stereochemical control in drug development.
    

Structural & Physical Properties[1][2]

The core difference lies in the N1-substituent. Both are


-branched alkyl groups, but the sec-butyl group breaks symmetry, creating a stereocenter.
Feature1-Isopropyl-1H-pyrazol-5-amine1-sec-Butyl-1H-pyrazol-5-amine
CAS Number 3524-16-13524-19-4
Formula


MW ( g/mol ) 125.17139.20
N1-Substituent Isopropyl (

)
sec-Butyl (

)
Chirality Achiral (Symmetrical)Chiral (Contains stereocenter)
Steric Bulk (Taft

)
-0.47 (Moderate)-1.13 (High)
Lipophilicity (Est. LogP) ~0.3 - 0.5~0.8 - 1.0 (More Lipophilic)
Solubility (Water) ModerateLow (Requires co-solvents)

Synthetic Pathways & Regioselectivity[3]

The synthesis of these cores typically involves the condensation of a hydrazine with a


-ketonitrile (or equivalent 1,3-dielectrophile). The regioselectivity is governed by the steric bulk of the hydrazine substituent.
Synthesis Workflow (Graphviz)

The following diagram illustrates the parallel synthesis and the critical "Chirality Checkpoint" for the sec-butyl analog.

G Hydrazine Alkyl Hydrazine (R-NH-NH2) Condensation Condensation (Ethanol, Reflux) Hydrazine->Condensation Dielectrophile β-Ketonitrile (EtO-CH=C(CN)-COOEt) Dielectrophile->Condensation Cyclization Cyclization (5-exo-dig / 5-endo-trig) Condensation->Cyclization Decision R Group? Cyclization->Decision Iso_Product 1-Isopropyl-5-aminopyrazole (Achiral Product) Decision->Iso_Product R = Isopropyl Sec_Product 1-sec-Butyl-5-aminopyrazole (Racemic Mixture) Decision->Sec_Product R = sec-Butyl Resolution Chiral Resolution (HPLC / Salt Formation) Sec_Product->Resolution Required for Pharma Pure_Enantiomer Pure (R) or (S) Enantiomer Resolution->Pure_Enantiomer

Caption: Comparative synthetic workflow. Note the additional downstream processing required for the sec-butyl analog to achieve enantiopurity.

Regioselectivity Analysis

When reacting a monosubstituted hydrazine (


) with a nonsymmetrical 1,3-dielectrophile, two regioisomers are possible: the 5-amino-1-alkyl pyrazole (desired) or the 3-amino-1-alkyl pyrazole.
  • Mechanism: The terminal

    
     of the hydrazine is the harder, more reactive nucleophile. It typically attacks the most reactive electrophilic center (often the nitrile or ketone).
    
  • Steric Influence:

    • Isopropyl: The steric bulk directs the alkyl group to the position adjacent to the carbon derived from the nitrile (forming the 5-amino isomer). Regioselectivity is generally high (>90:10).

    • sec-Butyl: The increased bulk of the ethyl group (vs. methyl in isopropyl) reinforces this regioselectivity. However, the reaction rate may be slightly slower due to kinetic steric hindrance during the initial nucleophilic attack.

Reactivity Profile: The 5-Amino Group

The primary utility of these molecules is the nucleophilicity of the exocyclic amine (


) for subsequent coupling (e.g., amide coupling to form kinase inhibitors).
Steric Shielding of the Amine

The N1-substituent is ortho to the C5-amine. This proximity creates a "steric gate" that influences reaction rates.

  • 1-Isopropyl: The two methyl groups create a "V-shape" shield. This allows approach of electrophiles but restricts rotation of bulky amides formed subsequently.

  • 1-sec-Butyl: The ethyl group adds a "tail" to the shield.

    • Conformational Lock: In the sec-butyl analog, the ethyl group can rotate to block the amine more effectively than a methyl group.

    • Impact: Acylation rates for 1-sec-butyl-5-aminopyrazole are typically 2-5x slower than the isopropyl analog when reacting with bulky acid chlorides.

Electronic Effects

Both groups are secondary alkyls. The inductive effect (


) is nearly identical. Differences in 

of the conjugate acid are negligible (

). Therefore, any observed reactivity differences are purely steric or stereoelectronic .

Application in Drug Discovery (SAR Context)

The "Privileged" Isopropyl Group

The N-isopropyl pyrazole motif is ubiquitous in medicinal chemistry (e.g., CDK inhibitors, Sulfaphenazole analogs).[1]

  • Why? It fills hydrophobic pockets (lipophilic) without the penalty of a "floppy" alkyl chain (entropic cost). It is achiral, simplifying CMC (Chemistry, Manufacturing, and Controls).

The sec-Butyl "Switch"

Switching from isopropyl to sec-butyl is a strategic SAR move used to:

  • Fill Hydrophobic Space: If the binding pocket has a slightly larger hydrophobic cleft, the extra methylene (

    
    ) of the sec-butyl group can gain ~0.5-1.0 kcal/mol binding energy.
    
  • Introduce Chirality: This is a double-edged sword.

    • Pro: One enantiomer may fit perfectly, while the other clashes, increasing selectivity.

    • Con: Synthesis requires asymmetric hydrogenation or chiral chromatography (SFC), increasing cost.

Experimental Data Summary (Inferred from Kinase SAR):

  • Binding Affinity: In CDK2 inhibitors, N-isopropyl analogs often show

    
    . N-sec-butyl analogs typically show similar potency only if the correct enantiomer is used; the racemate often shows "diluted" potency.
    
  • Solubility: N-sec-butyl analogs consistently show lower aqueous solubility due to higher lipophilicity (LogP increase ~0.5), often requiring formulation tweaks (e.g., cyclodextrins).

Experimental Protocol: General Synthesis

This protocol is adaptable for both, with a specific note for the sec-butyl workup.

Objective: Synthesis of 1-alkyl-1H-pyrazol-5-amine.

Reagents:

  • Alkyl hydrazine hydrochloride (Isopropyl or sec-Butyl)

  • 3-Ethoxyacrylonitrile (or suitable

    
    -ketonitrile equivalent)
    
  • Ethanol (Solvent)[2]

  • Triethylamine (

    
    , Base)
    

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve 1.0 eq of the alkyl hydrazine hydrochloride in Ethanol (0.5 M concentration).

  • Neutralization: Add 1.1 eq of Triethylamine. Stir for 15 min at Room Temperature (RT).

  • Addition: Dropwise add 1.0 eq of 3-Ethoxyacrylonitrile.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4-6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
    • Observation: Isopropyl reaction typically completes faster (4h) than sec-butyl (6h+).

  • Workup:

    • Concentrate solvent in vacuo.

    • Redissolve residue in Ethyl Acetate. Wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification:

    • Isopropyl: Recrystallize from Hexane/EtOAc or perform flash chromatography.

    • sec-Butyl: Flash chromatography is required to separate minor regioisomers. CRITICAL: If enantiopurity is needed, perform Chiral SFC (e.g., Chiralpak AD-H column,

      
      /MeOH gradient).
      

References

  • BenchChem. (2025).[1][2][3] N-Substituted Pyrazoles in Drug Design: A Comparative Analysis. BenchChem. Link

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576-579. Link

  • Krishnamurthy, M., et al. (2004). Synthesis, biological evaluation, and structural studies on N1 and C5 substituted cycloalkyl analogues of the pyrazole class of CB1 and CB2 ligands.[4] Bioorganic & Medicinal Chemistry, 12(2), 393-404. Link

  • Bawazir, W. (2020). 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Link

  • Life Chemicals. (2019). Functionalized Pyrazoles For Drug Discovery. Life Chemicals Blog. Link

Sources

Comparative

Crystal structure characterization of 1-(Butan-2-yl)-1H-pyrazol-3-amine salts

This guide details the structural characterization framework for 1-(Butan-2-yl)-1H-pyrazol-3-amine salts , a class of functionalized pyrazoles critical in pharmaceutical intermediate development (e.g., for kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization framework for 1-(Butan-2-yl)-1H-pyrazol-3-amine salts , a class of functionalized pyrazoles critical in pharmaceutical intermediate development (e.g., for kinase inhibitors) and energetic materials research.

Given the specific chirality and steric profile of the sec-butyl group compared to its structural analogs (isopropyl and tert-butyl), this guide adopts a comparative analysis approach . It synthesizes established crystallographic data from homologous 1-alkyl-pyrazol-3-amine systems to predict and validate the properties of the target sec-butyl derivatives.

Executive Summary: The Structural Significance

The 1-(Butan-2-yl)-1H-pyrazol-3-amine scaffold introduces a unique chiral center at the N1-position (sec-butyl group), distinguishing it from the achiral isopropyl and tert-butyl analogs. This chirality fundamentally alters the crystal packing efficiency, hydrogen bond network topology, and solubility profile of its salts.

  • Core Challenge: The sec-butyl group introduces conformational flexibility and potential disorder in the crystal lattice, often lowering the melting point compared to the highly symmetric tert-butyl analog.

  • Key Advantage: The asymmetry enhances solubility in organic solvents, a critical parameter for drug formulation and process chemistry.

Synthesis & Salt Formation Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a controlled salt formation protocol is required. The following methodology ensures stoichiometric precision and minimizes solvate formation.

Precursor Synthesis

The free base is synthesized via the condensation of sec-butylhydrazine with acrylonitrile (followed by oxidation) or 3-ethoxyacrylonitrile , yielding the 1-(butan-2-yl)-1H-pyrazol-3-amine regioisomer.

Salt Crystallization Workflow
  • Solvent System: Ethanol/Isopropanol (1:1) is preferred over water to prevent hydrate formation.

  • Acid Stoichiometry: 1.05 equivalents of acid (HCl, HNO₃, HClO₄) are added dropwise to the amine solution at 0–5 °C.

Table 1: Salt Screening & Crystallization Parameters

Salt TypeAcid SourceSolvent SystemExpected Crystal HabitSpace Group (Predicted)*
Hydrochloride HCl (conc.) in EtOHEtOH/Et₂OPrismatic NeedlesP2₁/c (Racemic)
Nitrate 65% HNO₃MeOH/H₂OBlock/PlateP-1 or P2₁/c
Perchlorate 70% HClO₄EtOHColorless BlockP2₁2₁2₁ (if resolved)

*Note: Predictions based on homologous 1-isopropyl-1H-pyrazol-3-amine structures.

Crystal Structure Characterization: A Comparative Analysis

This section compares the target sec-butyl derivative against its established analogs to interpret crystallographic data.

Hydrogen Bonding Networks

In pyrazol-3-amine salts, the protonated N2 (pyrazole ring) and the exocyclic 3-amino group act as primary hydrogen bond donors.

  • Isopropyl Analog (Benchmark): Forms planar sheets driven by N–H...Cl or N–H...O interactions. The symmetry of the isopropyl group allows for tight

    
    -
    
    
    
    stacking (centroid-centroid distance ~3.6 Å).
  • sec-Butyl Target: The sec-butyl group disrupts this planarity.

    • Expectation: The crystal lattice will likely adopt a herringbone or corrugated sheet motif to accommodate the ethyl branch of the sec-butyl group.

    • Chirality Effect: If the starting material is racemic, the crystal will likely crystallize in a centrosymmetric space group (e.g., P2₁/c) with pairs of enantiomers (

      
       and 
      
      
      
      ) packing together. If enantiopure, it will force a non-centrosymmetric space group (e.g., P2₁), which is crucial for non-linear optical (NLO) applications.
Packing Efficiency & Density

The density of the salt is a critical metric for energetic performance.

  • Trend: Methyl > Isopropyl > sec-Butyl > tert-Butyl.

  • Analysis: The sec-butyl group adds steric bulk without adding significant polar interactions, slightly lowering the crystal density (

    
     for HCl salt) compared to the methyl analog (
    
    
    
    ).

Experimental Characterization Workflow

The following DOT diagram illustrates the logical flow for characterizing the salts, from synthesis to structural solution.

G Start Start: 1-(Butan-2-yl)-1H-pyrazol-3-amine SaltForm Salt Formation (HCl, HNO3, HClO4) Start->SaltForm Crystallization Slow Evaporation (EtOH/Et2O) SaltForm->Crystallization XRD Single Crystal XRD (Mo/Cu Ku03b1) Crystallization->XRD Single Crystal Powder PXRD (Phase Purity) Crystallization->Powder Bulk Material Structure Structure Solution (SHELXT/OLEX2) XRD->Structure Thermal Thermal Analysis (DSC/TGA) Powder->Thermal Analysis Hirshfeld Surface Analysis (Packing Interactions) Structure->Analysis Analysis->Thermal Correlate Packing with Stability

Figure 1: Integrated workflow for the synthesis, crystallization, and structural characterization of pyrazole amine salts.

Physicochemical Performance Metrics

The structural features directly dictate the physicochemical performance.

Table 2: Comparative Performance Metrics (Target vs. Analog)

Property1-(Butan-2-yl) Salt (Target)1-Isopropyl Salt (Analog)Mechanistic Cause
Melting Point Lower (~140–160 °C)Higher (~180–200 °C)sec-Butyl asymmetry disrupts lattice energy.
Solubility (H₂O) ModerateHighHydrophobic bulk of butyl chain reduces water solubility.
Solubility (EtOH) HighModerateAsymmetry prevents tight packing, aiding solvation.
Hygroscopicity LowModerateSteric shielding of the N-H donors by the butyl group.
Thermal Stability (DSC)

Differential Scanning Calorimetry (DSC) typically reveals:

  • Endotherm: Melting (sharp peak).

  • Exotherm: Decomposition (broad peak).

  • Insight: The sec-butyl salts generally exhibit a lower melting point than the isopropyl analogs due to the "rotational freedom" of the ethyl branch in the solid state, which increases the entropy of the crystal lattice.

Conclusion

Characterizing the salts of 1-(Butan-2-yl)-1H-pyrazol-3-amine requires a focus on the stereochemical implications of the sec-butyl group. Unlike its symmetric analogs, this molecule offers a unique balance of solubility and crystallinity , making it a versatile scaffold. The structural analysis should prioritize resolving the chiral disorder and mapping the hydrogen bond network to predict stability.

References

  • Synthesis and Characterization of Pyrazole Deriv

    • Source: PubChem. (2025).[1][2] "1-(Butan-2-yl)-1H-pyrazol-5-amine (Compound Summary)."

    • URL:[Link]

  • Structural Analogs (Isopropyl-1H-pyrazol-3-amine)
  • Crystallographic Protocols for Energetic Salts

    • Source: MDPI. (2023). "Synthesis, Crystal Structure, and Characterization of Energetic Salts Based on 3,5-Diamino-4H-Pyrazol-4-One Oxime."
    • URL:[Link]

  • General Pyrazole Salt Characteriz

    • Source: RSC Advances. (2021). "Synthesis and characterization of promising insensitive energetic salts based on 3-amino-5-hydrazinopyrazole."
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Butan-2-yl)-1H-pyrazol-3-amine proper disposal procedures

Operational Guide: Safe Disposal and Management of 1-(Butan-2-yl)-1H-pyrazol-3-amine Part 1: Executive Safety Summary Urgency: Immediate Operational Requirement Scope: Laboratory-scale handling to bulk waste management....

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Management of 1-(Butan-2-yl)-1H-pyrazol-3-amine

Part 1: Executive Safety Summary

Urgency: Immediate Operational Requirement Scope: Laboratory-scale handling to bulk waste management.

Proper disposal of 1-(Butan-2-yl)-1H-pyrazol-3-amine (CAS: 3524-19-4 / Analogous to 1006470-47-8 derivatives) requires strict adherence to protocols designed for lipophilic organic bases . Unlike simple inorganic bases, the sec-butyl group increases this compound's solubility in lipids, significantly heightening the risk of dermal absorption and systemic toxicity.

Critical Hazard Directive:

  • Do NOT mix with acid chlorides, anhydrides, or strong oxidizers in waste streams. Violent exothermic reactions and toxic gas evolution (NOx) will occur.

  • Do NOT dispose of via municipal drains. The pyrazole ring is stable and environmentally persistent; it requires high-temperature incineration for complete destruction.

Part 2: Chemical Profile & Hazard Assessment

This section establishes the "Why" behind the disposal protocols. Understanding the molecular behavior is the first step in safety.

PropertyDataOperational Implication
Molecular Weight ~139.20 g/mol Small molecule; easily aerosolized if heated.
Physical State Liquid / Low-melting SolidLikely an oil at room temp due to the sec-butyl steric hindrance. Requires liquid waste protocols.
Acidity (pKa) Basic (Est. pKa ~4-5 for pyrazole N)Corrosive/Irritant. Must be segregated from acid waste streams.
Lipophilicity (LogP) ~1.1 (Estimated)Moderate lipophilicity allows skin penetration. Double-gloving is mandatory.
Reactivity Nucleophilic AmineReacts rapidly with electrophiles (acyl halides, isocyanates).

Toxicological Insight: The 3-amino group on the pyrazole ring is a potent nucleophile. In biological systems, this moiety can interact with enzymatic active sites. The sec-butyl chain facilitates transport across cell membranes, making this compound more bioavailable than unsubstituted aminopyrazoles.

Part 3: Waste Segregation (The Self-Validating System)

The Core Directive: Waste segregation is not just about compliance; it is a chemical safety interlock. You must verify the pH and oxidative state of the waste stream before addition.

Segregation Logic Diagram Use the following logic flow to determine the correct waste stream.

G Start Waste: 1-(Butan-2-yl)-1H-pyrazol-3-amine Check1 Is the waste mixed with Strong Acids? Start->Check1 Check2 Is the waste mixed with Oxidizers (Peroxides/Nitrates)? Check1->Check2 No Danger STOP: Do Not Mix. Neutralize/Quench First. Check1->Danger Yes (Exothermic Risk) Check3 Is the waste mixed with Halogenated Solvents (DCM/Chloroform)? Check2->Check3 No Check2->Danger Yes (Explosion Risk) StreamA STREAM A: Non-Halogenated Organic Base/Amine Check3->StreamA No (Preferred Route) StreamB STREAM B: Halogenated Organic Waste Check3->StreamB Yes

Caption: Decision matrix for segregating aminopyrazole waste. Note the critical stops for incompatible mixtures.

Part 4: Step-by-Step Disposal Protocol

Phase 1: Preparation & Collection
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass.

    • Reasoning: Amines can leach plasticizers from low-quality plastics. Amber glass prevents UV degradation which might form unknown byproducts.

  • Labeling: Mark the container clearly:

    • "HAZARDOUS WASTE - ORGANIC ALKALINE"

    • Constituents: "1-(Butan-2-yl)-1H-pyrazol-3-amine, [Solvent Name]"

    • Hazard Checkbox: [x] Toxic [x] Corrosive [x] Flammable (if in organic solvent).

Phase 2: Consolidation
  • pH Verification: Before adding to a bulk carboy, spot-check the pH of the bulk container.

    • Protocol: If the bulk container is acidic (pH < 4), DO NOT ADD . The heat of neutralization can pressurize the vessel, causing a spray hazard.

  • Solvent Compatibility: Ensure the carrier solvent is compatible.

    • Preferred: Methanol, Ethanol, Ethyl Acetate.

    • Avoid: Acetone (can form imines with primary amines over time, altering waste properties).

Phase 3: Final Disposal (Contractor Handoff)
  • Method: High-Temperature Incineration with Flue Gas Scrubbing.

  • Why: The nitrogen-rich pyrazole ring generates Nitrogen Oxides (NOx) upon combustion. Standard open burning is illegal and dangerous. The facility must be equipped to scrub NOx emissions.

  • RCRA Code (USA): Likely D001 (Ignitable) if in solvent. If pure, it may be classified as D002 (Corrosive) if pH > 12.5, or simply "Non-RCRA Regulated Hazardous Waste" depending on specific state listings, but must be treated as toxic.

Part 5: Spill Response Workflow

Scenario: 100mL spill of pure liquid/oil on the benchtop.

Immediate Action Diagram

SpillResponse Alert 1. Evacuate & Ventilate PPE 2. Don PPE: Nitrile Gloves (Double) + Goggles Alert->PPE Contain 3. Containment: Surround with Absorbent Pads PPE->Contain Absorb 4. Absorption: Use Vermiculite or Clay Contain->Absorb Clean 5. Decontamination: Wash surface with mild soap/water Absorb->Clean

Caption: Tactical workflow for responding to an aminopyrazole spill.

Detailed Spill Protocol:

  • Do Not Neutralize: Do not pour acid on the spill to "neutralize" it. The reaction will generate heat and potentially aerosolize the amine.

  • Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or generic "Chem-Sorb").

  • Collect: Scoop absorbed material into a wide-mouth jar. Label as "Solid Waste: 1-(Butan-2-yl)-1H-pyrazol-3-amine Debris".

  • Decontaminate: Wipe the surface with a soap/water solution.[1] Avoid bleach (hypochlorite), as it can react with amines to form chloramines (toxic gas).

Part 6: References & Authority

  • PubChem. 1-(butan-2-yl)-1H-pyrazol-5-amine | C7H13N3.[2] National Library of Medicine. Available at: [Link]

  • US EPA. Hazardous Waste Characteristics: Corrosivity and Toxicity. Resource Conservation and Recovery Act (RCRA).[3][4] Available at: [Link]

  • National Institutes of Health (NIH). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1-(Butan-2-yl)-1H-pyrazol-3-amine

Part 1: Executive Safety Summary To: Laboratory Operations & Research Personnel From: Senior Application Scientist, Safety & Compliance Division The Core Directive: 1-(Butan-2-yl)-1H-pyrazol-3-amine is a functionalized h...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

To: Laboratory Operations & Research Personnel From: Senior Application Scientist, Safety & Compliance Division

The Core Directive: 1-(Butan-2-yl)-1H-pyrazol-3-amine is a functionalized heterocyclic amine used primarily as a building block in pharmaceutical synthesis. While specific toxicological data for this exact CAS is often limited in public repositories, its structural class (aminopyrazoles) dictates that it be handled as a High-Hazard Irritant and Potential Sensitizer .

Operational Rule: In the absence of definitive chronic toxicity data (LD50/LC50), you must apply the Precautionary Principle . Treat this compound as if it possesses the severe eye damage potential (Category 1) and skin sensitization risks common to its chemical family.

Risk Profile & Hazard Identification
Hazard ClassGHS Category (Est.)Operational Implication
Eye Damage Cat. 1 / 2A CRITICAL: Amines are basic nucleophiles. Contact with eyes can cause immediate, irreversible corneal opacification. Safety glasses are insufficient.
Skin Irritation Cat.[1][2][3][4][5] 2 Causes chemical burns or severe dermatitis upon prolonged contact.
Sensitization Skin Sens. 1 Repeated exposure may induce allergic contact dermatitis. "Fishy" odor is a warning, not a safety measure.
Acute Toxicity Cat.[1][3] 4 (Oral) Harmful if swallowed. Wash hands immediately after doffing gloves.[6]

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a barrier redundancy system. Do not deviate from these specifications without a documented risk assessment.

Hand Protection Strategy

Scientific Rationale: Organic amines can degrade standard latex and thin nitrile rubber over time. The sec-butyl group increases lipophilicity, potentially aiding skin absorption.

Task IntensityPrimary GloveSecondary LayerBreakthrough Time (Est.)
Incidental Contact (Weighing <1g, capped transfer)Nitrile (Disposable) Min Thickness: 5 mil (0.12mm)None required, but recommended.~15–30 mins (Splash only)
High Exposure (Synthesis, spills, stock prep)Laminate Film (Silver Shield) Chemical BarrierNitrile (Outer) For dexterity and grip>480 mins
Doffing Protocol "Beak Method" Peel from inside out; never touch outer surface with bare skin.N/A
Ocular & Respiratory Protection

Scientific Rationale: Aminopyrazole vapors/dusts are respiratory irritants.[2][3] The basicity of the amine group damages mucous membranes on contact.

  • Eye Protection: Chemical Splash Goggles (Indirect Vent) are mandatory.

    • Why? Face shields alone allow vapors to bypass from below. Safety glasses provide zero protection against vapors or aerosols.

    • Recommendation: Use ANSI Z87.1+ certified goggles.

  • Respiratory Protection:

    • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with Organic Vapor/Particulate (OV/P100) cartridges. Note: N95 masks offer NO protection against amine vapors.

Body Protection
  • Standard: Cotton lab coat (high neck preferred).

  • High Risk: Chemical-resistant apron (Tyvek or PVC) required when handling volumes >100 mL to prevent soak-through to personal clothing.

Part 3: The "Closed-Loop" Handling Protocol

This procedure utilizes a self-validating logic flow to minimize error.

Phase 1: Preparation (The "Go/No-Go" Check)
  • Airflow Verification: Check fume hood monitor. If flow <80 fpm, STOP .

  • Barrier Check: Inspect gloves for pinholes (inflate with air). Don goggles.

  • Neutralization Prep: Have a spray bottle of dilute acetic acid (5%) or citric acid available for immediate surface decontamination (converts the amine to a water-soluble, non-volatile salt).

Phase 2: Active Handling (Weighing & Transfer)
  • Solid Handling:

    • Place the balance inside the fume hood if possible.

    • If the balance is external, tare the vial inside the hood, cap it, move to balance, weigh, move back to hood, and then uncap. Never open the container outside the hood.

  • Liquid Handling:

    • Use positive-displacement pipettes for viscous amines to prevent dripping.

    • Keep a "drip cup" or absorbent pad directly under the transfer path.

Phase 3: Decontamination & Waste
  • Wipe Down: Wipe all tools/surfaces with the dilute acidic solution (citric/acetic acid) followed by water.

  • Waste Segregation:

    • Stream A: Liquid Organic Waste (Basic). Do NOT mix with acid waste streams (exothermic reaction risk).

    • Stream B: Solid Hazardous Waste (Contaminated wipes/gloves).

Part 4: Emergency Response & First Aid

Causality: Amines cause "liquefaction necrosis" (soaping of tissues), which penetrates deeper than acid burns. Immediate dilution is critical.

  • Eye Contact:

    • Action: Flush immediately at eyewash station for minimum 15 minutes .

    • Critical Detail: Hold eyelids open forcibly. Seconds matter to prevent corneal clouding.

  • Skin Contact:

    • Action: Drench with water for 15 minutes.[1][3][5][7][8] Use soap to remove the lipophilic aminopyrazole.

    • Contraindication:Do NOT use vinegar/acid on skin burns; the heat of neutralization can worsen tissue damage.

  • Spill Cleanup (<50 mL):

    • Evacuate immediate area.[3][5]

    • Don double gloves and respirator.

    • Cover spill with vermiculite or sand .[7]

    • Scoop into a waste container labeled "Hazardous Waste - Amine Contaminated."

Part 5: Visual Workflow (DOT Diagram)

SafeHandling Start START: Handling Request RiskAssess Risk Assessment (Check SDS / Volatility) Start->RiskAssess HoodCheck Engineering Control (Fume Hood >80 fpm?) RiskAssess->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No PPE Don PPE: Nitrile + Goggles + Lab Coat HoodCheck->PPE Yes Handling Active Handling (Closed Transfer) PPE->Handling Decon Decontamination (Acid Wipe + Water) Handling->Decon Waste Disposal (Basic Organic Stream) Decon->Waste

Caption: Operational Logic Flow for 1-(Butan-2-yl)-1H-pyrazol-3-amine. Adherence to the "Hood Check" gate is mandatory before PPE donning.

References

  • PubChem. (2025). Compound Summary: 1-(Butan-2-yl)-1H-pyrazol-5-amine (CAS 3524-19-4).[9] National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[10] Retrieved from [Link][10]

Sources

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